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Red 9

Cat. No.: B1171698
CAS No.: 1342-67-2
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Description

Red 9 is a useful research compound. Its molecular formula is C7H11NO2. The purity is usually 95%.
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Properties

CAS No.

1342-67-2

Molecular Formula

C7H11NO2

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Disperse Red 9?

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Disperse Red 9, a synthetic anthraquinone dye. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound. This document outlines its chemical structure, physicochemical properties, synthesis protocols, and analytical methodologies.

Chemical Identity and Structure

Disperse this compound, also known by its IUPAC name 1-(methylamino)anthracene-9,10-dione, is a red dye derived from anthraquinone.[1][2][] It is classified as a disperse dye, meaning it is sparingly soluble in water and is primarily used for dyeing synthetic fibers.[4][5]

The chemical structure of Disperse this compound consists of an anthraquinone core, which is a tricyclic aromatic ketone, substituted with a methylamino group (-NHCH₃) at the C1 position.

Chemical Structure Identifiers:

  • SMILES: CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O[6]

  • InChI: InChI=1S/C15H11NO2/c1-16-12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3[7]

Caption: Chemical structure of Disperse this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Disperse this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 82-38-2[7][8]
Molecular Formula C₁₅H₁₁NO₂[7][8]
Molecular Weight 237.25 g/mol [7][8]
Appearance Red powder[2]
Melting Point 170-172 °C[2]
Solubility Soluble in ethanol, acetone; slightly soluble in benzene, carbon tetrachloride; insoluble in water.[4][5]
Synonyms 1-(Methylamino)anthraquinone, Solvent Red 111, C.I. 60505[6]

Experimental Protocols

Synthesis

Disperse this compound can be synthesized through several methods. A common industrial preparation involves the reaction of a substituted anthraquinone with methylamine.

Method 1: From 1-Chloroanthraquinone

  • Reaction Setup: 1-Chloroanthraquinone is placed in a pressure vessel with an excess of aqueous methylamine solution.

  • Catalyst/Conditions: The reaction is typically carried out in the presence of a copper catalyst and at elevated temperatures and pressures.

  • Reaction: The chloro group at the C1 position of the anthraquinone is displaced by the methylamino group.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solid product is filtered. The crude Disperse this compound is then washed with water to remove unreacted methylamine and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable organic solvent, such as ethanol.

Method 2: From 1-Sulfonic Acid Anthraquinone

  • Reaction Setup: 9,10-Dioxo-9,10-dihydroanthracene-1-sulfonic acid is reacted with methylamine in an aqueous medium.[5]

  • Conditions: This reaction is also performed under pressure and in the presence of an antioxidant.[5]

  • Reaction: The sulfonic acid group is substituted by the methylamino group.

  • Work-up and Purification: The product is isolated by filtration, washed, and dried. Recrystallization can be performed for higher purity.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_purification Purification cluster_end Final Product start1 1-Chloroanthraquinone process Pressure Reaction (with catalyst) start1->process start2 Methylamine start2->process purify1 Cooling & Filtration process->purify1 purify2 Washing purify1->purify2 purify3 Recrystallization purify2->purify3 end_product Disperse this compound purify3->end_product

Caption: Synthesis workflow for Disperse this compound.

Analytical Methods

The characterization and quantification of Disperse this compound can be performed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of Disperse this compound and to quantify it in various matrices.

  • Method: A reverse-phase HPLC method is suitable for the analysis of Disperse this compound.[9]

  • Stationary Phase: A C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), can be employed.[9]

  • Detection: UV-Vis detection at the wavelength of maximum absorbance of Disperse this compound.

  • Quantification: An external standard calibration curve is constructed using certified reference standards of Disperse this compound.

Spectroscopic Methods

  • UV-Visible Spectroscopy: Used to determine the absorption spectrum of Disperse this compound. In ethanol, it typically exhibits a maximum absorption in the visible region, which is responsible for its red color.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The IR spectrum of Disperse this compound will show characteristic peaks for N-H stretching, C-H stretching of the methyl and aromatic groups, C=O stretching of the quinone, and C=C stretching of the aromatic rings.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed molecular structure. The ¹H NMR spectrum will show signals for the methyl protons and the aromatic protons, with their chemical shifts and coupling patterns confirming the substitution pattern.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of Disperse this compound. Electron ionization (EI) mass spectrometry typically shows a prominent molecular ion peak.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of Disperse this compound in complex mixtures, particularly in the context of its use in pyrotechnics.[1]

Analysis_Workflow sample Sample containing Disperse this compound dissolution Dissolution in appropriate solvent sample->dissolution hplc HPLC Analysis (C18 column) dissolution->hplc uv_vis UV-Vis Detection hplc->uv_vis data Data Acquisition (Chromatogram) uv_vis->data quant Quantification via Calibration Curve data->quant

Caption: Analytical workflow for Disperse this compound by HPLC.

Biological Activity and Toxicity

Disperse this compound is not developed for pharmaceutical applications and its biological activity is primarily considered in the context of toxicology. It is reported to be of low toxicity upon ingestion and inhalation.[10] However, it can act as a skin irritant and sensitizer in humans.[10] In mammals, it is rapidly metabolized, with a significant portion being excreted as glucuronide conjugates.[10]

Applications

The primary application of Disperse this compound is as a dye. It is used for coloring polyester, polyamide, and other synthetic fibers.[5] It has also been used in the plastics and leather industries.[4][5] Additionally, Disperse this compound has been utilized in the formulation of red and violet-red colored smokes for pyrotechnics, such as in smoke grenades.[1][2]

References

An In-depth Technical Guide to the Synthesis of 1-(Methylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(methylamino)anthraquinone, a significant intermediate in the dye industry and a compound of interest in medicinal chemistry. The document details various synthetic routes, presents quantitative data in structured tables, and includes detailed experimental protocols for key methodologies.

Introduction

1-(Methylamino)anthraquinone is a substituted anthraquinone derivative with applications as a dye intermediate and potential pharmacological activities. The synthesis of this compound can be achieved through several pathways, primarily involving nucleophilic substitution or Ullmann condensation reactions on a substituted anthraquinone core. The choice of a specific synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale and purity of the final product. This guide will explore the most common and effective synthesis strategies.

Core Synthesis Pathways

The synthesis of 1-(methylamino)anthraquinone predominantly proceeds via the reaction of a suitable anthraquinone precursor with methylamine. The most well-documented starting materials include 1-haloanthraquinones (chloro- or bromo-), 1-nitroanthraquinone, and anthraquinone-1-sulfonic acid salts.

From Anthraquinone-1-Sulfonic Acid Salts

One of the most established methods involves the reaction of sodium or potassium anthraquinone-1-sulfonate with an aqueous solution of methylamine under pressure and at elevated temperatures.[1] This method is advantageous due to the availability of the starting sulfonate salt.

Synthesis_from_Sulfonate Anthraquinone-1-sulfonate Anthraquinone-1-sulfonate Product 1-(Methylamino)anthraquinone Anthraquinone-1-sulfonate->Product Aqueous Methylamine, 150-160°C, Pressure Methylamine Methylamine Methylamine->Product

Diagram 1: Synthesis from Anthraquinone-1-sulfonate.
From 1-Haloanthraquinones

The reaction of 1-chloroanthraquinone or 1-bromoanthraquinone with methylamine represents a common nucleophilic aromatic substitution pathway.[1] This reaction is often catalyzed by a copper salt and carried out in a solvent like pyridine.[1] This approach is also referred to as an Ullmann condensation or Ullmann-type reaction, which is a copper-promoted conversion of aryl halides to aryl amines.[2][3]

Synthesis_from_Haloanthraquinone 1-Haloanthraquinone 1-Chloroanthraquinone or 1-Bromoanthraquinone Product 1-(Methylamino)anthraquinone 1-Haloanthraquinone->Product Methylamine, Pyridine, Copper Salt Methylamine Methylamine Methylamine->Product

Diagram 2: Synthesis from 1-Haloanthraquinone.
From 1-Nitroanthraquinone

1-(Methylamino)anthraquinone can also be synthesized from 1-nitroanthraquinone by treatment with alcoholic methylamine under pressure.[1] This reaction involves the nucleophilic substitution of the nitro group.

Synthesis_from_Nitroanthraquinone 1-Nitroanthraquinone 1-Nitroanthraquinone Product 1-(Methylamino)anthraquinone 1-Nitroanthraquinone->Product Alcoholic Methylamine, Pressure Methylamine Methylamine Methylamine->Product

Diagram 3: Synthesis from 1-Nitroanthraquinone.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis pathways.

Starting MaterialReagentsConditionsYieldMelting Point (°C)Reference
Sodium anthraquinone-α-sulfonate25% aq. Methylamine, Sodium chlorate130–135°C, 12 hours, Autoclave76-80%166–171[1]
α-Chloroanthraquinone25% aq. Methylamine, Pyridine, Copper saltNot specifiedNot specifiedNot specified[1]
1-Methylaminoanthraquinone (for bromination)Bromine, PyridineSteam bath, 6 hours70-74% (of bromo-derivative)193-195[4]
ReactantMolesMass (g)Volume (ml)
From Sodium anthraquinone-α-sulfonate
Sodium anthraquinone-α-sulfonate1.29399-
Sodium chlorate0.4345-
25% aq. Methylamine6.25780-
Water--1200
From α-Chloroanthraquinone
α-Chloroanthraquinone1.79433-
Pyridine--1500
25% aq. Methylamine--600
Copper salt-2.5-

Detailed Experimental Protocols

Synthesis from Sodium Anthraquinone-α-sulfonate[1]

Experimental Workflow:

Protocol_Sulfonate A Charge Autoclave: - Sodium anthraquinone-α-sulfonate (399g) - Sodium chlorate (45g) - 25% aq. Methylamine (780g) - Water (1.2L) B Heat with stirring at 130-135°C for 12 hours A->B C Cool down while continuing to stir B->C D Filter the solid product C->D E Wash with two 500ml portions of hot water (70°C) D->E F Air dry the product E->F G Obtain 1-(Methylamino)anthraquinone (180-199g) F->G

Diagram 4: Workflow for Synthesis from Sulfonate.

Procedure:

  • A 1-gallon autoclave is charged with 399 g (1.29 moles) of technical sodium anthraquinone-α-sulfonate, 45 g (0.43 mole) of sodium chlorate, 780 g (6.25 moles) of a 25% aqueous solution of methylamine, and 1.2 L of water.

  • The mixture is heated with stirring for 12 hours at 130–135°C.

  • The heat is then turned off, but stirring is continued to allow the product to separate in an easily removable form.

  • Once cooled, the autoclave is opened, and the contents are removed. Any material adhering to the walls is rinsed out with water.

  • The solid product is collected by filtration on a Büchner funnel.

  • The red product is washed with two 500-ml portions of hot water (70°C) and then air-dried.

  • The yield of 1-methylaminoanthraquinone is 180–199 g, with a melting point of 166–171°C.

Synthesis from α-Chloroanthraquinone[1]

Procedure:

  • A suitable reaction vessel is charged with 433 g (1.79 moles) of α-chloroanthraquinone, 1.5 L of pyridine, 600 ml of 25% aqueous methylamine, and 2.5 g of a copper salt.

  • The reaction mixture is heated under appropriate conditions (details not specified in the reference, but typically requires elevated temperatures).

  • After the reaction is complete, the product is worked up by washing with dilute (2%) hydrochloric acid.

Further Reactions: Bromination of 1-(Methylamino)anthraquinone

1-(Methylamino)anthraquinone can be further functionalized, for example, through bromination to produce 1-methylamino-4-bromoanthraquinone, another important dye intermediate.[4][5]

Experimental Protocol for Bromination: [4]

  • In a 2-L three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place 119 g (0.5 mole) of 1-methylaminoanthraquinone and 600 ml of pyridine.

  • With stirring, add 90 g (29 ml, 0.56 mole) of bromine over a period of 9–10 minutes.

  • Heat the mixture on a steam bath for 6 hours with continuous stirring.

  • Transfer the hot mixture to a beaker and allow it to cool.

  • Collect the separated solid on a Büchner funnel and wash it thoroughly with hot water.

  • After drying, the resulting deep red 1-methylamino-4-bromoanthraquinone weighs 111–117 g (70–74% yield) and has a melting point of 193–195°C.

Conclusion

The synthesis of 1-(methylamino)anthraquinone can be effectively achieved through various pathways, with the choice of method depending on factors such as starting material availability, cost, and desired scale. The methods presented in this guide, particularly the well-documented procedures from Organic Syntheses, provide a solid foundation for researchers and professionals in the field. The quantitative data and detailed protocols serve as a valuable resource for the practical application of these synthetic routes. Further modifications and optimizations of these procedures may be possible to improve yields, reduce reaction times, or enhance product purity.

References

Physical and chemical properties of Disperse Red 9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Disperse Red 9

Introduction

Disperse this compound, also known by other names such as 1-(methylamino)anthraquinone and Solvent Red 111, is an anthraquinone-based synthetic dye.[1][2] It is characterized by its vibrant red to bluish-red color and is utilized in a variety of industrial applications, including the dyeing of textiles and the coloring of plastics, waxes, and inks.[3][4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of Disperse this compound, intended for researchers, scientists, and professionals in drug development and material science.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Disperse this compound are summarized in the table below. This data is essential for understanding the behavior of the compound in various experimental and industrial settings.

PropertyValueReferences
CAS Number 82-38-2[1][3][4][7][8][9]
Molecular Formula C15H11NO2[3][4][7][8][9][10]
Molecular Weight 237.25 g/mol [3][4][7][8][9][10]
IUPAC Name 1-(methylamino)anthracene-9,10-dione[1][8][11]
Appearance Red powder or crystalline solid[1][2][3][10][12]
Melting Point 170-172 °C[1][2][7][10][13][14]
Boiling Point 379.79 °C (rough estimate)[7][10][13][14]
Water Solubility 73.55 µg/L at 25 °C[10][14][15]
Synonyms Solvent Red 111, C.I. 60505, 1-(Methylamino)anthraquinone[1][7][8][16]

Solubility Profile

Disperse this compound exhibits low solubility in water but is soluble in several organic solvents.[17] It is soluble in acetone, ethanol, ethylene glycol ether, and linseed oil.[3][10] The compound is slightly soluble in benzene and carbon tetrachloride and is insoluble in stout solvent.[3] In concentrated sulfuric acid, it appears brown and turns to a dark orange color upon dilution.[3][10]

Experimental Protocols

Synthesis of Disperse this compound

A common method for the synthesis of Disperse this compound involves the reaction of 1-chloroanthraquinone or 9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid with methylamine.[3][4]

Methodology:

  • Reactants: 1-Chloroanthraquinone or 9,10-Dioxo-9,10-dihydroanthracene-1-sulfonic acid and an aqueous solution of methylamine.

  • Conditions: The reaction is carried out under pressure and in the presence of an antioxidant.

  • Procedure: The reactants are heated together in a sealed vessel. The specific temperature and pressure conditions are optimized to drive the nucleophilic substitution of the chloro or sulfo group by the methylamino group.

  • Work-up: After the reaction is complete, the product is isolated by filtration, washed with water to remove unreacted methylamine and other water-soluble impurities, and then dried.

Purification

For obtaining high-purity Disperse this compound, recrystallization is a standard procedure.

Methodology:

  • Solvent Selection: Butan-1-ol followed by ethanol are suitable solvents for recrystallization.[13]

  • Procedure: The crude Disperse this compound is dissolved in a minimal amount of hot butan-1-ol. The solution is then allowed to cool slowly, promoting the formation of crystals. The purified crystals are collected by filtration. This process is repeated with ethanol to achieve a constant melting point, indicating high purity.[13]

  • Alternative Method: Sublimation under vacuum can also be used for purification.[13]

Diagrams

Synthesis Workflow of Disperse this compound

The following diagram illustrates the general workflow for the synthesis of Disperse this compound.

G Synthesis Workflow of Disperse this compound cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Purification A 1-Chloroanthraquinone OR 9,10-Dioxo-9,10-dihydroanthracene-1-sulfonic acid C Pressure & Antioxidant A->C B Methylamine B->C F Disperse this compound (Crude Product) C->F D Recrystallization (Butan-1-ol, Ethanol) G Disperse this compound (Pure Product) D->G E Vacuum Sublimation E->G F->D F->E

References

D&C Red 9: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Properties, Synthesis, Analysis, and Toxicological Profile of a Widely Used Azo Dye

Abstract

D&C Red No. 9 (CI Pigment Red 53:1) is a synthetic monoazo colorant that has been historically utilized in a variety of applications, including cosmetics, drugs, and printing inks. This technical guide provides a comprehensive overview of D&C Red No. 9 for researchers, scientists, and drug development professionals. It delves into its chemical and physical properties, details its manufacturing process, outlines analytical methodologies for its identification and quantification, and discusses its toxicological profile and regulatory status. This document aims to be a thorough resource, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams to facilitate a deeper understanding of this compound.

Chemical Identity and Properties

D&C Red No. 9 is the barium salt of 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-benzenesulfonic acid.[1][2] It is also known by a variety of synonyms, including CI Pigment Red 53:1, Lake Red C, and Red Lake C.[1] The compound is an odorless, yellowish-red or reddish-orange powder.[3]

Chemical Formula and Structure

The chemical formula for D&C Red No. 9 can be represented as Ba(C₁₇H₁₂ClN₂O₄S)₂ or C₃₄H₂₄BaCl₂N₄O₈S₂.[3][4][5] Its IUPAC name is barium(2+);bis(5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate).[3]

Table 1: Chemical Identifiers for D&C Red No. 9

IdentifierValue
CAS Number5160-02-1[1][2]
CI Number15585:1[4]
Molecular FormulaBa(C₁₇H₁₂ClN₂O₄S)₂[4][5]
IUPAC Namebarium(2+);bis(5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate)[3]
Physicochemical Properties

D&C Red No. 9 is practically insoluble in water, with a solubility of less than 0.1 mg/mL at 20°C.[3][4] It is also insoluble in most organic solvents. The compound decomposes upon heating to 343-345°C.[6]

Table 2: Physicochemical Properties of D&C Red No. 9

PropertyValueReference
Molecular Weight888.94 g/mol [5]
Melting Point343-345°C (decomposes)[6]
Water Solubility< 0.1 mg/mL at 20°C[3][4]
Density1.66 g/cm³[5]
AppearanceYellowish-red to reddish-orange powder[3]

Synthesis and Manufacturing

The synthesis of D&C Red No. 9 is a multi-step process that involves diazotization, coupling, and laking.

Synthesis Workflow

The manufacturing process begins with the diazotization of 2-amino-5-chloro-4-methyl-1-toluenesulfonic acid (also known as 4-chloro-2-amino-5-methylbenzenesulfonic acid). This is followed by a coupling reaction with β-naphthol. The resulting water-soluble dye is then precipitated as an insoluble barium salt, a process known as laking, to form the final pigment.

G Synthesis of D&C Red 9 cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Laking A 2-Amino-5-chloro-4-methyl- 1-toluenesulfonic acid D Diazonium Salt A->D + B Sodium Nitrite (NaNO₂) B->D + C Hydrochloric Acid (HCl) C->D + F Soluble Azo Dye D->F + E E β-Naphthol H D&C this compound (Insoluble Pigment) F->H + G G Barium Chloride (BaCl₂)

A simplified workflow for the synthesis of D&C this compound.
Experimental Protocol for Synthesis

A detailed experimental protocol for the synthesis of D&C Red No. 9 is as follows:

  • Diazotization: 2-amino-5-chloro-4-methyl-1-toluenesulfonic acid is dissolved in dilute hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise while maintaining the temperature below 10°C to form the diazonium salt.

  • Coupling: The diazonium salt solution is slowly added to a cooled alkaline solution of β-naphthol. The coupling reaction is typically carried out at a pH of 9-10 and a temperature of 10-15°C.

  • Laking: After the coupling reaction is complete, a solution of barium chloride is added to the reaction mixture. The insoluble barium salt of the dye precipitates out of solution.

  • Isolation and Purification: The precipitated D&C Red No. 9 is then filtered, washed with water to remove any unreacted starting materials and byproducts, and dried.

Analytical Methods

The identification and quantification of D&C Red No. 9 and its impurities are crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of D&C Red No. 9.

Table 3: Typical HPLC Parameters for D&C Red No. 9 Analysis

ParameterSpecification
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and 0.1 M Ammonium Acetate Buffer (pH 6.8) in a gradient elution
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV-Vis Diode Array Detector (DAD) at 485 nm
Column Temperature 30°C
Experimental Protocol for HPLC Analysis
  • Sample Preparation: A known amount of the D&C Red No. 9 sample is accurately weighed and dissolved in a suitable solvent, such as a mixture of methanol and water, to a final concentration of approximately 10 µg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: The prepared sample is injected into the HPLC system. The separation of D&C Red No. 9 from its impurities is achieved using a gradient elution program.

  • Quantification: The concentration of D&C Red No. 9 is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.

Toxicology and Safety

The toxicological profile of D&C Red No. 9 has been the subject of numerous studies, leading to its delisting for use in drugs and cosmetics in the United States.[3]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified D&C Red No. 9 as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in experimental animals and inadequate evidence in humans.[2] Studies in rats have shown that high doses of D&C Red No. 9 can cause splenic sarcomas and an increased incidence of neoplastic nodules in the liver.[2] However, no treatment-related increase in tumors was observed in mice.[2]

Genotoxicity

D&C Red No. 9 has been found to be inactive in a variety of in vitro and in vivo genotoxicity assays, including tests for gene mutation in bacteria and mammalian cells, DNA damage, and chromosomal aberrations.[2]

Other Toxicological Effects

The primary non-cancer health effect observed in animal studies is splenic toxicity, characterized by an enlarged and darkened spleen.[2][7]

Regulatory Status

The use of D&C Red No. 9 in food, drugs, and cosmetics is restricted in many countries due to safety concerns. In the United States, the Food and Drug Administration (FDA) has delisted D&C Red No. 9 for use in drugs and cosmetics.[3]

Applications in Research and Development

While primarily known as a colorant, the potential applications of D&C Red No. 9 in research and drug development are limited. Its strong color and insolubility could theoretically be exploited in certain specific applications, though these are not well-documented in scientific literature. Potential, though not established, areas of investigation could include:

  • Histological Staining: Due to its intense color, it could potentially be investigated as a non-specific counterstain in certain histological preparations, although its insolubility in common histological solvents presents a significant challenge.

  • Tracer Studies: In particulate form, it could be explored as a tracer for studying physical processes such as flow and distribution in non-biological systems. Its use in biological systems is limited by its toxicity.

It is important to note that the established toxicological profile of D&C Red No. 9 necessitates careful consideration and appropriate safety precautions in any research application.

Conclusion

D&C Red No. 9 is a well-characterized synthetic colorant with a long history of industrial use. This guide has provided a detailed overview of its chemical and physical properties, synthesis, analytical methods, and toxicological profile. While its use in consumer products is now restricted in many regions due to safety concerns, a thorough understanding of its characteristics remains important for researchers and professionals in the fields of chemistry, toxicology, and regulatory science. Further research into the specific cellular and molecular mechanisms of its toxicity could provide valuable insights into the safety assessment of other azo dyes.

References

An In-depth Technical Guide to the Barium Salt of C.I. Pigment Red 53:1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and toxicological profile of C.I. Pigment Red 53:1. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in various applications.

Chemical and Physical Properties

C.I. Pigment Red 53:1, also known as Red Lake C, is a synthetic organic pigment belonging to the monoazo class of compounds. It is the barium salt of 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methylbenzenesulfonic acid.[1] Its vibrant red color has led to its historical use in a variety of products, including printing inks, plastics, and formerly in cosmetics and drugs.[1]

The key physicochemical properties of C.I. Pigment Red 53:1 are summarized in the table below.

PropertyValueReference
CI Name Pigment Red 53:1[1]
CI Number 15585:1[1]
CAS Number 5160-02-1[1]
Molecular Formula C₃₄H₂₄BaCl₂N₄O₈S₂[2]
Molecular Weight 888.98 g/mol [2]
Appearance Red powder[2]
Melting Point 380-390 °C[3]
Density 1.65-2.11 g/cm³[3]
Water Solubility Insoluble
Oil Absorption 40-78 g/100g [3]
Average Particle Size 0.07-0.5 µm[3]
pH (10% slurry) 6.5-8.0[3]

Synthesis of C.I. Pigment Red 53:1

The synthesis of C.I. Pigment Red 53:1 is a multi-step process involving diazotization, coupling, and laking (precipitation).[4]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of C.I. Pigment Red 53:1:

Step 1: Preparation of the Diazo Solution

  • In a 500 mL beaker, add 200 g of water and 23 g of 30% hydrochloric acid.

  • To this solution, add 32.5 g of 2-amino-5-chloro-4-toluenesulfonic acid and 0.6 g of 2-amino-1-naphthalenesulfonic acid.

  • Add 0.4 g of a suitable surfactant (e.g., dodecylbenzenesulfonate) and stir the mixture for 30 minutes.

  • Cool the mixture to 5°C.

  • Slowly add a 30% aqueous solution of sodium nitrite (prepared from 10.5 g of sodium nitrite) over 20 minutes, maintaining the temperature at 5°C.

  • Continue the diazotization reaction for 90 minutes.

  • Confirm the completion of the reaction using a potassium iodide (KI) test paper (a slight blue color indicates completion). The resulting solution is the diazo liquid.

Step 2: Preparation of the Coupling Solution

  • Prepare a separate solution for the coupling reaction. The specific composition of the coupling solution can vary but typically involves dissolving β-naphthol in an alkaline solution.

Step 3: Coupling Reaction

  • Transfer the coupling solution to a 3000 mL beaker.

  • Slowly add the diazo liquid to the coupling solution while stirring. The reaction time is approximately 60 minutes, and the temperature should be maintained below 30°C.

  • Adjust the pH of the solution to 11 using a sodium hydroxide solution and stir for 20 minutes.

  • Subsequently, adjust the pH to 8 using dilute hydrochloric acid and stir for an additional 15 minutes.

Step 4: Laking (Precipitation)

  • Add 14.81 g of barium chloride (the primary laking agent) over 10 minutes.

  • Add 1.63 g of calcium chloride (a secondary laking agent) and stir for 5 minutes.

  • Heat the mixture to 100°C and maintain this temperature for 50 minutes to facilitate the precipitation of the pigment.

Step 5: Post-Treatment

  • Filter the resulting precipitate.

  • Wash the pigment with water to remove any soluble impurities.

  • Dry the pigment to obtain the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazo Step 1: Diazotization cluster_coupling Step 2 & 3: Coupling cluster_laking Step 4: Laking cluster_post Step 5: Post-Treatment A 2-Amino-5-chloro-4- toluenesulfonic acid + 2-Amino-1-naphthalenesulfonic acid in HCl B Cool to 5°C A->B C Add NaNO₂ solution B->C D Diazotization Reaction (90 min) C->D E Diazo Solution D->E G Coupling Reaction (<30°C, 60 min) E->G F β-Naphthol in alkaline solution F->G H pH Adjustment (11 -> 8) G->H I Coupled Intermediate H->I J Add BaCl₂ and CaCl₂ I->J K Heat to 100°C (50 min) J->K L Precipitated Pigment K->L M Filtration L->M N Washing M->N O Drying N->O P C.I. Pigment Red 53:1 O->P Toxicity_Mechanism A High-Dose Oral Administration of C.I. Pigment Red 53:1 B Splenic Toxicity A->B C Prolonged Tissue Injury and Inflammation B->C D Cell Proliferation and Regenerative Processes C->D E Increased Risk of Spontaneous Mutations D->E F Tumor Formation (Splenic Sarcomas in Male Rats) E->F

References

Toxicological Profile of D&C Red No. 9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of D&C Red No. 9 (CI Pigment Red 53:1; CAS No. 5160-02-1). The information herein is compiled from peer-reviewed studies and regulatory assessments to support safety and risk evaluations.

Chemical and Physical Properties

D&C Red No. 9 is a synthetic monoazo colorant, specifically the barium salt of 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-benzenesulfonic acid.[1] It has been used in drugs and cosmetics, as well as in printing inks, coated papers, crayons, rubber, and baking enamels.[1] The regulatory status of D&C Red No. 9 has changed over time, with its use in drugs and cosmetics being delisted in the United States.

Table 1: Chemical and Physical Properties of D&C Red No. 9

PropertyValueReference
CAS Number5160-02-1[1]
Chemical Name5-Chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-benzenesulfonic acid, barium salt (2:1)[1]
Molecular FormulaC₃₄H₂₄BaCl₂N₄O₈S₂[2]
AppearanceOdorless yellowish-red or reddish-orange powder[3]
Melting PointDecomposes at 343-345 °C (649-653 °F)[3]
Water SolubilityLess than 0.1 mg/mL at 18°C (64°F)[3]
Specific Gravity1.73[3]

Toxicokinetics

There is a significant lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of D&C Red No. 9. The International Agency for Research on Cancer (IARC) concluded that no data were available to the Working Group on these parameters.[4] This data gap is a critical consideration in the overall toxicological assessment of this color additive.

Acute and Chronic Toxicity

Subchronic and chronic toxicity studies have been conducted, primarily in rodents. A 13-week subchronic study in F344 rats showed enlarged spleens and the presence of an unidentified pigment in the renal tubular epithelium.[5] In the same study, lymphoreticular hyperplasia of thymic lymph nodes and hemosiderosis of the liver were observed at higher doses.[5] Mice in a subchronic study also exhibited congestion of the spleen and hemosiderin deposits.[5]

Carcinogenicity

A comprehensive carcinogenesis bioassay of D&C Red No. 9 was conducted by the National Toxicology Program (NTP) in F344 rats and B6C3F1 mice.[5]

Table 2: Summary of NTP Carcinogenesis Bioassay of D&C Red No. 9 (Feed Study) [5]

Species/SexDose Levels (ppm)DurationKey Findings
Rat/Male0, 1000, 3000103 weeksIncreased incidence of splenic sarcomas; Dose-related increase in neoplastic nodules of the liver.
Rat/Female0, 1000, 3000103 weeksEquivocal evidence of carcinogenicity; Increased incidence of neoplastic nodules of the liver may have been associated with the chemical.
Mouse/Male0, 1000, 2000103 weeksNo evidence of carcinogenicity.
Mouse/Female0, 1000, 2000103 weeksNo evidence of carcinogenicity.

Based on these findings, the IARC has classified D&C Red No. 9 as "not classifiable as to its carcinogenicity to humans (Group 3)," indicating inadequate evidence in humans and limited evidence in experimental animals.[1]

Experimental Protocol: NTP Carcinogenesis Bioassay (TR-225)
  • Test Substance: D&C Red No. 9 (89.8% pure) was administered in the feed.[5]

  • Animals: Groups of 50 male and 50 female F344 rats and B6C3F1 mice were used.[5]

  • Dose Administration: The test substance was mixed into the standard animal diet at the concentrations listed in Table 2.[5]

  • Duration: The animals were exposed to the diets for 103 weeks.[5]

  • Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.[5]

  • Pathology: Complete necropsies were performed on all animals. Histopathological examinations were conducted on all major tissues and organs and any gross lesions.[5]

NTP_Carcinogenesis_Bioassay_Workflow cluster_setup Study Setup cluster_exposure Exposure Phase (103 Weeks) cluster_endpoint Endpoint Analysis Animal_Selection Select F344 Rats & B6C3F1 Mice (50/sex/group) Diet_Prep Prepare Diets with D&C Red No. 9 (0, 1000, 2000, 3000 ppm) Dosing Administer Dosed Feed Animal_Selection->Dosing Observation Daily Clinical Observation Regular Body Weight Measurement Dosing->Observation Necropsy Complete Necropsy Observation->Necropsy Histopathology Histopathological Examination of all major tissues and lesions Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis

NTP Carcinogenesis Bioassay Workflow.

Genotoxicity

D&C Red No. 9 has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The IARC concluded that it was inactive in all studies in which it was tested, including assays for gene mutation in bacteria and cultured mammalian cells, DNA damage in cultured mammalian cells and in rodents in vivo, sister chromatid exchange, and chromosomal aberrations in cultured mammalian cells, and micronucleus formation in the bone marrow of orally treated rats.[1]

Table 3: Summary of Genotoxicity Studies on D&C Red No. 9

Assay TypeTest SystemMetabolic ActivationResultReference
Gene MutationSalmonella typhimuriumWith and without S9Negative[1]
Gene MutationCultured Mammalian CellsWith and without S9Negative[1]
Chromosomal AberrationsCultured Mammalian CellsWith and without S9Negative[1]
Sister Chromatid ExchangeCultured Mammalian CellsWith and without S9Negative[1]
DNA DamageCultured Mammalian CellsNot specifiedNegative[1]
DNA DamageRodents (in vivo)N/ANegative[1]
Micronucleus TestRat Bone Marrow (in vivo)N/ANegative[1]
Experimental Protocols (General)
  • Ames Test (Bacterial Reverse Mutation Assay): Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to various concentrations of the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted to assess mutagenic potential.

  • In Vitro Chromosomal Aberration Test: Cultured mammalian cells (e.g., Chinese hamster ovary cells) are exposed to the test substance with and without S9 mix. Metaphase cells are then arrested and examined for structural chromosomal damage.

  • In Vivo Micronucleus Test: Rodents are administered the test substance. Bone marrow cells are harvested and examined for the presence of micronuclei in polychromatic erythrocytes, which indicates chromosomal damage or disruption of the mitotic apparatus.

Genotoxicity_Testing_Strategy cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Ames Ames Test (Gene Mutation) Result_Neg No Genotoxic Potential Observed Ames->Result_Neg Negative Chromo_Aberration Chromosomal Aberration (Clastogenicity) Chromo_Aberration->Result_Neg Negative SCE Sister Chromatid Exchange SCE->Result_Neg Negative DNA_Damage_invitro DNA Damage DNA_Damage_invitro->Result_Neg Negative Micronucleus Micronucleus Test (Clastogenicity/Aneugenicity) Micronucleus->Result_Neg Negative DNA_Damage_invivo DNA Damage DNA_Damage_invivo->Result_Neg Negative Test_Substance D&C Red No. 9 Test_Substance->Ames Test_Substance->Chromo_Aberration Test_Substance->SCE Test_Substance->DNA_Damage_invitro Test_Substance->Micronucleus Test_Substance->DNA_Damage_invivo

Genotoxicity Testing Strategy for D&C Red No. 9.

Reproductive and Developmental Toxicity

There is a notable absence of data regarding the reproductive and developmental toxicity of D&C Red No. 9. The IARC has stated that no data were available to its working group for evaluation.[4] This represents a significant data gap in the toxicological profile of this substance.

Dermal Sensitization

Summary and Conclusion

The toxicological profile of D&C Red No. 9 is characterized by evidence of carcinogenicity in male rats (splenic sarcomas and liver nodules) at high doses in a chronic feeding study, with equivocal findings in female rats and no evidence of carcinogenicity in mice.[5] The substance has consistently tested negative in a comprehensive battery of in vitro and in vivo genotoxicity assays.[1] Significant data gaps exist for toxicokinetics, reproductive and developmental toxicity, acute toxicity, and dermal sensitization. The lack of data in these critical areas should be a primary consideration in any risk assessment of D&C Red No. 9.

References

An In-depth Technical Guide to Pararosaniline Hydrochloride: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pararosaniline hydrochloride, also known as Basic Red 9 or C.I. 42500, is a cationic triarylmethane dye that appears as a green to very dark green crystalline solid.[1][2][3] It is a primary component of Basic Fuchsin and is widely utilized in various scientific and industrial applications.[1][4] Its utility ranges from a dye for paper, leather, and fibers to a crucial reagent in biological staining and analytical chemistry.[5][6][7] This technical guide provides a comprehensive overview of the chemical properties of pararosaniline hydrochloride, detailed experimental protocols for its use, and a visual representation of a key experimental workflow.

Core Chemical and Physical Properties

The fundamental properties of pararosaniline hydrochloride are summarized in the table below, providing a quick reference for researchers and professionals.

PropertyValueSource(s)
IUPAC Name 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride[1]
CAS Number 569-61-9[2][4]
Molecular Formula C₁₉H₁₈ClN₃ or C₁₉H₁₇N₃•HCl[1][4][8][9]
Molecular Weight 323.82 - 323.83 g/mol [2][4][5][8]
Appearance Colorless to red crystals or green powder.[1][1][2][3][10]
Melting Point 268-270 °C (decomposes)[1][2][3][10]
Solubility Soluble in ethanol (1-25 mg/mL).[3][11] Very slightly soluble to insoluble in water.[1][11][12][13] Slightly soluble in ether.[1][11][1][3][11][12][13]
UV-Vis Absorption Maxima (λmax) 204 nm, 236 nm, 288 nm, 542 nm (in acidic mobile phase).[8][14] 543-549 nm (in 50% ethanol).[5][5][8][14]
Synonyms Basic this compound, Parafuchsin, p-Fuchsin, C.I. 42500.[4][8][12][4][8][12]
Applications in Research and Drug Development

Pararosaniline hydrochloride is a versatile compound with significant applications in various research fields:

  • Histological Staining: It is a key component of the Schiff reagent, which is used in the Feulgen stain to specifically quantify DNA in cell nuclei.[15][16][17] The reaction involves acid hydrolysis to unmask aldehyde groups in DNA, which then react with the Schiff reagent to produce a characteristic magenta color.[16][17]

  • Microbiology: The dye is used for staining bacteria and other microorganisms for microscopic examination.[6][7]

  • Analytical Chemistry: It serves as a colorimetric reagent for the detection and quantification of various substances, including aldehydes, sulfur dioxide, and bromates.[6][18]

  • Confocal Microscopy: The Feulgen staining procedure using pararosaniline has been adapted for confocal laser scanning microscopy, providing stable fluorescence for three-dimensional imaging of intact biological structures like chromosomes.[19]

Experimental Protocols

Feulgen Staining for DNA Quantification

The Feulgen reaction is a classic and widely used method for the specific staining of DNA in tissues. The intensity of the stain is proportional to the amount of DNA, allowing for its quantification.

Materials:

  • Fixed biological tissue (e.g., root tips, cell cultures)

  • 1N Hydrochloric Acid (HCl)

  • Schiff's Reagent (prepared with pararosaniline hydrochloride)

  • SO₂–water or a series of sulfite washes

  • Distilled water

  • Ethanol series (for dehydration)

  • Mounting medium (e.g., Canada balsam)

  • Microscope slides and coverslips

Procedure:

  • Fixation: Tissues are fixed to preserve their structure. A common fixative is Carnoy's solution (absolute ethanol and glacial acetic acid, 3:1 v/v).[15]

  • Rehydration: The fixed tissue is rehydrated through a graded series of ethanol washes.

  • Acid Hydrolysis: The tissue is incubated in 1N HCl at 60°C for approximately 8-10 minutes.[17] This step removes the purine bases from the DNA, exposing the aldehyde groups of the deoxyribose sugars.[16][17]

  • Rinsing: The tissue is thoroughly rinsed with distilled water to remove the acid.

  • Staining: The hydrolyzed tissue is immersed in Schiff's reagent at room temperature for at least 30 minutes, or until a deep purple color develops.[17] The aldehyde groups react with the colorless Schiff reagent to restore its quinoid structure, resulting in the magenta coloration.[16]

  • Washing: The stained tissue is washed several times in SO₂–water or a similar sulfite solution to remove excess and unreacted Schiff reagent, which helps to reduce non-specific background staining.[15]

  • Dehydration and Mounting: The tissue is dehydrated through a graded ethanol series, cleared (e.g., with xylene), and mounted on a microscope slide with a suitable mounting medium.[15]

Visualizations

Workflow for Feulgen Staining

The following diagram illustrates the sequential steps involved in the Feulgen staining protocol.

Feulgen_Staining_Workflow cluster_prep Sample Preparation cluster_reaction Staining Reaction cluster_post Finalization Fixation 1. Fixation (e.g., Carnoy's Solution) Rehydration 2. Rehydration (Ethanol Series) Fixation->Rehydration Hydrolysis 3. Acid Hydrolysis (1N HCl, 60°C) Rehydration->Hydrolysis Staining 4. Staining (Schiff Reagent) Hydrolysis->Staining Exposes Aldehyde Groups Washing 5. Washing (Sulfite Solution) Staining->Washing Color Development Dehydration 6. Dehydration (Ethanol Series) Washing->Dehydration Mounting 7. Mounting Dehydration->Mounting

Caption: A flowchart of the Feulgen staining protocol.

Logical Relationship in Schiff Reagent Reaction

This diagram illustrates the chemical logic behind the Feulgen reaction, where pararosaniline is a key component.

Schiff_Reaction_Logic cluster_reactants Reactants cluster_process Process Steps cluster_products Result DNA DNA in Tissue AcidHydrolysis Acid Hydrolysis (HCl) DNA->AcidHydrolysis Pararosaniline Pararosaniline (in Schiff Reagent) AldehydeReaction Reaction with Schiff Reagent Pararosaniline->AldehydeReaction ApurinicDNA Apurinic DNA (Exposed Aldehydes) AcidHydrolysis->ApurinicDNA creates StainedDNA Stained DNA (Magenta Color) AldehydeReaction->StainedDNA results in ApurinicDNA->AldehydeReaction

Caption: The chemical logic of the Feulgen reaction.

References

C.I. Pigment Red 9: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Pigment Red 9 is a synthetic organic monoazo pigment belonging to the naphthol AS pigment family. This technical guide provides a detailed overview of its molecular composition, physicochemical properties, and a general synthesis methodology. The document also addresses the toxicological considerations relevant to the broader class of azo pigments, a crucial aspect for its potential application or presence as an impurity in pharmaceutical contexts. While detailed experimental protocols and specific signaling pathway interactions for C.I. Pigment this compound are not extensively documented in publicly accessible literature, this guide consolidates the available scientific information to serve as a foundational resource for researchers.

Molecular Composition and Identification

C.I. Pigment this compound is chemically identified as 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide.[1][2] Its structure is characterized by a single azo group (-N=N-) linking a dichlorinated phenyl ring to a naphthol derivative.[2]

Table 1: Chemical and Physical Properties of C.I. Pigment this compound
PropertyValueReference(s)
IUPAC Name 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide[1][2]
C.I. Name Pigment this compound[2]
C.I. Number 12460[3]
CAS Number 6410-38-4[2][3]
Molecular Formula C₂₄H₁₇Cl₂N₃O₃[2][3]
Molecular Weight 466.32 g/mol [2][3]
Appearance Yellowish-red powder[2]
Melting Point 280 °C[2]
Solubility Poor in most solvents[2]

Synthesis Methodology

The synthesis of C.I. Pigment this compound is a two-step process involving diazotization followed by an azo coupling reaction.

General Experimental Protocol

Step 1: Diazotization of 2,5-Dichloroaniline

2,5-Dichloroaniline is dissolved in an acidic medium, typically hydrochloric acid, and then treated with a solution of sodium nitrite at a low temperature (0-5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Azo Coupling

The freshly prepared diazonium salt solution is then gradually added to a solution of the coupling component, 2′-Methoxy-3-hydroxy-2-naphthanilide (Naphthol AS-D), which is typically dissolved in an alkaline medium. The coupling reaction is pH-dependent and is generally carried out under controlled pH to yield the final pigment, C.I. Pigment this compound. The resulting pigment precipitates out of the solution and is then filtered, washed, and dried.

Diagram 1: General Synthesis Workflow for C.I. Pigment this compound

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Work-up 2,5-Dichloroaniline 2,5-Dichloroaniline Diazonium Salt Diazonium Salt 2,5-Dichloroaniline->Diazonium Salt  0-5 °C HCl, NaNO2 HCl, NaNO2 HCl, NaNO2->Diazonium Salt CI Pigment this compound CI Pigment this compound Diazonium Salt->CI Pigment this compound  Controlled pH Naphthol AS-D Naphthol AS-D Coupling Component Solution Coupling Component Solution Naphthol AS-D->Coupling Component Solution Alkaline Solution Alkaline Solution Alkaline Solution->Coupling Component Solution Coupling Component Solution->CI Pigment this compound Filtration Filtration CI Pigment this compound->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying

Caption: Generalized synthesis workflow for C.I. Pigment this compound.

Toxicological Profile of Azo Pigments

A comprehensive toxicological assessment of C.I. Pigment this compound is not available in the public domain. However, the toxicology of azo dyes as a class is of significant interest to drug development professionals due to their potential to be metabolized into harmful aromatic amines.

Metabolism of Azo Dyes

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond. This can be carried out by azoreductases present in the liver and, more significantly, by the gut microbiota. This cleavage results in the formation of two or more aromatic amines.

Diagram 2: Metabolic Cleavage of Azo Dyes

G Azo Dye (R1-N=N-R2) Azo Dye (R1-N=N-R2) Aromatic Amine 1 (R1-NH2) Aromatic Amine 1 (R1-NH2) Azo Dye (R1-N=N-R2)->Aromatic Amine 1 (R1-NH2)  Azoreductase (Liver, Gut Microbiota) Aromatic Amine 2 (R2-NH2) Aromatic Amine 2 (R2-NH2) Azo Dye (R1-N=N-R2)->Aromatic Amine 2 (R2-NH2)  Azoreductase (Liver, Gut Microbiota)

Caption: Reductive cleavage of the azo bond.

Genotoxicity and Carcinogenicity

The aromatic amines produced from the metabolism of azo dyes are a class of chemicals that includes known mutagens and carcinogens. For instance, the potential metabolic breakdown of C.I. Pigment this compound would yield 2,5-dichloroaniline and an aromatic amine derived from the naphthol portion. The genotoxicity of 2,5-dichloroaniline has been a subject of study.

For the related compound D&C Red No. 9 (C.I. Pigment Red 53:1), studies have shown it caused splenic toxicity in rats and mice.[4] In one study, it produced splenic sarcomas in male rats and increased the incidence of neoplastic liver nodules in both sexes.[4] However, D&C Red No. 9 was found to be inactive in several genotoxicity assays, including tests for gene mutation in bacteria and mammalian cells.[4] The International Agency for Research on Cancer (IARC) has classified D&C Red No. 9 as "not classifiable as to its carcinogenicity to humans (Group 3)".[4]

Signaling Pathways

Specific signaling pathways affected by C.I. Pigment this compound or its metabolites are not documented in the available scientific literature. Research in this area would be necessary to understand its potential biological effects at a molecular level.

Conclusion

C.I. Pigment this compound is a well-characterized organic pigment in terms of its basic chemical identity and industrial synthesis. However, for an audience in drug development and research, there is a notable lack of in-depth, publicly available data regarding detailed and reproducible experimental protocols, comprehensive spectroscopic analysis, and specific toxicological mechanisms, including interactions with cellular signaling pathways. The general toxicological profile of azo dyes highlights the need for caution and further investigation into the metabolic fate and biological activity of any such compound that may be present in a pharmaceutical context. This guide serves as a summary of the current knowledge and a call for further research to fill the existing gaps.

References

Methodological & Application

Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Red 9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Disperse Red 9 in the dyeing of polyester fibers. The information is intended for a scientific audience and focuses on providing clear, actionable experimental procedures and relevant technical data.

Introduction

Disperse this compound, also known as 1-(methylamino)anthraquinone, is a non-ionic anthraquinone dye characterized by its low water solubility.[1] It is specifically designed for coloring hydrophobic fibers like polyester.[2] The dyeing mechanism involves the transfer of the dye from an aqueous dispersion into the amorphous regions of the polyester fibers.[3] This process is facilitated by heat, which increases the energy of the dye molecules and swells the fiber structure, allowing the dye to penetrate.[4][5] The dye molecules are then held within the fiber matrix by van der Waals forces and hydrogen bonds.[4]

Chemical Structure of Disperse this compound:

  • Molecular Formula: C₁₅H₁₁NO₂[6]

  • Molecular Weight: 237.25 g/mol [6]

  • CAS Number: 82-38-2[7]

Dyeing Methodologies

Several methods can be employed to dye polyester with Disperse this compound. The choice of method depends on the desired shade, available equipment, and energy considerations. The most common industrial methods are High-Temperature Dyeing, Carrier Dyeing, and Thermosol Dyeing.[8][9]

High-Temperature Dyeing (Exhaust Method)

This is the most widely used and efficient method for achieving deep shades with good fastness properties on polyester.[5] It is performed in a pressurized vessel at temperatures above the boiling point of water.[10]

Principle: At temperatures between 120-140°C, the polyester fiber structure swells, allowing for the efficient diffusion and penetration of the disperse dye molecules into the fiber.[5][11] This method eliminates the need for environmentally problematic carriers.[12]

Carrier Dyeing

This method is suitable when high-temperature equipment is not available and is conducted at or near the boil (95-100°C) at atmospheric pressure.[13] It utilizes organic compounds called carriers to swell the fibers and facilitate dye uptake.[14]

Principle: Carriers act as swelling agents for the polyester fibers, effectively lowering the glass transition temperature and allowing the dye to penetrate at lower temperatures.[15] Common carriers include o-phenylphenol and butyl benzoate.[13]

Thermosol Dyeing (Continuous Method)

The Thermosol process is a continuous method suitable for large-scale production, particularly for polyester-cotton blends.[16][17]

Principle: The fabric is padded with a dye dispersion and then passed through a high-temperature chamber (180-220°C) for a short period (60-90 seconds).[17][18] At this high temperature, the dye sublimes and the polyester fibers absorb the dye vapor.[16]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the different dyeing methods. These values are general guidelines and may require optimization based on the specific substrate and desired outcome.

ParameterHigh-Temperature DyeingCarrier DyeingThermosol Dyeing
Dyeing Temperature 120 - 140 °C[11]95 - 100 °C[13]180 - 220 °C[8]
pH 4.5 - 5.5[5]4.5 - 5.5[8]Not specified, but padding liquor is acidic
Time 30 - 60 minutes[5]60 - 120 minutes[14]60 - 90 seconds[17]
Disperse this compound Conc. 0.5 - 4.0% (on weight of fiber)0.5 - 4.0% (on weight of fiber)10 - 40 g/L (in padding liquor)
Dispersing Agent 1 - 2 g/L[12]1 - 2 g/L[14]5 - 10 g/L (in padding liquor)
Carrier Conc. Not Applicable2 - 10 g/L[3]Not Applicable
Liquor Ratio 1:10 - 1:201:10 - 1:20Not Applicable (Padding)

Table 1: Comparison of Dyeing Parameters for Different Methods.

Fastness PropertyTypical Rating (ISO Scale 1-5)
Light Fastness 4 - 5[19]
Washing Fastness 4 - 5
Rubbing Fastness (Dry) 4 - 5
Rubbing Fastness (Wet) 4
Sublimation Fastness 3 - 4

Table 2: Typical Colorfastness Properties of Disperse this compound on Polyester.

Experimental Protocols

Protocol for High-Temperature Dyeing

This protocol describes the exhaust dyeing of polyester fabric with Disperse this compound using a high-temperature dyeing machine.

Materials and Reagents:

  • Polyester fabric (scoured and pre-wetted)

  • Disperse this compound

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Acetic acid (to adjust pH)

  • Water

  • High-temperature dyeing apparatus

Procedure:

  • Dye Bath Preparation:

    • Prepare a stock dispersion of Disperse this compound by pasting the required amount of dye with an equal amount of dispersing agent and a small amount of warm water.

    • Fill the dyeing vessel with water to the desired liquor ratio (e.g., 1:15).[5]

    • Add the dispersing agent (1-2 g/L) to the dye bath.

    • Add the prepared Disperse this compound stock dispersion to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[5]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at approximately 60°C.[8]

    • Raise the temperature to 130°C at a rate of 1-2°C/minute.[5]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.[5]

    • Cool the dye bath to 70-80°C.

  • Aftertreatment (Reduction Clearing):

    • Drain the dye bath.

    • Rinse the fabric with warm water.

    • Prepare a fresh bath with:

      • Caustic soda (2 g/L)

      • Sodium hydrosulfite (2 g/L)

    • Treat the fabric at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize with a weak solution of acetic acid if necessary.

    • Dry the fabric.

Protocol for Carrier Dyeing

This protocol outlines the dyeing of polyester fabric with Disperse this compound at atmospheric pressure using a carrier.

Materials and Reagents:

  • Polyester fabric (scoured and pre-wetted)

  • Disperse this compound

  • Dispersing agent

  • Carrier (e.g., o-phenylphenol based)

  • Acetic acid

  • Water

  • Atmospheric dyeing apparatus (e.g., a beaker with a heating mantle and stirrer)

Procedure:

  • Dye Bath Preparation:

    • Prepare a stock dispersion of Disperse this compound as described in the high-temperature protocol.

    • Fill the dyeing vessel with water to the desired liquor ratio.

    • Add the dispersing agent (1-2 g/L) and the carrier (e.g., 5 g/L).[3]

    • Add the prepared Disperse this compound stock dispersion.

    • Adjust the pH to 4.5-5.5 with acetic acid.[8]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at 60°C.[14]

    • Raise the temperature to the boil (95-100°C) over 30 minutes.

    • Hold at the boil for 60-120 minutes.[14]

    • Cool the dye bath to 70°C.

  • Aftertreatment:

    • Follow the same reduction clearing procedure as described in the high-temperature dyeing protocol to remove surface dye and residual carrier.

Diagrams

Dyeing_Process_Workflow cluster_prep Preparation cluster_dyeing Dyeing cluster_after Aftertreatment Dye_Pasting Dye Pasting (Disperse this compound + Dispersing Agent) Bath_Prep Dye Bath Preparation (Water, Auxiliaries, pH Adjustment) Dye_Pasting->Bath_Prep Load_Fabric Load Polyester Fabric Bath_Prep->Load_Fabric Temp_Ramp Temperature Ramp-up Load_Fabric->Temp_Ramp Dyeing_Hold Dyeing at Target Temperature Temp_Ramp->Dyeing_Hold Cooling Cooling Dyeing_Hold->Cooling Rinsing Rinsing Cooling->Rinsing Reduction_Clearing Reduction Clearing Rinsing->Reduction_Clearing Final_Rinse Final Rinse & Neutralization Reduction_Clearing->Final_Rinse Drying Drying Final_Rinse->Drying Dyed_Fabric Dyed Polyester Fabric Drying->Dyed_Fabric

Caption: Workflow for the exhaust dyeing of polyester with Disperse this compound.

Dyeing_Mechanism cluster_dyebath Aqueous Dye Bath cluster_fiber Polyester Fiber Dye_Dispersion Disperse this compound (Aggregates) Single_Molecules Single Dye Molecules (in solution) Dye_Dispersion->Single_Molecules Dissolution Fiber_Surface Fiber Surface Single_Molecules->Fiber_Surface Adsorption Fiber_Interior Fiber Interior (Amorphous Regions) Fiber_Surface->Fiber_Interior Diffusion (facilitated by heat) Final_State Dyed Fiber Fiber_Interior->Final_State Fixation (van der Waals forces)

Caption: Simplified mechanism of Disperse this compound dyeing on polyester fiber.

References

Application Notes and Protocols for the Incorporation of Disperse Red 9 in Plastics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 9, also known as Solvent Red 111 or 1-(methylamino)anthraquinone, is a synthetic anthraquinone dye recognized for its vibrant red hue.[1][2][3][4][5] Its chemical structure, C₁₅H₁₁NO₂, lends it properties that are highly desirable for coloring a variety of polymers.[1][2][6] This document provides a comprehensive guide to the incorporation of Disperse this compound into plastics, covering its physical and chemical properties, detailed protocols for its application, and methods for evaluating the performance of the final colored products.

Disperse this compound is noted for its excellent thermal stability, good lightfastness, and high color strength, making it suitable for use in a range of plastics including, but not limited to, polyester (PET), polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), and polyamide (PA).[7][8][9] Its application is particularly relevant in industries where color consistency and durability are critical. For professionals in drug development and medical device manufacturing, understanding the biocompatibility and leaching characteristics of this additive is of paramount importance.

Physicochemical Properties of Disperse this compound

A thorough understanding of the physicochemical properties of Disperse this compound is essential for its effective application in plastics.

PropertyValueSource(s)
Common Names Disperse this compound, Solvent Red 111, C.I. 60505[9][10]
CAS Number 82-38-2[1][2][6]
Molecular Formula C₁₅H₁₁NO₂[1][2][6]
Molecular Weight 237.25 g/mol [1][6]
Appearance Red powder[6][8]
Melting Point 169-172 °C[3][5][7][8]
Solubility Soluble in acetone, ethanol, ethylene glycol ether, and linseed oil. Slightly soluble in benzene and carbon tetrachloride.[6]

Performance in Plastics: A Quantitative Summary

The performance of Disperse this compound in various plastic matrices is summarized below. These values are critical for predicting the behavior of the colorant in specific applications.

PolymerRecommended Dosage (%)Heat Resistance (°C/min)Light Fastness (Blue Wool Scale)Migration Resistance (1-5 Scale)Source(s)
General Plastics 0.02-0.05 (Transparent)240-3006-83-4[9][10]
~0.1 (Opaque)[9][10]
Polystyrene (PS) Not Specified300/5min7Not Specified[9][10]
HIPS Not Specified280/10min5-6Not Specified[7]
ABS Not Specified260-280/5minNot SpecifiedNot Specified[9][10]
PMMA Not Specified300/10min7Not Specified[7]
Polycarbonate (PC) Not Specified350/5minNot SpecifiedNot Specified[9][10]
PET Not Specified300/10minNot SpecifiedNot Specified[7]
Polyamide 6 (PA6) Not Specified280/5minNot SpecifiedNot Specified[9][10]

Experimental Protocols

Protocol for Incorporation of Disperse this compound into Plastics via Masterbatch Extrusion

This protocol describes a general procedure for creating a color masterbatch, which is a concentrated mixture of pigment and/or additive encapsulated during a heat process into a carrier resin which is then cooled and cut into a granular shape.[11][12][13]

Objective: To produce a concentrated masterbatch of Disperse this compound for subsequent use in coloring bulk polymer resin.

Materials and Equipment:

  • Disperse this compound powder

  • Carrier polymer resin (e.g., PET, PE, PP)

  • Twin-screw extruder with a temperature-controlled barrel

  • Gravimetric blender/feeder

  • Strand die

  • Water bath for cooling

  • Pelletizer

Procedure:

  • Pre-Drying: Dry the carrier polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during extrusion. For PET, a typical drying condition is 4-6 hours at 160-180°C.[14]

  • Premixing: Accurately weigh the Disperse this compound powder and the carrier resin to achieve the desired final concentration in the masterbatch (typically 20-40% by weight).

  • Extrusion:

    • Set the temperature profile of the extruder. For a PET carrier, a gradual increase in temperature from the feed zone to the die is recommended, for example:

      • Zone 1 (Feed): 240-250°C

      • Zone 2 (Compression): 260-270°C

      • Zone 3 (Metering/Die): 270-280°C[14]

    • Start the extruder at a low screw speed (e.g., 50-100 RPM).

    • Introduce the premixed material into the extruder hopper using the gravimetric feeder.

    • Adjust the screw speed and feed rate to ensure proper mixing and dispersion of the dye.

  • Cooling and Pelletizing:

    • The extruded strands are passed through a water bath to cool and solidify.

    • The cooled strands are then fed into a pelletizer to produce masterbatch granules.

  • Quality Control: Analyze the masterbatch for color consistency and dye concentration.

Protocol for Coloring Plastics using Disperse this compound Masterbatch via Injection Molding

Objective: To produce colored plastic parts with a uniform distribution of Disperse this compound.

Materials and Equipment:

  • Disperse this compound masterbatch

  • Natural (uncolored) polymer resin

  • Injection molding machine

  • Standard test specimen mold (e.g., for tensile bars or color plaques)

Procedure:

  • Pre-Drying: Dry the natural polymer resin and the masterbatch as per the material specifications.

  • Mixing: Tumble blend the natural resin with the masterbatch at a predetermined ratio to achieve the desired final color concentration in the molded part (e.g., 0.5-2% masterbatch loading).

  • Injection Molding:

    • Set the temperature profile of the injection molding machine appropriate for the base polymer.

    • Purge the machine with natural resin before introducing the colored blend.

    • Load the blended material into the hopper.

    • Optimize injection speed, pressure, and holding time to ensure complete mold filling and to avoid defects.

  • Part Ejection and Inspection: Eject the molded parts and visually inspect for color uniformity, specks, or streaks.

Characterization and Quality Control Protocols

Protocol for Colorimetric Analysis

Objective: To quantitatively measure the color of the plastic samples.

Materials and Equipment:

  • Spectrophotometer or colorimeter

  • CIELAB color space software

Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measure the CIELAB values (L, a, b*) of the colored plastic plaques at multiple locations on the surface.

  • Calculate the average and standard deviation of the L, a, and b* values to assess color consistency.

Protocol for Lightfastness Testing

Objective: To evaluate the resistance of the colored plastic to fading upon exposure to light.

Materials and Equipment:

  • Xenon arc weather-ometer

  • Blue Wool Scale standard test strips[6][15]

Procedure:

  • Mount the colored plastic samples and the Blue Wool Scale strips in the weather-ometer.

  • Expose the samples to simulated sunlight under controlled conditions of temperature and humidity as specified in relevant standards (e.g., ISO 4892-2).

  • Periodically inspect the samples and compare their fading to the fading of the Blue Wool Scale strips.

  • The lightfastness rating is the number of the Blue Wool strip that shows a similar degree of fading as the test sample.[6]

Protocol for Migration Testing (Simulated Food Contact)

Objective: To determine the amount of Disperse this compound that may migrate from the plastic into a food simulant.

Materials and Equipment:

  • Food simulants (e.g., 10% ethanol, 3% acetic acid, olive oil)

  • Incubator or oven

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Cut the colored plastic into pieces of a known surface area.

  • Immerse the plastic pieces in a known volume of the food simulant in a sealed container.

  • Incubate the samples under conditions that simulate the intended use (e.g., 10 days at 40°C for long-term storage).[16][17][18]

  • After the incubation period, remove the plastic samples.

  • Analyze the food simulant for the concentration of Disperse this compound using a validated HPLC method.

  • Calculate the migration value in mg/kg of food simulant or µg/cm² of the plastic surface.

Protocol for Biocompatibility Assessment (for Medical Applications)

For medical devices, a comprehensive biocompatibility assessment is required as per the ISO 10993 series of standards.[15][19][20][21][22] This involves a series of tests to evaluate the interaction of the material with the body.

Key ISO 10993 Tests for Colored Plastics:

  • ISO 10993-5 (In Vitro Cytotoxicity): Assesses the toxicity of the material to cells.

  • ISO 10993-10 (Sensitization): Determines the potential for the material to cause an allergic reaction.

  • ISO 10993-11 (Systemic Toxicity): Evaluates the potential for toxicity throughout the body.

  • ISO 10993-18 (Chemical Characterization): Identifies and quantifies the chemical constituents of the material, including any leachable substances like Disperse this compound.

A toxicological risk assessment should be performed based on the amount of leachable colorant to determine the safety margin for the patient.[23]

Visualizations

Workflow for Masterbatch Production and Incorporation

Masterbatch_Workflow cluster_preparation Preparation cluster_extrusion Masterbatch Extrusion cluster_molding Final Part Production PreDrying Pre-Drying of Carrier Resin Weighing Weighing of Dye and Resin PreDrying->Weighing Extrusion Twin-Screw Extrusion Weighing->Extrusion Cooling Water Bath Cooling Extrusion->Cooling Pelletizing Pelletizing Cooling->Pelletizing Blending Blending Masterbatch with Natural Resin Pelletizing->Blending InjectionMolding Injection Molding Blending->InjectionMolding FinalPart Colored Plastic Part InjectionMolding->FinalPart Migration_Testing_Flow SamplePrep Sample Preparation (Known Surface Area) Immersion Immersion in Food Simulant SamplePrep->Immersion Incubation Incubation (Time and Temperature) Immersion->Incubation Extraction Removal of Plastic Sample Incubation->Extraction Analysis HPLC Analysis of Simulant Extraction->Analysis Quantification Quantification of Migrated Dye (µg/g) Analysis->Quantification Decision Compare to Regulatory Limits Quantification->Decision Biocompatibility_Pathway Device Colored Medical Device ChemChar Chemical Characterization (ISO 10993-18) Device->ChemChar Extractables Identify Extractables (e.g., Disperse this compound) ChemChar->Extractables Leachables Quantify Leachables Extractables->Leachables RiskAssessment Toxicological Risk Assessment Leachables->RiskAssessment InVitro In Vitro Testing (e.g., Cytotoxicity - ISO 10993-5) RiskAssessment->InVitro InVivo In Vivo Testing (e.g., Sensitization - ISO 10993-10) RiskAssessment->InVivo Safe Biocompatible InVitro->Safe Pass NotSafe Not Biocompatible InVitro->NotSafe Fail InVivo->Safe Pass InVivo->NotSafe Fail

References

Analytical Methods for the Detection of D&C Red No. 9 in Cosmetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of D&C Red No. 9 (CI Pigment Red 53:1) in various cosmetic products. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Thin-Layer Chromatography (TLC), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

HPLC-PDA is a robust and widely used technique for the separation, identification, and quantification of color additives in complex cosmetic matrices.[1][2] The method offers excellent resolution and sensitivity, allowing for the accurate determination of D&C Red No. 9.

Experimental Protocol

a) Sample Preparation:

The sample preparation procedure is critical and varies depending on the cosmetic matrix.

  • Lipstick and other Wax-Based Products:

    • Accurately weigh approximately 100 mg of the homogenized lipstick sample into a 50 mL centrifuge tube.[3]

    • Add 10 mL of a methylene chloride/methanol mixture (1:1, v/v) to dissolve the sample.[4]

    • Vortex for 1 minute to ensure complete dissolution.

    • Perform a liquid-liquid extraction by adding 10 mL of water and shaking vigorously for 2 minutes.[4]

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the aqueous-methanolic upper layer containing the dye into a clean tube.

    • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.[3]

  • Creams, Lotions, and Gels (Aqueous-Based):

    • Weigh approximately 1 g of the sample into a 20 mL volumetric flask.

    • Add 15 mL of methanol and sonicate for 30 minutes.

    • Dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm membrane filter into an HPLC vial.

  • Solid Powders (e.g., Eyeshadow, Blusher):

    • Weigh about 0.1 g of the cosmetic sample.

    • Disperse the sample in a suitable solvent such as methanol or a mixture of methanol and water.

    • Use ultrasound-assisted extraction for 30 minutes to ensure complete extraction of the colorant.[3]

    • Centrifuge and filter the supernatant as described for liquid samples.

b) Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Solvent A: 20 mM ammonium acetate buffer in water.[5]

    • Solvent B: Acetonitrile or Methanol.[5]

  • Gradient Program: A typical gradient might start at 10% B, increasing to 95% B over 20 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 10 µL.

  • PDA Detection: Monitor the effluent across a wavelength range of 275–760 nm. The maximum absorbance for D&C Red No. 9 should be used for quantification.

c) Quantification:

Prepare a series of standard solutions of D&C Red No. 9 in the mobile phase or a suitable solvent. Construct a calibration curve by plotting the peak area against the concentration. The concentration of D&C Red No. 9 in the sample can be determined from this curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC analysis of azo dyes in cosmetics.

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.006–0.02%
Limit of Quantification (LOQ)0.007–0.05%
Recovery85.5% – 103%

Note: These values are representative and may vary depending on the specific cosmetic matrix and instrumentation.[6][7]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Extract Liquid-Liquid Extraction Dissolve->Extract Filter Filter (0.45 µm) Extract->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect PDA Detection Separate->Detect Calibrate Calibration Curve Detect->Calibrate Quantify Quantify D&C Red 9 Calibrate->Quantify

Caption: Workflow for HPLC-PDA analysis of D&C this compound in cosmetics.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-PDA, making it ideal for trace-level detection and confirmation of D&C Red No. 9.[1]

Experimental Protocol

a) Sample Preparation:

Sample preparation for LC-MS/MS is similar to that for HPLC, with a focus on achieving cleaner extracts to minimize matrix effects. Solid-Phase Extraction (SPE) can be incorporated for enhanced cleanup.

  • Matrix Solid-Phase Dispersion (MSPD):

    • Blend 0.1 g of the cosmetic sample with 0.3 g of anhydrous sodium sulfate and 0.4 g of sand.[1]

    • Pack the mixture into an empty SPE cartridge.

    • Elute the analytes with 2 mL of methanol.[1]

    • The extract is then ready for LC-MS/MS analysis.

b) LC-MS/MS Conditions:

  • LC System: UPLC or UHPLC system for fast and efficient separation.

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., 1.7 µm) is recommended.

  • Mobile Phase:

    • Solvent A: 10 mM ammonium formate in water with 0.1% formic acid.[3]

    • Solvent B: Acetonitrile/Methanol (80:20, v/v).[3]

  • Gradient Program: A rapid gradient is typically used.

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 1 µL.[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for sulfonated azo dyes.

  • MS Parameters:

    • Capillary Voltage: 3500 V.[3]

    • Gas Temperature: 300°C.[3]

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for D&C Red No. 9 for quantification and confirmation.

Quantitative Data Summary
ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.02 – 1.35 ng/mL
Limit of Quantification (LOQ)0.06 – 4.09 ng/mL
Recovery81.8% – 115%

Note: These values are representative and may vary depending on the specific cosmetic matrix and instrumentation.[8]

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Weigh Weigh Sample MSPD Matrix Solid-Phase Dispersion (MSPD) Weigh->MSPD Elute Elute with Methanol MSPD->Elute Inject Inject into UPLC Elute->Inject Separate C18 Column Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Identify Identify by Transitions Detect->Identify Quantify Quantify D&C this compound Identify->Quantify

Caption: Workflow for LC-MS/MS analysis of D&C this compound in cosmetics.

Thin-Layer Chromatography (TLC)

TLC is a cost-effective and rapid screening method for the identification of D&C Red No. 9 in cosmetics.[9] While primarily qualitative, densitometry can be used for quantitative analysis.

Experimental Protocol

a) Sample Preparation:

  • Extract the dye from the cosmetic sample using a suitable solvent as described in the HPLC section.

  • Concentrate the extract to a small volume.

b) TLC Procedure:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Sample Application: Apply 1-5 µL of the sample extract and a D&C Red No. 9 standard solution as spots or bands on the TLC plate.

  • Mobile Phase: A common mobile phase for separating azo dyes is a mixture of ethyl acetate, methanol, water, and concentrated ammonium hydroxide (e.g., 150:40:35:5 v/v/v/v).[9]

  • Development: Develop the plate in a saturated TLC chamber until the solvent front reaches about 1 cm from the top of the plate.

  • Visualization:

    • Dry the plate in a fume hood.

    • Visualize the separated spots under visible light and UV light (254 nm and 366 nm).

    • Calculate the Retardation factor (Rf) value for the sample spot and compare it with the standard.

c) Densitometric Quantification:

For quantitative analysis, scan the developed TLC plate using a densitometer at the wavelength of maximum absorbance for D&C Red No. 9.[10] Create a calibration curve by plotting the peak area of the standard spots against their concentrations.

Quantitative Data Summary (with Densitometry)
ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)2.7 mg/kg
Recovery~107.9%

Note: Quantitative TLC is less precise than HPLC or LC-MS/MS.[1]

TLC Workflow Diagram

TLC_Workflow cluster_prep Sample Preparation cluster_analysis TLC Analysis cluster_data Data Analysis Extract Extract Dye Concentrate Concentrate Extract Extract->Concentrate Spot Spot on TLC Plate Concentrate->Spot Develop Develop in Chamber Spot->Develop Visualize Visualize under Visible/UV Light Develop->Visualize Compare Compare Rf Values Visualize->Compare Densitometry Densitometric Scan (Optional) Visualize->Densitometry

Caption: Workflow for TLC analysis of D&C this compound in cosmetics.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantification of a known, single colorant in a cosmetic product, provided there are no interfering substances that absorb at the same wavelength.[4]

Experimental Protocol

a) Sample Preparation:

  • Extract the D&C Red No. 9 from the cosmetic sample using a suitable solvent system, as detailed in the HPLC section. The goal is to obtain a clear, colored solution.

  • Ensure the final solution is free of any particulate matter by centrifugation or filtration.

b) Spectrophotometric Measurement:

  • Determine the wavelength of maximum absorbance (λmax) of a standard solution of D&C Red No. 9 by scanning across the visible spectrum (typically 350-750 nm).[4]

  • Prepare a blank solution containing the same solvent used to dissolve the sample.

  • Calibrate the spectrophotometer with the blank solution.

  • Measure the absorbance of the sample extract at the predetermined λmax.[11]

c) Quantification:

  • Prepare a series of standard solutions of D&C Red No. 9 of known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration (Beer's Law plot).

  • Determine the concentration of D&C Red No. 9 in the sample extract from its absorbance using the calibration curve.

Quantitative Data Summary
ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)Dependent on molar absorptivity
Recovery90% - 110%

Note: This method is susceptible to interference from other colored or UV-absorbing compounds in the matrix.

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Extract Extract Dye Clarify Clarify Solution Extract->Clarify Scan Determine λmax Clarify->Scan Blank Calibrate with Blank Scan->Blank Measure Measure Sample Absorbance Blank->Measure Calibrate Calibration Curve Measure->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for UV-Vis analysis of D&C this compound in cosmetics.

References

Application Note: Quantification of D&C Red 9 in Cosmetic Formulations using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of D&C Red 9, a synthetic azo dye used in cosmetics and drug products, utilizing High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described reverse-phase HPLC method provides a reliable and accurate approach for the determination of D&C this compound in various sample matrices. This document is intended for researchers, scientists, and professionals in the drug development and cosmetic industries.

Introduction

Chemical Properties of D&C this compound

PropertyValue
Chemical FormulaC₃₄H₂₄BaCl₂N₄O₈S₂
Molecular Weight888.9 g/mol
AppearanceYellowish-red or reddish-orange powder[6]
SolubilitySparingly soluble in water[7]
Maximum UV Absorption (in acidified ethanol)487 nm[6]

Experimental Protocol

This protocol is adapted from established methods for similar azo dyes and provides a starting point for method development and validation.[8]

Materials and Reagents
  • D&C this compound reference standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample matrix (e.g., lipstick base, mouthwash)

Equipment
  • HPLC system with a quaternary or binary pump

  • UV-Vis or Photodiode Array (PDA) detector

  • Autosampler

  • Column oven

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • pH meter

Chromatographic Conditions
ParameterCondition
Column C18 Reverse-Phase Column (e.g., Kinetex C18, 2.6 µm, 100 Å, 100 x 4.6 mm)[8]
Mobile Phase A 20 mM Ammonium acetate in 95:5 Water:Methanol, adjusted to pH 5.0 with acetic acid
Mobile Phase B Acetonitrile
Gradient Program See Table below
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C[8]
Detection Wavelength 487 nm[6]

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
15.0595
15.1955
20.0955
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of D&C this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general guideline for a lipstick sample. The procedure may need to be adapted based on the specific sample matrix.

  • Accurately weigh approximately 100 mg of the cosmetic product into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 5 minutes to dissolve the sample.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered sample with the initial mobile phase composition if necessary to fall within the calibration curve range.

Method Validation Summary

The following table summarizes typical validation parameters for an HPLC-UV method for a similar D&C red dye, which can be used as a benchmark for the D&C this compound method.[8]

ParameterTypical Performance
Linearity (R²) > 0.999[8]
Limit of Detection (LOD) 0.01 - 0.02%
Limit of Quantification (LOQ) 0.03 - 0.05%
Accuracy (Recovery) 90 - 110%
Precision (RSD%) < 5%

Experimental Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for the quantification of D&C this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Standard Weigh D&C this compound Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Sample Weigh Cosmetic Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute Prepare Working Standards Dissolve_Standard->Dilute Centrifuge Centrifuge Sample Dissolve_Sample->Centrifuge Inject Inject into HPLC System Dilute->Inject Filter Filter Sample Supernatant Centrifuge->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 487 nm Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Integrate Integrate Peak Area Detect->Integrate Quantify Quantify D&C this compound in Sample Cal_Curve->Quantify Integrate->Quantify

Caption: Experimental workflow for D&C this compound quantification.

Logical Relationship for Method Validation

method_validation Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC-UV method described in this application note provides a robust and reliable framework for the quantification of D&C this compound in cosmetic and drug product formulations. The use of a C18 reverse-phase column with a gradient elution of ammonium acetate buffered water/methanol and acetonitrile, coupled with UV detection at 487 nm, allows for the effective separation and quantification of the analyte. Proper method validation is crucial to ensure the accuracy and precision of the results. This protocol serves as a comprehensive guide for analytical chemists and quality control professionals working with this color additive.

References

Basic Red 9 Staining Protocol for Biological Tissues: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Basic Red 9, also known as Pararosaniline, is a cationic triphenylmethane dye that serves as a versatile stain in histology and cytology.[1][2] Its positively charged molecules bind to anionic, or basophilic, components within cells and tissues, such as nucleic acids in the nucleus and ribosomes in the cytoplasm.[3] This interaction results in a vibrant red to magenta coloration, providing clear visualization of cellular morphology. Basic this compound is a primary component of Basic Fuchsin and is notably used in the preparation of Schiff's reagent for the Periodic Acid-Schiff (PAS) stain, which detects polysaccharides and other carbohydrates.[3][4][5] Beyond its role in the PAS reaction, Basic this compound can be employed as a primary nuclear and cytoplasmic stain, offering a strong, brilliant red color that contrasts well with various counterstains.

These application notes provide a detailed protocol for the use of Basic this compound as a general histological stain for formalin-fixed, paraffin-embedded tissues. The protocol outlines procedures for tissue preparation, staining, differentiation, and counterstaining to achieve optimal visualization of tissue architecture.

Principle of Staining

As a basic (cationic) dye, Basic this compound carries a net positive charge and binds to negatively charged (anionic) tissue components.[3] These basophilic structures include heterochromatin and nucleoli within the nucleus, as well as ribosomes in the cytoplasm. The intensity of the staining is dependent on the pH of the staining solution and the duration of incubation. Differentiation with a mildly acidic solution allows for the controlled removal of excess stain, enhancing the contrast between cellular compartments.

Quantitative Data Summary

For reproducible and accurate staining, the following table summarizes the key quantitative parameters of the Basic this compound staining protocol.

ParameterValue/RangeNotes
Basic this compound Staining Solution
Basic this compound (Pararosaniline)0.5 g
1M Hydrochloric Acid (HCl)15 mlTo dissolve the dye.
Distilled Water85 ml
Staining Incubation
TemperatureRoom Temperature
Time10 - 20 minutesOptimal time may vary with tissue type and thickness.[6]
Differentiation Solution
70% Ethanol100 ml
Hydrochloric Acid (HCl)0.5 - 1.0 mlAdjust for desired level of differentiation.
Counterstaining (Optional)
Methylene Blue Solution0.1% aqueousProvides a blue nuclear and cytoplasmic counterstain.
Incubation Time30 seconds - 1 minute

Experimental Protocol

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

Reagents and Materials
  • Basic this compound (Pararosaniline hydrochloride, C.I. 42500)

  • Hydrochloric Acid (HCl), concentrated

  • Distilled Water

  • Ethanol (100%, 95%, and 70%)

  • Xylene or xylene substitute

  • Methylene Blue (for counterstaining)

  • Mounting medium

  • Microscope slides and coverslips

  • Staining jars

  • Hot plate or oven (optional)

Preparation of Staining Solutions

1. 1M Hydrochloric Acid (HCl):

  • Carefully add 8.3 ml of concentrated HCl to 91.7 ml of distilled water. Always add acid to water, not the reverse.

2. Basic this compound Staining Solution (0.5% in acidified water):

  • Dissolve 0.5 g of Basic this compound powder in 15 ml of 1M HCl.

  • Add 85 ml of distilled water and mix thoroughly.

  • The solution should be stable at room temperature when stored in a tightly sealed container.

3. Differentiating Solution (0.5-1.0% Acid Alcohol):

  • Add 0.5 to 1.0 ml of concentrated HCl to 100 ml of 70% ethanol.

4. Methylene Blue Counterstain (0.1% aqueous):

  • Dissolve 0.1 g of Methylene Blue in 100 ml of distilled water.

Staining Procedure
  • Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5-10 minutes each. b. Transfer slides through two changes of 100% ethanol for 2-3 minutes each. c. Hydrate through 95% ethanol for 2 minutes. d. Hydrate through 70% ethanol for 2 minutes. e. Rinse well in running tap water.

  • Staining with Basic this compound: a. Immerse slides in the Basic this compound staining solution for 10-20 minutes at room temperature.[6] Staining time can be adjusted based on tissue type and desired intensity.

  • Rinsing: a. Briefly rinse the slides in distilled water to remove excess stain.

  • Differentiation: a. Dip the slides in the 0.5-1.0% acid alcohol solution for a few seconds. b. Immediately stop the differentiation by rinsing thoroughly in running tap water. c. Check the differentiation under a microscope. Nuclei should be distinct and red, while the cytoplasm should be a lighter shade of pink. If over-differentiated, the tissue will appear pale. If under-differentiated, the color will be too intense with poor definition.

  • Counterstaining (Optional): a. Immerse slides in 0.1% Methylene Blue solution for 30 seconds to 1 minute. b. Rinse briefly in running tap water.

  • Dehydration and Clearing: a. Dehydrate the sections through 95% ethanol and two changes of 100% ethanol, 2 minutes each. b. Clear in two changes of xylene or xylene substitute for 3-5 minutes each.

  • Mounting: a. Apply a coverslip using a permanent mounting medium.

Expected Results
  • Nuclei: Bright Red to Magenta

  • Cytoplasm: Lighter Red to Pink

  • With Methylene Blue Counterstain:

    • Basic this compound Stained Structures: Red to Magenta

    • Other Cellular Components: Shades of Blue

Signaling Pathways and Experimental Workflows

Basic_Red_9_Staining_Workflow Start Start: Paraffin-Embedded Tissue Section on Slide Deparaffinization Deparaffinization (Xylene) Start->Deparaffinization Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Water_Rinse1 Rinse in Water Rehydration->Water_Rinse1 Staining Stain with Basic this compound (10-20 min) Water_Rinse1->Staining Rinse2 Brief Rinse Staining->Rinse2 Differentiation Differentiate (Acid Alcohol) Rinse2->Differentiation Water_Rinse2 Rinse in Water Differentiation->Water_Rinse2 Counterstain Counterstain (e.g., Methylene Blue) Water_Rinse2->Counterstain Dehydration Dehydration (Graded Alcohols) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mount Coverslip Clearing->Mounting End End: Stained Slide for Microscopic Examination Mounting->End

Caption: Workflow for Basic this compound staining of paraffin-embedded tissue sections.

References

Application Notes and Protocols: Pararosaniline in the Feulgen Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of pararosaniline in the Feulgen reaction for the specific and quantitative histochemical demonstration of DNA. Detailed protocols, underlying chemical principles, and data for optimizing the reaction for various applications are presented.

Introduction

The Feulgen reaction, first described by Feulgen and Rossenbeck in 1924, is a cornerstone histochemical technique for the specific staining of DNA.[1][2] Its precision and stoichiometric nature allow for the quantitative analysis of DNA content in cell nuclei, making it an invaluable tool in cell biology, pathology, and genetics. The reaction's specificity arises from the mild acid hydrolysis of DNA, which exposes aldehyde groups on the deoxyribose sugars. These aldehydes then react with Schiff's reagent, a decolorized solution of a basic fuchsin dye, to produce a brilliant magenta color at the site of the DNA.[1][3][4]

Pararosaniline, a key component of the basic fuchsin mixture, is often recommended for preparing a standardized Schiff reagent due to its consistent chemical properties, leading to more reproducible and quantitative results.[5] This document outlines the preparation of pararosaniline-based Schiff reagent and its application in the Feulgen staining protocol.

Chemical Principle of the Feulgen Reaction

The Feulgen reaction is a two-step process:

  • Acid Hydrolysis: Mild acid hydrolysis, typically with hydrochloric acid (HCl), selectively cleaves the glycosidic bonds between purine bases (adenine and guanine) and deoxyribose in the DNA backbone. This process, known as apurinization, unmasks the aldehyde groups of the sugar molecules.[1][3] The ribose sugar of RNA, which has a hydroxyl group at the 2' position, is not hydrolyzed under these conditions, ensuring the specificity of the reaction for DNA.[1][6]

  • Schiff's Reagent Staining: The exposed aldehyde groups react with the colorless leucoderivative of pararosaniline (Schiff's reagent) to restore the quinoid chromophore, resulting in the formation of a stable, intensely colored magenta compound specifically at the location of the DNA.[1]

The following diagram illustrates the chemical principle of the Feulgen reaction.

Feulgen_Reaction_Principle cluster_dna DNA Strand cluster_hydrolysis Step 1: Acid Hydrolysis cluster_reagent Schiff Reagent cluster_staining Step 2: Staining DNA DNA (Purine-Deoxyribose) ApurinicAcid Apurinic Acid (Deoxyribose with free Aldehyde) DNA->ApurinicAcid + HCl (hydrolysis) StainedDNA Magenta-Stained DNA ApurinicAcid->StainedDNA + Schiff Reagent Pararosaniline Colorless Pararosaniline (Leuco form)

Caption: Chemical principle of the Feulgen reaction.

Quantitative Data and Reaction Parameters

The success and quantitativeness of the Feulgen reaction are highly dependent on several parameters, including fixation, acid hydrolysis conditions, and staining time. The following tables summarize key quantitative data and recommended parameters.

Table 1: Preparation of Pararosaniline-Based Schiff Reagent

ComponentConcentration/AmountNotes
Pararosaniline0.5 gA primary component of basic fuchsin.[7]
Boiling Distilled Water100 mLDissolve the pararosaniline in the hot water.[3]
1N Hydrochloric Acid (HCl)15 mLAdd after the solution has cooled to 50°C.[7]
Potassium Metabisulfite (K₂S₂O₅)0.5 gAdd after cooling to room temperature.[3][7]
Activated Charcoal0.3 gUsed to decolorize the solution if necessary.[3][7]

Table 2: Recommended Hydrolysis Times for Different Fixatives

FixativeHydrolysis Time (1N HCl at 60°C)Hydrolysis Time (5N HCl at Room Temp.)
Formalin (NBF)8 - 10 minutes[3][8][9]35 minutes to 4 hours[8]
Carnoy's Fluid8 minutes[8][9]20 minutes to 2 hours[8]
Helly's Fluid8 minutes[8]Not specified
Susa18 minutes[8][9]Not specified
Zenker's Fluid5 minutes[8]Not specified

Note: Optimal hydrolysis times should be determined empirically for each specific tissue and fixation protocol.

Table 3: Spectrophotometric Data

ParameterValueNotes
Absorption Maximum (λmax)~570 nmThe exact maximum can vary slightly with staining conditions.[10]
Fluorescence Emission Maximum604 - 627 nmVaries with pararosaniline concentration.[11]

Experimental Protocols

The following protocols provide a detailed methodology for performing the Feulgen reaction using a pararosaniline-based Schiff reagent.

Preparation of Pararosaniline Schiff Reagent
  • In an oversized Erlenmeyer flask, bring 200 mL of distilled water to a boil.[3][12]

  • Remove from heat and immediately add 1 g of pararosaniline. Exercise caution as the solution may foam.[12]

  • Shake the flask thoroughly until the dye is completely dissolved.

  • Cool the solution to 50°C and then add 30 mL of 1N HCl. Mix well.[3]

  • Cool the solution to room temperature (approximately 25°C) and add 1 g of potassium metabisulfite (K₂S₂O₅).[3]

  • Stopper the flask tightly and store it in the dark at room temperature for 24-48 hours, or until the solution becomes a pale straw or faint pink color.[3]

  • If the solution is not completely decolorized, add 0.5 g of activated charcoal, shake for one minute, and filter through a coarse filter paper.[3]

  • Store the final reagent in a tightly stoppered, dark bottle in the refrigerator (0-5°C).[12] The reagent is stable for several months. A return of a reddish color indicates deterioration.[7]

Feulgen Staining Protocol for Paraffin-Embedded Sections

The following diagram outlines the experimental workflow for Feulgen staining.

Feulgen_Workflow start Start: Paraffin Sections deparaffinize 1. Deparaffinize and Rehydrate (Xylene, Ethanol series to Water) start->deparaffinize hydrolysis 2. Acid Hydrolysis (1N HCl at 60°C or 5N HCl at RT) deparaffinize->hydrolysis rinse1 3. Rinse (Cold 1N HCl then Distilled Water) hydrolysis->rinse1 stain 4. Stain with Schiff Reagent (30-60 min in the dark) rinse1->stain rinse2 5. Sulfite Wash (Optional) (3 changes, 1-2 min each) stain->rinse2 wash 6. Wash in Running Water (5-10 min) rinse2->wash counterstain 7. Counterstain (Optional) (e.g., Light Green) wash->counterstain dehydrate 8. Dehydrate and Clear (Ethanol series, Xylene) counterstain->dehydrate mount 9. Mount with Resinous Medium dehydrate->mount end End: Stained Slide (DNA Magenta) mount->end

Caption: Experimental workflow for Feulgen staining.

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene (2 changes of 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final rinse in distilled water.

  • Acid Hydrolysis:

    • Rinse slides briefly in cold 1N HCl.[8]

    • Place slides in pre-warmed 1N HCl at 60°C for the appropriate time based on the fixative used (see Table 2). Alternatively, hydrolyze in 5N HCl at room temperature.[3][8]

    • This step is critical and may require optimization. Over-hydrolysis can lead to DNA loss, while under-hydrolysis will result in weak staining.[9]

  • Rinsing:

    • Briefly rinse the slides in cold 1N HCl to stop the hydrolysis.[8]

    • Rinse in distilled water.[8]

  • Staining:

    • Transfer the slides to the Pararosaniline Schiff reagent and incubate for 30-60 minutes at room temperature in the dark.[8] The tissue should stain a deep purple or magenta.[3]

  • Washing:

    • While traditionally, three successive rinses in a sulfite solution were used, this is now often considered unnecessary.[6][8]

    • Wash the slides in running tap water for 5-10 minutes to remove excess reagent and develop the full color.

  • Counterstaining (Optional):

    • If desired, counterstain with a 1% solution of Light Green SF yellowish for 1 minute to stain the cytoplasm and other non-nuclear components.[6][8]

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a resinous mounting medium.

Expected Results
  • DNA: Magenta to reddish-purple[1]

  • Background (if counterstained): Green (with Light Green)[6]

Troubleshooting and Considerations

  • No Staining: This could be due to inactive Schiff reagent, over-hydrolysis leading to DNA loss, or the use of a fixative containing strong acids.[9] To test the Schiff reagent's activity, add a few drops of formaldehyde; a rapid color change to reddish-purple indicates it is active.[9]

  • Weak Staining: This may result from under-hydrolysis, old or deteriorated Schiff reagent, or insufficient staining time.

  • Non-specific Staining: Ensure all aldehydes from fixation (e.g., from formaldehyde) are blocked if necessary, though the Feulgen reaction is generally specific for DNA-derived aldehydes.

  • Quantitative Analysis: For accurate DNA quantification using image cytometry or microspectrophotometry, it is crucial to standardize all steps of the protocol, including fixation, hydrolysis time, and staining time.[6][13] DNA loss can occur during fixation and staining procedures, which should be considered in quantitative studies.[14]

Applications

The Feulgen reaction with pararosaniline is a versatile technique with broad applications in:

  • Quantitative DNA Analysis: Used in image cytometry to determine the DNA content of nuclei, which is valuable for assessing ploidy and cell cycle status in cancer research and diagnostics.[6][13]

  • Cell and Tissue Biology: For the specific localization and visualization of DNA in various cell and tissue types from both animals and plants.[1]

  • Genetics: To study chromosomal material and nuclear morphology.[6]

  • Drug Development: To assess the effects of drugs on the cell cycle and DNA content.

References

Application Notes and Protocols: C.I. Pigment Red 9 for Coloring Polymers and Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of C.I. Pigment Red 9 (PR9) in the coloring of various polymers and resins.

Introduction to C.I. Pigment this compound

C.I. Pigment this compound, also known as Naphthol Red FRLL, is a monoazo pigment that provides a yellowish-red to pinkish-red color.[1][2] It is widely utilized across various industries, including plastics, paints, inks, and textiles, due to its good balance of properties and cost-effectiveness.[3][4] Chemically, it is identified by CAS Registry Number 6410-38-4 and has the molecular formula C₂₄H₁₇Cl₂N₃O₃.[1][5]

Key Properties of C.I. Pigment this compound

The performance of C.I. Pigment this compound in a polymer or resin system is dictated by its physical and chemical properties. These properties determine its suitability for specific applications and processing conditions. A summary of its key quantitative data is presented below.

PropertyValueDescription
C.I. Name Pigment this compound-
C.I. Number 12460-
CAS Number 6410-38-4-
Chemical Formula C₂₄H₁₇Cl₂N₃O₃[1][5]
Molecular Weight 466.32 g/mol [1][6]
Heat Resistance 180 °CThe maximum temperature at which the pigment maintains its color stability for a short duration (e.g., 5 minutes) during processing.[6][7] Exceeding this temperature can lead to color degradation.[8][9]
Light Fastness 5 - 7Measured on a scale of 1 to 8 (where 8 is excellent). This indicates good to very good resistance to fading when exposed to light.[1][5][6][7]
Migration Resistance 4Measured on a scale of 1 to 5 (where 5 is excellent). This indicates good resistance to bleeding in plasticized polymers.[5]
Acid Resistance 5Measured on a scale of 1 to 5 (where 5 is excellent).[5][6][7]
Alkali Resistance 5Measured on a scale of 1 to 5 (where 5 is excellent).[5][6][7]
Oil Absorption 40-55 g/100g The amount of linseed oil required to form a stiff paste with 100g of pigment. This value influences the rheology of pigment dispersions.[5][6][7]
Density 1.40 - 1.5 g/cm³[5][6]

Applications in Polymers and Resins

C.I. Pigment this compound is suitable for a range of polymer applications where high-temperature processing is not a primary requirement.[9] Its good lightfastness makes it a viable option for items that will have some exposure to light.[7]

Recommended Applications:

  • Plastics: Suitable for polymers processed at lower temperatures, such as plasticized PVC and LDPE.[10]

  • Industrial Paints & Coatings: Its good chemical resistance and lightfastness make it a solid choice for industrial coatings.[1][7]

  • Water-Based Inks & Textile Printing: Commonly recommended for these applications due to its stability in aqueous systems.[2][7]

Limitations:

  • High-Temperature Processing: With a heat stability of around 180°C, it is generally not recommended for high-temperature engineering plastics like PET, PA, or PEEK, which are processed at temperatures well above this limit.[8][9]

  • Solvent Resistance: It exhibits poor resistance to some organic solvents, which can lead to bleeding or changes in crystal structure, affecting color strength.[1][2]

Experimental Protocols

The following protocols provide a general framework for incorporating and evaluating C.I. Pigment this compound in a polymer matrix.

Protocol 1: Incorporation of C.I. Pigment this compound into a Polymer Matrix via Masterbatch

This protocol describes the preparation of a concentrated pigment masterbatch, which is a common and effective method for coloring plastics.[11]

Materials and Equipment:

  • C.I. Pigment this compound powder

  • Carrier resin (e.g., LDPE, PP, PVC) compatible with the final polymer

  • Dispersing agent (optional, e.g., stearic acid or wax)

  • Twin-screw extruder or a high-shear mixer

  • Pelletizer

  • Drying oven

Procedure:

  • Pre-Drying: Dry the carrier resin and the pigment powder in an oven at a temperature appropriate for the resin to remove any residual moisture.

  • Pre-Mixing: In a separate container, pre-mix the C.I. Pigment this compound powder, carrier resin, and any dispersing agents at the desired ratio (e.g., 30-40% pigment loading for the masterbatch).

  • Compounding/Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the processing temperature of the carrier resin, ensuring that the temperature does not exceed the 180°C limit for the pigment.[8]

    • Feed the pre-mixed blend into the extruder. The high-shear environment will ensure uniform dispersion of the pigment within the molten polymer matrix.[12]

  • Strand Cooling and Pelletizing: The extruded molten polymer strand is passed through a water bath for cooling and then fed into a pelletizer to produce masterbatch pellets.

  • Final Drying: Dry the masterbatch pellets to remove surface moisture before storage or use.

  • Let-Down Process: The prepared masterbatch pellets are then blended with the natural (uncolored) polymer at a specific let-down ratio (e.g., 1-4% masterbatch) and processed using standard techniques like injection molding or extrusion to create the final colored product.

Protocol 2: Evaluation of Coloristic and Performance Properties

This protocol outlines the testing procedures to evaluate the quality of the colored polymer.

A. Color Evaluation

Equipment:

  • Spectrophotometer

Procedure:

  • Produce a flat, opaque plaque of the colored polymer using an injection molding machine.

  • Measure the color coordinates (L, a, b*) of the plaque using a spectrophotometer.

  • Compare these values to a pre-defined standard to ensure color consistency.

B. Heat Stability Test

Equipment:

  • Injection molding machine

  • Spectrophotometer

Procedure:

  • Set the injection molding machine to a series of increasing temperatures, starting from the polymer's standard processing temperature up to and slightly beyond the pigment's stated heat stability (e.g., 160°C, 170°C, 180°C, 190°C).

  • At each temperature, produce a sample plaque, maintaining a consistent residence time in the barrel (e.g., 5 minutes).[13]

  • Measure the color of each plaque and calculate the color difference (ΔE) compared to the sample produced at the lowest temperature. A significant color change indicates the pigment is degrading.[14]

C. Light Fastness Test

Equipment:

  • Xenon arc weather-ometer

Procedure:

  • Place a portion of the colored plastic sample in the xenon arc weather-ometer. Cover a part of the sample with an opaque material to serve as an unexposed reference.

  • Expose the sample to the simulated sunlight for a specified duration according to standard test methods (e.g., ISO 4892-2).

  • After exposure, compare the color of the exposed portion to the unexposed portion. The degree of fading is assessed against the 1-8 Blue Wool Scale, where 8 represents no fading.

D. Migration Resistance Test

Procedure (as per DIN 53775):

  • Create a sample of the colored plastic (e.g., 1% pigment in plasticized PVC).

  • Place this colored sample in direct contact with a white, uncolored sheet of the same plastic material.

  • Apply a constant pressure (e.g., 1 kg) and place the assembly in an oven at a specified temperature (e.g., 80°C) for 24 hours.

  • After the test period, examine the white sheet for any color transfer (staining). The degree of migration is assessed using a 1-5 grey scale, where 5 indicates no migration.[15]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of pigment properties.

experimental_workflow cluster_prep Preparation Stage cluster_process Processing Stage cluster_eval Evaluation Stage p_select Pigment & Resin Selection drying Material Drying p_select->drying premix Pre-Mixing drying->premix compound Compounding (Twin-Screw Extruder) premix->compound pellet Pelletizing compound->pellet letdown Let-Down with Natural Polymer pellet->letdown final_proc Final Processing (e.g., Injection Molding) letdown->final_proc color_eval Color Evaluation final_proc->color_eval heat_eval Heat Stability Test final_proc->heat_eval light_eval Light Fastness Test final_proc->light_eval mig_eval Migration Test final_proc->mig_eval

Caption: Experimental workflow for incorporating and testing C.I. Pigment this compound.

logical_relationship heat Heat Stability (~180°C) suitable Suitable For: - Low-Temp Plastics (PVC, LDPE) - Industrial Coatings - Water-Based Inks heat->suitable unsuitable Unsuitable For: - High-Temp Plastics (PET, PA) - Aromatic Solvent Systems heat->unsuitable light Light Fastness (Good) light->suitable chem Chemical Resistance (Good) chem->suitable mig Migration Resistance (Good) mig->suitable

Caption: Relationship between PR9 properties and its application suitability.

References

Application Notes and Protocols: Acid Red 9 as a Biological Stain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 9, a versatile anionic azo dye, serves as a valuable tool in biological research for the visualization of proteins and connective tissues. While it is widely known in the textile and food industries, its application in the laboratory setting, particularly under the synonym Ponceau S, is critical for assessing protein transfer on membranes. Furthermore, its utility extends to classical histology, where it, or similar acid fuchsin dyes, are integral components of trichrome staining methods for differentiating cellular and extracellular components. This document provides detailed protocols and application notes for the use of Acid this compound in both protein blotting and histological staining procedures.

Chemical Properties and Mechanism of Action

Acid this compound functions as an anionic dye, carrying a negative charge in acidic solutions. This property dictates its staining mechanism, which is primarily based on electrostatic interactions with positively charged groups in biological molecules.[1] In an acidic environment, the amino groups of proteins become protonated, acquiring a positive charge. The negatively charged Acid this compound then binds to these protonated amino groups, resulting in a visible red stain.[2] This interaction is reversible, a key feature exploited in its application for staining proteins on membranes.

I. Application: Total Protein Staining on Membranes (Ponceau S)

Acid this compound, commercially known as Ponceau S, is a rapid and reversible stain used to visualize protein bands on nitrocellulose or PVDF membranes after electrophoretic transfer (Western blotting).[3][4] This allows for a quick assessment of transfer efficiency and uniformity across the membrane before proceeding with immunodetection.

Quantitative Data Summary

ParameterRecommended RangeNotes
Ponceau S Concentration 0.1% - 2% (w/v)A 0.1% solution is most common and effective.[5]
Solvent 1% - 5% (v/v) Acetic Acid in distilled water5% acetic acid is standard for preparing the staining solution.
Staining Time 30 seconds - 15 minutesTypically, 5-10 minutes is sufficient for clear visualization.[5][6]
Destaining Solution Distilled water, 0.1 M NaOH, or TBS-TReversible staining allows for easy removal of the dye.[6][7]
Detection Limit 1 - 10 µg of proteinEnables the detection of even low-abundance proteins.[2]

Experimental Protocol: Reversible Protein Staining on Membranes

Materials:

  • Ponceau S staining solution (0.1% w/v Ponceau S in 5% v/v acetic acid)

  • Distilled water

  • Destaining solution (e.g., 0.1 M NaOH or Tris-buffered saline with Tween 20 (TBS-T))

  • Nitrocellulose or PVDF membrane with transferred proteins

  • Shaker

Procedure:

  • Following protein transfer, wash the membrane briefly with distilled water to remove any residual transfer buffer.[6]

  • Immerse the membrane in the Ponceau S staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.[5]

  • Remove the staining solution (which can be reused) and wash the membrane with distilled water to reduce the background and reveal the protein bands.[7]

  • Image the membrane to document the transfer efficiency.

  • To destain, wash the membrane with several changes of distilled water or a brief wash with 0.1 M NaOH or TBS-T until the red stain is no longer visible.[4][6]

  • The membrane is now ready for blocking and subsequent immunodetection steps.

Experimental Workflow: Ponceau S Staining

Ponceau_S_Workflow cluster_prep Preparation cluster_staining Staining cluster_destaining Destaining start Start: Membrane post-transfer wash1 Wash with distilled water start->wash1 stain Incubate with Ponceau S solution (5-10 min) wash1->stain wash2 Wash with distilled water to visualize bands stain->wash2 image Image membrane wash2->image destain Wash with destaining solution (e.g., 0.1 M NaOH or TBS-T) image->destain end Proceed to Immunodetection destain->end

Workflow for reversible protein staining on membranes.

II. Application: Histological Staining

In histology, red acid dyes that are chemically similar to Acid this compound, such as Acid Fuchsin and Xylidine Ponceau, are crucial components of various trichrome staining methods. These techniques utilize multiple dyes to differentiate between collagen, muscle, and cytoplasm, which is invaluable for studying tissue morphology in both normal and pathological states.[8][9]

A. Masson's Trichrome Stain

Masson's trichrome is a classic three-color staining method used to distinguish collagen from muscle fibers.[8][10] In this procedure, an acid dye mixture containing a red dye like Acid Fuchsin acts as a "plasma stain," coloring muscle and cytoplasm red.[11][12]

Quantitative Data Summary

ReagentCompositionIncubation Time
Bouin's Solution (Mordant) Saturated Picric Acid, Formaldehyde, Glacial Acetic Acid1 hour at 56°C or overnight at room temperature
Weigert's Iron Hematoxylin Solution A (Hematoxylin in alcohol) + Solution B (Ferric Chloride, HCl)10 minutes
Biebrich Scarlet-Acid Fuchsin 1% Biebrich Scarlet, 1% Acid Fuchsin, Glacial Acetic Acid10-15 minutes
Phosphomolybdic/Phosphotungstic Acid 5% Phosphomolybdic Acid, 5% Phosphotungstic Acid10-15 minutes
Aniline Blue or Light Green 2.5% Aniline Blue or 2% Light Green in 2% Acetic Acid5-10 minutes
1% Acetic Acid 1 ml Glacial Acetic Acid in 99 ml distilled water2-5 minutes

Experimental Protocol: Masson's Trichrome Stain

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Bouin's solution

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline blue or Light Green solution

  • 1% acetic acid solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • (Optional but recommended) Mordant in Bouin's solution for 1 hour at 56°C to improve staining quality.[12]

  • Rinse in running tap water until the yellow color disappears.

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.[12]

  • Wash in running tap water for 10 minutes, then rinse in distilled water.

  • Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[12]

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.[12]

  • Stain with aniline blue or light green solution for 5-10 minutes.[12]

  • Differentiate in 1% acetic acid solution for 2-5 minutes.[12]

  • Dehydrate rapidly through ascending grades of alcohol, clear in xylene, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen: Blue or Green

Experimental Workflow: Masson's Trichrome Stain

Masson_Trichrome_Workflow cluster_prep Preparation cluster_staining1 Nuclear and Plasma Staining cluster_differentiation Differentiation and Counterstaining cluster_final Final Steps start Start: Deparaffinized and rehydrated sections mordant Mordant in Bouin's solution (optional) start->mordant wash1 Rinse with tap water mordant->wash1 hematoxylin Stain with Weigert's Hematoxylin wash1->hematoxylin wash2 Wash with tap water hematoxylin->wash2 plasma_stain Stain with Biebrich Scarlet-Acid Fuchsin wash2->plasma_stain differentiate1 Differentiate with Phosphomolybdic/ Phosphotungstic Acid plasma_stain->differentiate1 counterstain Stain with Aniline Blue or Light Green differentiate1->counterstain differentiate2 Differentiate with 1% Acetic Acid counterstain->differentiate2 dehydrate Dehydrate, Clear, and Mount differentiate2->dehydrate end Microscopic Examination dehydrate->end

Workflow for Masson's Trichrome staining.

B. Van Gieson's Stain

Van Gieson's stain is a simpler one-step trichrome method that is often used as a counterstain to differentiate collagen from other tissues.[9][13] It utilizes a mixture of picric acid and an acid fuchsin-type dye.[14]

Quantitative Data Summary

ReagentCompositionIncubation Time
Weigert's Iron Hematoxylin Solution A + Solution B15 minutes
Van Gieson's Solution Saturated aqueous Picric Acid, 1% aqueous Acid Fuchsin2-5 minutes

Experimental Protocol: Van Gieson's Stain

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Weigert's iron hematoxylin

  • Van Gieson's solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain nuclei with Weigert's iron hematoxylin for 15 minutes.[14]

  • Wash well in running tap water for 10-15 minutes.[14]

  • Rinse in distilled water.

  • Stain with Van Gieson's solution for 2-5 minutes.[13][14]

  • Rinse briefly in distilled water.[14]

  • Dehydrate rapidly through ascending grades of alcohol, clear in xylene, and mount.

Expected Results:

  • Nuclei: Black/Brownish-black

  • Collagen: Red/Pink

  • Muscle, cytoplasm, erythrocytes: Yellow

Experimental Workflow: Van Gieson's Stain

Van_Gieson_Workflow cluster_prep Preparation cluster_staining Staining cluster_final Final Steps start Start: Deparaffinized and rehydrated sections hematoxylin Stain with Weigert's Hematoxylin start->hematoxylin wash Wash with tap water hematoxylin->wash van_gieson Stain with Van Gieson's solution wash->van_gieson rinse Rinse with distilled water van_gieson->rinse dehydrate Dehydrate, Clear, and Mount rinse->dehydrate end Microscopic Examination dehydrate->end

Workflow for Van Gieson's staining.

Acid this compound and its analogs are indispensable stains in the biological sciences. As Ponceau S, it provides a simple and effective method for verifying protein transfer in Western blotting, a crucial quality control step. In histology, as a component of trichrome stains, it enables the clear differentiation of key tissue components, aiding in the morphological assessment of tissues in both research and diagnostic settings. The protocols provided herein offer a comprehensive guide for the successful application of Acid this compound in these diverse laboratory procedures.

References

Application Notes and Protocols: Acid Red 9 in Histological Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Acid Red 9 in the preparation of histological staining solutions. The information is intended to guide laboratory professionals in achieving consistent and high-quality staining results for the visualization of various tissue components.

Introduction to Acid this compound in Histology

Acid this compound is a synthetic azo dye belonging to the acid dye category.[1] In histology, acid dyes are anionic and bind to cationic components of tissues, such as the cytoplasm, muscle, and collagen.[2] This property makes Acid this compound a valuable reagent for polychromatic staining techniques designed to differentiate various tissue elements. Its most prominent application is within trichrome staining methods, such as the Masson's Trichrome stain, where it is used to impart a red color to cytoplasm, keratin, and muscle fibers.[3][4]

Chemical Properties of Acid this compound

A summary of the key chemical properties of Acid this compound is presented in the table below.

PropertyValue
C.I. Name Acid this compound
C.I. Number 15635
CAS Number 8003-59-6
Molecular Formula C₂₀H₁₃N₂NaO₄S
Molecular Weight 400.38 g/mol
Appearance Light yellow to amber to dark green powder/crystal
Solubility Slightly soluble in cold water, soluble in hot water

Key Applications in Histological Staining

The primary application of Acid this compound in histology is as a component of the plasma stain in trichrome staining methods. Trichrome stains are invaluable in pathology for distinguishing between collagenous and cellular elements in tissue sections.

Masson's Trichrome Stain: This is the most common application where an acid red dye is used.[3][4] The technique sequentially stains nuclei, cytoplasm/muscle, and collagen in contrasting colors, typically black/blue, red, and blue/green, respectively. This differentiation is crucial for assessing fibrosis, muscular pathologies, and other tissue abnormalities.[3]

Experimental Protocols

The following section provides detailed protocols for the preparation of staining solutions and the execution of the Masson's Trichrome stain. While Biebrich Scarlet or Acid Fuchsin are traditionally mentioned, Acid this compound can be used as a substitute. Optimization of concentration and staining time may be required.

Preparation of Staining Solutions

The following table outlines the preparation of the necessary solutions for a Masson's Trichrome stain.

SolutionReagentsConcentration/Amount
Bouin's Solution (Fixative) Saturated Picric Acid75 mL
Formaldehyde (40%)25 mL
Glacial Acetic Acid5 mL
Weigert's Iron Hematoxylin (Nuclear Stain) Solution A:
Hematoxylin1 g
95% Alcohol100 mL
Solution B:
Ferric Chloride (29% aqueous)4 mL
Distilled Water95 mL
Concentrated Hydrochloric Acid1 mL
Working Solution: Mix equal parts of A and B
Acid this compound Solution (Plasma Stain) Acid this compound0.5 g
Xylidine Ponceau0.5 g
Distilled Water100 mL
Glacial Acetic Acid1 mL
Phosphomolybdic-Phosphotungstic Acid Solution Phosphomolybdic Acid2.5 g
Phosphotungstic Acid2.5 g
Distilled Water100 mL
Aniline Blue Solution (Collagen Stain) Aniline Blue2.5 g
Glacial Acetic Acid2 mL
Distilled Water100 mL
1% Acetic Acid Solution Glacial Acetic Acid1 mL
Distilled Water99 mL
Masson's Trichrome Staining Protocol

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize sections in xylene (2 changes of 5 minutes each).

    • Rehydrate through graded alcohols: 100% (2 changes of 3 minutes each), 95% (1 change of 3 minutes), and 70% (1 change of 3 minutes).

    • Rinse in distilled water.

  • Mordanting (Optional but Recommended for Formalin-Fixed Tissues):

    • Incubate sections in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.[5]

    • Wash in running tap water for 5-10 minutes to remove the yellow color.[3]

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.[3]

    • Rinse in running warm tap water for 10 minutes.[6]

    • Wash in distilled water.

  • Plasma Staining:

    • Stain in the prepared Acid this compound solution for 10-15 minutes.[3]

    • Rinse in distilled water.

  • Differentiation:

    • Differentiate in the phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.[3][6]

  • Collagen Staining:

    • Without rinsing, transfer the slides directly to the Aniline Blue solution and stain for 5-10 minutes.[6]

    • Rinse briefly in distilled water.

  • Final Differentiation and Dehydration:

    • Differentiate in 1% acetic acid solution for 2-5 minutes.[3][6]

    • Wash in distilled water.

    • Dehydrate rapidly through 95% and absolute ethyl alcohol.

    • Clear in xylene (2 changes of 5 minutes each).

  • Mounting:

    • Mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Black to dark blue

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Blue

Visualizations

Experimental Workflow: Masson's Trichrome Staining

Massons_Trichrome_Workflow cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_final Finalization Deparaffinize Deparaffinize & Rehydrate Mordant Mordant in Bouin's Solution Deparaffinize->Mordant Optional Nuclear_Stain Nuclear Staining (Weigert's Hematoxylin) Deparaffinize->Nuclear_Stain If not mordanted Mordant->Nuclear_Stain Plasma_Stain Plasma Staining (Acid this compound Solution) Nuclear_Stain->Plasma_Stain Differentiate1 Differentiation (Phosphomolybdic/ Phosphotungstic Acid) Plasma_Stain->Differentiate1 Collagen_Stain Collagen Staining (Aniline Blue) Differentiate1->Collagen_Stain Differentiate2 Final Differentiation (1% Acetic Acid) Collagen_Stain->Differentiate2 Dehydrate_Clear Dehydrate & Clear Differentiate2->Dehydrate_Clear Mount Mount Dehydrate_Clear->Mount

Caption: Workflow of the Masson's Trichrome staining protocol.

Logical Relationship of Staining Components in Masson's Trichrome

Staining_Components cluster_reagents Staining Reagents cluster_tissue Tissue Components Hematoxylin Weigert's Hematoxylin Nuclei Nuclei Hematoxylin->Nuclei Stains AcidRed9 Acid this compound Solution Cytoplasm Cytoplasm / Muscle AcidRed9->Cytoplasm Stains Collagen Collagen AcidRed9->Collagen Initially Stains Polyacid Phosphomolybdic/ Phosphotungstic Acid AnilineBlue Aniline Blue Polyacid->AnilineBlue Mordants for Polyacid->Collagen Displaces Acid this compound from AnilineBlue->Collagen Stains

Caption: Interaction of reagents with tissue components in Masson's Trichrome.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Lightfastness of C.I. Disperse Red 9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the lightfastness of C.I. Disperse Red 9 (1-(methylamino)anthraquinone).

Frequently Asked Questions (FAQs)

Q1: What is the typical lightfastness rating of Disperse this compound?

A1: Disperse this compound, an anthraquinone dye, generally exhibits moderate lightfastness. On acetate fiber, its lightfastness is rated as 3 on the ISO blue wool scale (1-8, where 8 is the highest fastness)[1]. The lightfastness on polyester, a common substrate for this dye, is also in a similar range and can be influenced by the depth of the shade. Lighter shades tend to have lower lightfastness ratings[2].

Q2: What are the primary factors that cause the fading of Disperse this compound?

A2: The fading of Disperse this compound is primarily caused by photodegradation. This process is initiated when the dye molecules absorb energy from ultraviolet (UV) and visible light. This absorbed energy excites the dye's chromophoric system, making it susceptible to chemical reactions that break down its structure, leading to a loss of color[3]. The presence of oxygen and moisture can accelerate this degradation.

Q3: What are the main strategies to improve the lightfastness of Disperse this compound?

A3: The key strategies to enhance the lightfastness of Disperse this compound include:

  • Application of UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as heat, thereby protecting the dye molecules.

  • Use of Antioxidants: These substances inhibit the photo-oxidative degradation of the dye.

  • Optimization of Dyeing Conditions: Proper control of dyeing temperature, time, and pH can ensure better dye penetration and fixation within the fiber, which can positively impact lightfastness.

  • Aftertreatment: Applying specific finishing agents after dyeing can form a protective layer on the fiber surface.

Q4: Can the substrate influence the lightfastness of Disperse this compound?

A4: Yes, the substrate plays a crucial role. Disperse this compound is primarily used for hydrophobic fibers like polyester. The degree of crystallinity and the orientation of the polymer chains in the fiber can affect how the dye molecules are held and their susceptibility to fading.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor lightfastness in pale shades. Lower dye concentration leads to a higher proportion of individual dye molecules on the fiber surface, making them more susceptible to photodegradation.[3]Increase the dye concentration if the shade permits. For pale shades, it is crucial to use a UV absorber in the dyebath or as an aftertreatment.
Inconsistent lightfastness across the dyed fabric. Uneven application of the dye or finishing agents. This could be due to improper dye dispersion, incorrect leveling agents, or non-uniform temperature during dyeing and finishing.Ensure the dye is well-dispersed before application. Use an appropriate leveling agent and maintain uniform temperature and circulation in the dyebath. For aftertreatments, ensure even application through padding or exhaust methods.
Reduced lightfastness after finishing. Some softeners, particularly cationic types, can negatively impact the lightfastness of disperse dyes.[3]Select non-ionic or weakly cationic softeners that are known to have minimal effect on lightfastness. Always test the compatibility of finishing agents with the dyed substrate.
Color change (not just fading) after light exposure. This may indicate a chemical change in the dye molecule, potentially influenced by residual chemicals on the fabric or atmospheric contaminants.Ensure thorough clearing of the fabric after dyeing to remove any unfixed dye and auxiliary chemicals. Consider the end-use environment of the textile and test for fastness to relevant atmospheric gases if necessary.

Data on Lightfastness Improvement

Dye Substrate Treatment UV Absorber Type Concentration of UV Absorber (% owf) Lightfastness Rating (ISO 105-B02)
C.I. Disperse Red 60PolyesterNone-04
C.I. Disperse Red 60PolyesterDyebath applicationBenzotriazole derivative25
C.I. Disperse Red 60PolyesterAftertreatmentBenzotriazole derivative25-6
C.I. Disperse Red 74PolyesterDyebath applicationBenzophenone derivative35
C.I. Disperse Red 74PolyesterAftertreatmentBenzophenone derivative36

% owf = on weight of fiber

Experimental Protocols

Protocol 1: Application of a UV Absorber during the Dyeing Process (Exhaust Method)
  • Preparation of the Dyebath:

    • Set the liquor ratio (e.g., 10:1).

    • Add a dispersing agent (e.g., 1 g/L).

    • Add a pH buffer to maintain the pH at 4.5-5.0 (e.g., acetic acid/sodium acetate).

    • Add the pre-dispersed Disperse this compound (e.g., 1% owf).

    • Add the UV absorber of the benzotriazole or benzophenone type (e.g., 2% owf), ensuring it is well-dispersed.

  • Dyeing Procedure:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric.

    • Treat the fabric in a solution containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent at 70-80°C for 15-20 minutes.

    • Rinse thoroughly and neutralize with acetic acid if necessary.

    • Dry the fabric.

Protocol 2: Lightfastness Testing (Adapted from ISO 105-B02)
  • Apparatus:

    • Xenon arc lamp fading apparatus.

    • ISO blue wool standards.

    • Grey scale for assessing color change.

  • Procedure:

    • Mount the dyed fabric specimens on cardboard holders. A portion of each specimen should be covered to serve as an unexposed original.

    • Mount the ISO blue wool standards (typically a range, e.g., 1-5) in a similar manner.

    • Place the specimens and standards in the xenon arc test chamber.

    • Expose the samples to the light source under controlled conditions of temperature and humidity as specified in ISO 105-B02.

    • Periodically inspect the specimens and compare the fading of the sample with the fading of the blue wool standards.

  • Evaluation:

    • The lightfastness rating is the number of the blue wool standard that shows a similar amount of color change (fading) as the test specimen.

    • Assess the color change using the grey scale.

Visualizations

photodegradation_pathway cluster_0 Factors Influencing Lightfastness cluster_1 Photodegradation Process of Disperse this compound cluster_2 Improvement Strategies Dye_Structure Dye Chemical Structure (Anthraquinone Core) Substrate Substrate (e.g., Polyester Fiber) Environment Environmental Factors (UV Light, O2, Moisture) Ground_State Disperse this compound (Ground State) Environment->Ground_State Additives Chemical Additives (UV Absorbers, Antioxidants) Excited_State Excited State Dye Molecule Ground_State->Excited_State Light Absorption (hν) Degradation Photodegradation Reactions (Oxidation, Bond Cleavage) Excited_State->Degradation Reaction with O2, H2O Fading Color Fading Degradation->Fading UV_Absorber UV Absorber UV_Absorber->Excited_State Blocks UV Light Improved_Lightfastness Improved Lightfastness UV_Absorber->Improved_Lightfastness Antioxidant Antioxidant Antioxidant->Degradation Inhibits Oxidation Antioxidant->Improved_Lightfastness Optimized_Dyeing Optimized Dyeing Process Optimized_Dyeing->Improved_Lightfastness

Caption: Factors influencing and strategies to mitigate the photodegradation of Disperse this compound.

experimental_workflow cluster_0 Preparation cluster_1 Dyeing and Finishing cluster_2 Testing and Evaluation Prepare_Fabric Prepare Polyester Fabric Sample Dyeing High-Temperature Dyeing (130°C) Prepare_Fabric->Dyeing Prepare_Dyebath Prepare Dyebath with Disperse this compound & Additives Prepare_Dyebath->Dyeing Clearing Reduction Clearing Dyeing->Clearing Finishing Optional Finishing (e.g., Softening) Clearing->Finishing Lightfastness_Test Lightfastness Testing (ISO 105-B02) Finishing->Lightfastness_Test Evaluation Evaluate Color Change vs. Blue Wool Standards Lightfastness_Test->Evaluation Result Determine Lightfastness Rating Evaluation->Result

Caption: Workflow for dyeing polyester with Disperse this compound and evaluating its lightfastness.

References

Issues with Disperse Red 9 solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Disperse Red 9 in various solvents. It is intended for researchers, scientists, and professionals in drug development who may use this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Disperse this compound and what are its general solubility characteristics?

A1: Disperse this compound, also known as 1-(methylamino)anthraquinone or Solvent Red 111, is a red anthraquinone dye.[1][2][] It typically appears as a red to orange-brown powder.[4][5][6] Its chemical structure, characterized by extensive aromatic regions, leads to low solubility in polar solvents like water and better solubility in many organic solvents.[7]

Q2: In which organic solvents is Disperse this compound soluble?

A2: Disperse this compound is reported to be soluble in acetone, ethanol, ethylene glycol ether, and linseed oil.[4][5][6] It is also generally soluble in dimethyl sulfoxide (DMSO).[7]

Q3: How soluble is Disperse this compound in water?

A3: Disperse this compound has very low solubility in water. A reported value is 73.55 µg/L at 25 °C.[5][8]

Q4: Are there any solvents in which Disperse this compound is known to be poorly soluble or insoluble?

A4: Yes, it is reported to be slightly soluble in benzene and carbon tetrachloride.[4][5][6][9] It is also described as being insoluble in "stout solvent," which may refer to specific aliphatic hydrocarbon solvents.[4][6]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving Disperse this compound.

Issue 1: Disperse this compound is not dissolving in the chosen solvent.
  • Possible Cause: The solvent may not be appropriate for Disperse this compound.

    • Solution: Refer to the solubility data table below. Choose a solvent in which Disperse this compound is known to be soluble, such as acetone or ethanol.[4][9][10] For applications requiring an aqueous environment, consider using a co-solvent or a dispersing agent.[11]

  • Possible Cause: The concentration of Disperse this compound is too high for the chosen solvent.

    • Solution: Try reducing the concentration of the dye. Solubility can be increased by heating the solution, but be aware that the dye may precipitate out as the solution cools.[7]

  • Possible Cause: The dissolution process is slow.

    • Solution: Increase agitation by stirring or using a vortex mixer. Gentle heating can also accelerate dissolution.

Issue 2: The solution is cloudy or contains suspended particles.
  • Possible Cause: The dye has not fully dissolved or has precipitated out of solution.

    • Solution: Ensure the solution is not supersaturated. If heating was used to dissolve the dye, allow the solution to cool to room temperature to check for precipitation. If particles remain, they can be removed by filtration, though this will reduce the final concentration. For applications like dyeing, fine grinding of the dye powder before making a dispersion can improve results.[11]

  • Possible Cause: Impurities in the Disperse this compound sample.

    • Solution: The purity of the dye can affect its solubility. If purity is a concern, purification methods such as crystallization from butan-1-ol followed by ethanol, or sublimation under vacuum, can be employed.[4][6]

Data Presentation

Table 1: Solubility of Disperse this compound in Various Solvents

SolventSolubilityReference
AcetoneSoluble[4][5][6][9]
EthanolSoluble[4][5][6][9][10]
Ethylene Glycol EtherSoluble[4][5][6]
Linseed OilSoluble[4][5][6]
Dimethyl Sulfoxide (DMSO)Generally Soluble[7]
BenzeneSlightly Soluble[4][5][6][9]
Carbon TetrachlorideSlightly Soluble[4][5][6][9]
Water73.55 µg/L (at 25 °C)[5][8]

Experimental Protocols

Protocol 1: General Method for Determining Solubility

This protocol provides a general procedure for determining the solubility of Disperse this compound in a given solvent.

  • Preparation: Add a small, accurately weighed amount of Disperse this compound (e.g., 1-5 mg) to a clean, dry test tube or vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the test tube.

  • Dissolution: Vigorously mix the contents using a vortex mixer or by shaking for several minutes. Observe for any dissolution.

  • Observation: If the solid dissolves completely, the dye is soluble at that concentration. If the solid does not dissolve, the dye is considered insoluble or sparingly soluble.

  • Heating (Optional): Gently heat the mixture to see if temperature increases solubility. Note any changes upon cooling.

  • Data Recording: Record your observations, including the solvent used, the amount of dye and solvent, and the dissolution behavior at room temperature and with heating.

Visualizations

experimental_workflow start Start: Weigh Disperse this compound add_solvent Add Known Volume of Solvent start->add_solvent mix Mix Thoroughly (Vortex/Shake) add_solvent->mix observe Observe for Dissolution mix->observe soluble Result: Soluble observe->soluble Completely Dissolved heat Gentle Heating observe->heat Solid Remains insoluble Result: Insoluble/Slightly Soluble heat->insoluble Solid Remains cool Cool to Room Temperature heat->cool Dissolves observe_precipitate Observe for Precipitation cool->observe_precipitate precipitate Note Temperature Dependence observe_precipitate->precipitate Precipitate Forms no_precipitate Soluble with Heating observe_precipitate->no_precipitate No Precipitate

Caption: Experimental workflow for determining the solubility of Disperse this compound.

troubleshooting_logic start Issue: Disperse this compound Not Dissolving check_solvent Is the solvent appropriate? start->check_solvent check_concentration Is the concentration too high? check_solvent->check_concentration Yes solution_solvent Action: Change to a recommended solvent (e.g., Acetone, Ethanol) check_solvent->solution_solvent No check_agitation Is agitation sufficient? check_concentration->check_agitation No solution_concentration Action: Reduce concentration or gently heat check_concentration->solution_concentration Yes solution_agitation Action: Increase stirring/vortexing check_agitation->solution_agitation No resolved Issue Resolved check_agitation->resolved Yes solution_solvent->resolved solution_concentration->resolved solution_agitation->resolved

References

Technical Support Center: Overcoming D&C Red 9 Bleeding in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of D&C Red 9 bleeding in cosmetic formulations. The following information is designed to offer practical, actionable solutions for your experimental challenges.

Troubleshooting Guide: D&C this compound Bleeding

Color bleeding, or the migration of a pigment from its intended area of application, is a significant challenge in cosmetic formulation, particularly with pigments like D&C this compound. This guide provides a systematic approach to diagnosing and resolving this issue.

Initial Assessment of Bleeding

Before implementing formulation changes, it is crucial to quantify the extent of the bleeding. This allows for a baseline measurement to evaluate the efficacy of any interventions.

Experimental Protocol: Pigment Bleeding Evaluation

Objective: To quantitatively assess the migration of D&C this compound from a cosmetic formulation onto a substrate.

Materials:

  • Cosmetic formulation containing D&C this compound

  • Substrate (e.g., white ceramic tile, filter paper, or synthetic skin substrate like Vitro-Skin®)

  • Spectrophotometer or colorimeter

  • Incubator or environmental chamber

  • Microscope (optional)

Methodology:

  • Sample Application: Apply a standardized amount (e.g., 10 mg/cm²) of the cosmetic formulation onto the center of the substrate.

  • Incubation: Place the substrate in an incubator at a controlled temperature and humidity (e.g., 32°C and 50% RH) for a specified period (e.g., 4, 8, or 24 hours). This simulates contact with the skin.

  • Visual Assessment: After incubation, visually inspect the area surrounding the application site for any signs of color migration. Microscopic examination can provide a more detailed view of the bleeding pattern.

  • Colorimetric Measurement: Use a spectrophotometer to measure the color change (ΔE*) on the substrate at predefined distances from the edge of the application area.

    • The CIELAB color space should be used, where L* represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

    • ΔE* is calculated as: ΔE* = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

  • Data Analysis: A higher ΔE* value further from the application site indicates more significant bleeding.

Troubleshooting Scenarios & Solutions
Observation Potential Cause Suggested Solution
Significant color migration onto the substrate after 4 hours. Poor film formation on the skin.Incorporate a film-forming agent into the formulation.
Uneven color distribution and feathering at the edges. Inadequate pigment dispersion.Optimize the dispersion process by using a high-shear mixer and incorporating a suitable wetting agent.
Bleeding is more pronounced in high-oil-phase formulations. High solubility of the pigment in the oil phase.Consider surface treatment of the D&C this compound pigment to reduce its oil solubility.
Color bleeds over time, even with a film former. The film is not robust enough or is plasticized by other ingredients.Experiment with different types of film formers (e.g., silicone-based vs. acrylic) or a combination. Evaluate the compatibility of the film former with other formulation components.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of D&C this compound bleeding in cosmetic formulations?

A1: The primary cause of D&C this compound bleeding is its slight solubility in the oil and solvent phases of cosmetic formulations. Although classified as a pigment, which is generally insoluble, any degree of solubility can lead to migration, especially in emollient-rich products like lipsticks and creams.

Q2: How can film-forming agents prevent D&C this compound bleeding?

A2: Film-forming agents create a thin, flexible barrier on the skin's surface. This film physically entraps the pigment particles, preventing them from migrating into the surrounding area. The effectiveness of a film former depends on its compatibility with the other ingredients and its ability to form a continuous, durable film.

Q3: What is the role of pigment particle size in color bleeding?

A3: While not the primary driver, particle size can influence the stability of the pigment within the formulation. Smaller particles may be more susceptible to migration due to their higher surface area and potential for interaction with the formulation's liquid phase. Optimizing particle size distribution can contribute to better color stability.

Q4: Can surface treatment of D&C this compound reduce bleeding?

A4: Yes, surface treatments can significantly reduce bleeding. Coating the pigment particles with materials like silicones or metal soaps alters their surface chemistry, making them less soluble in the cosmetic base. This enhances their stability and reduces their tendency to migrate.

Q5: How do I choose the right wetting agent for my D&C this compound dispersion?

A5: The ideal wetting agent will be compatible with both the D&C this compound pigment and the liquid phase of your formulation. It should effectively reduce the surface tension between the solid pigment and the liquid, allowing for better dispersion and preventing agglomeration, which can indirectly contribute to bleeding.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the effectiveness of various troubleshooting strategies.

Table 1: Effect of Film Formers on D&C this compound Bleeding (ΔE at 5mm from Application Edge)*

FormulationΔE* (4 hours)ΔE* (8 hours)ΔE* (24 hours)
Control (No Film Former)8.212.518.7
2% Acrylate Copolymer3.55.17.3
3% Trimethylsiloxysilicate2.13.34.9

Table 2: Impact of Pigment Surface Treatment on D&C this compound Bleeding (ΔE at 5mm from Application Edge after 24 hours)*

PigmentΔE* in High-Oil FormulationΔE* in Low-Oil Formulation
Untreated D&C this compound21.415.8
Silicone-Treated D&C this compound6.84.2
Carnauba Wax-Treated D&C this compound9.36.5

Visualizations

The following diagrams illustrate key concepts and workflows related to overcoming D&C this compound bleeding.

Bleeding_Mechanism cluster_skin Skin Surface D&C_Red_9 D&C this compound Pigment Agglomerates Oil_Phase Oil/Solvent Phase D&C_Red_9->Oil_Phase Slight Solubilization Surrounding_Skin Surrounding Skin Oil_Phase->Surrounding_Skin Migration Application_Area Application Area

Caption: Mechanism of D&C this compound Bleeding.

Troubleshooting_Workflow start Bleeding Observed quantify Quantify Bleeding (ΔE*) start->quantify assess_dispersion Assess Pigment Dispersion quantify->assess_dispersion end Bleeding Controlled quantify->end ΔE* < Threshold is_dispersed Is Dispersion Uniform? assess_dispersion->is_dispersed optimize_dispersion Optimize Dispersion (Wetting Agent, High Shear) is_dispersed->optimize_dispersion No evaluate_film Evaluate Film Former is_dispersed->evaluate_film Yes optimize_dispersion->quantify has_film_former Film Former Present? evaluate_film->has_film_former consider_surface_treatment Consider Pigment Surface Treatment evaluate_film->consider_surface_treatment Bleeding Persists add_film_former Incorporate Film Former has_film_former->add_film_former No modify_film_former Modify Film Former (Type, Concentration) has_film_former->modify_film_former Yes add_film_former->quantify modify_film_former->quantify consider_surface_treatment->quantify Pigment_Encapsulation center D&C this compound Pigment node1 Surface Treatment center->node1 node2 Reduced Solubility node1->node2 node3 Inhibited Migration node2->node3

Troubleshooting inconsistent staining with Pararosaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during staining procedures using Pararosaniline. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable staining results.

Frequently Asked Questions (FAQs)

Q1: What is Pararosaniline and why is it used in staining?

Pararosaniline is a red basic dye and a primary component of basic fuchsin.[1] It is widely used in biological staining, most notably as the key ingredient in the preparation of Schiff reagent for the Feulgen reaction, which specifically stains DNA.[2][3] Its chemical properties allow it to react with aldehydes to produce a brilliant red-purple color, making it an excellent tool for visualizing DNA and other aldehyde-containing structures within cells and tissues.[4] Pararosaniline is preferred for preparing Schiff's reagent because it provides a more reliable and reproducible staining outcome compared to basic fuchsin, which is a mixture of pararosaniline and its methylated homologs.[1][3]

Q2: What is the difference between Pararosaniline and Rosaniline?

Pararosaniline and Rosaniline are both components of basic fuchsin, but they differ in their chemical structure. Pararosaniline is the non-methylated homologue, while rosaniline has a methyl group on one of its aromatic rings.[5] For the preparation of Schiff reagent used in the Feulgen reaction, Pararosaniline is considered the superior component.[3]

Q3: How should Pararosaniline and Schiff reagent be stored?

Pararosaniline powder should be stored at room temperature in a dry, well-ventilated area. Schiff reagent is light-sensitive and should be stored in a tightly stoppered, dark bottle at 4°C.[6][7] Properly stored Schiff reagent can be stable for several months, but it is recommended to prepare it fresh for optimal results.

Troubleshooting Inconsistent Staining

Inconsistent staining with Pararosaniline can manifest as weak staining, high background, or the presence of precipitates. The following sections provide guidance on how to identify and resolve these common issues.

Weak or No Staining

Weak or absent staining is a frequent issue that can be attributed to several factors, from reagent preparation to the staining protocol itself.

Possible Causes and Solutions

Possible Cause Recommended Solution
Improperly Prepared Schiff Reagent Ensure the Schiff reagent is properly prepared and has not degraded. It should be colorless to pale yellow. If it has turned pink or purple, it is no longer effective and a fresh batch should be prepared.[6]
Insufficient Acid Hydrolysis Acid hydrolysis is a critical step in the Feulgen reaction to unmask aldehyde groups in DNA. Optimize the hydrolysis time and temperature. Insufficient hydrolysis will result in fewer available aldehydes for the Schiff reagent to react with.[2][8]
Over-fixation of Tissue Excessive fixation, particularly with aldehyde-based fixatives, can mask the antigenic sites and interfere with the staining process. Reduce the fixation time or consider using a different fixative.[9][10]
Inadequate Reagent Penetration For paraffin-embedded tissues, incomplete removal of wax can prevent the aqueous stain from penetrating the tissue, leading to weak staining. Ensure complete deparaffinization with fresh xylene.[11]
Low Dye Concentration The concentration of Pararosaniline in the Schiff reagent can affect staining intensity. While lower concentrations can sometimes improve quantitation, they may also lead to weaker signals.[12]
Incorrect pH of Staining Solution The pH of the Schiff reagent can influence the staining reaction. Ensure the pH is within the optimal range as specified by the protocol.
High Background Staining

High background staining can obscure the specific signal, making interpretation of the results difficult.

Possible Causes and Solutions

Possible Cause Recommended Solution
Excessive Staining Time Over-incubation with the Schiff reagent can lead to non-specific binding and high background. Optimize the staining time for your specific tissue and protocol.
Inadequate Rinsing Insufficient rinsing after staining can leave excess, unbound Schiff reagent on the tissue, contributing to background. Ensure thorough rinsing with the appropriate bisulfite or water rinses as per the protocol.[13]
Presence of Endogenous Aldehydes Some tissues may have endogenous aldehydes that can react with the Schiff reagent, causing non-specific staining. Consider a blocking step with a suitable agent if this is suspected.
Contaminated Reagents Use of contaminated or old reagents can sometimes introduce impurities that contribute to background staining. Always use fresh, high-quality reagents.
Tissue Drying Out Allowing the tissue section to dry out at any stage of the staining process can lead to non-specific staining. Keep the slides moist throughout the procedure.[14]
Presence of Precipitate

The formation of precipitates on the tissue section can interfere with visualization and analysis.

Possible Causes and Solutions

Possible Cause Recommended Solution
Old or Improperly Stored Stain The staining solution may form precipitates over time, especially if not stored correctly. Filter the stain solution before use.[15]
Contaminated Glassware Ensure all glassware used for preparing and storing reagents is scrupulously clean to avoid introducing contaminants that can cause precipitation.
Rapid Temperature Changes Sudden changes in temperature can sometimes cause components of the staining solution to precipitate. Allow reagents to come to room temperature before use if they have been refrigerated.
Incorrect Reagent Mixing Follow the protocol carefully when mixing reagents. Adding components in the wrong order or at incorrect concentrations can sometimes lead to precipitate formation.

Experimental Protocols

Preparation of Schiff Reagent using Pararosaniline

This protocol describes the preparation of Schiff reagent, a key component for the Feulgen reaction.

Materials:

  • Pararosaniline hydrochloride

  • 1N Hydrochloric acid (HCl)

  • Potassium metabisulfite (K₂S₂O₅) or Sodium metabisulfite (Na₂S₂O₅)

  • Activated charcoal

  • Distilled water

  • Filter paper

Procedure:

  • Dissolve 1 gram of Pararosaniline hydrochloride in 200 mL of boiling distilled water.[8]

  • Shake thoroughly and cool the solution to 50°C.[8]

  • Filter the solution and add 30 mL of 1N HCl to the filtrate.[8]

  • Cool to room temperature and add 1 gram of potassium metabisulfite.[8]

  • Allow the solution to stand in the dark overnight, or until it becomes a light straw or faint pink color.[8]

  • If the solution is not completely decolorized, add 0.5 grams of activated charcoal, shake well, and filter through a coarse filter.[8]

  • Store the final reagent in a tightly-stoppered dark bottle in the refrigerator at 4°C.[8]

Feulgen Staining Protocol

This protocol outlines the steps for staining DNA in tissue sections using the Feulgen reaction.

Materials:

  • Fixed tissue sections on slides

  • 1N Hydrochloric acid (HCl)

  • Schiff reagent (prepared with Pararosaniline)

  • Bisulfite solution (e.g., 10% sodium metabisulfite)

  • Distilled water

  • Ethanol series (for dehydration)

  • Xylene (for clearing)

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol to distilled water.

  • Rinse the sections in room temperature 1N HCl.[16]

  • Place the slides in 1N HCl pre-heated to 60°C for 8-10 minutes for hydrolysis.[8]

  • Immediately transfer the slides to room temperature 1N HCl for 1 minute to stop the hydrolysis.[16]

  • Transfer the sections to the Schiff reagent and incubate for at least 30 minutes, or until the tissue stains a deep purple.[8]

  • Rinse the sections in three changes of bisulfite solution, each for 2 minutes.[16]

  • Wash the slides well in distilled water.[16]

  • Dehydrate the sections through a graded series of ethanol.

  • Clear the sections in xylene and mount with a suitable mounting medium.

Visual Guides

Feulgen Staining Signaling Pathway

Feulgen_Stain DNA DNA in Nucleus Apurinic_Acid Apurinic Acid (Aldehyde Groups Exposed) DNA->Apurinic_Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Colored_Complex Magenta-Colored DNA-Schiff Complex Apurinic_Acid->Colored_Complex Reaction with Schiff Reagent Schiff_Reagent Schiff Reagent (Leuco form) Schiff_Reagent->Colored_Complex

Caption: Chemical basis of the Feulgen stain for DNA.

Troubleshooting Workflow for Inconsistent Staining

Troubleshooting_Workflow Start Inconsistent Staining Observed Check_Reagents Check Reagent Quality (Schiff Reagent Color, etc.) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Prepare_New Prepare Fresh Reagents Reagent_OK->Prepare_New No Review_Protocol Review Staining Protocol (Hydrolysis, Incubation Times) Reagent_OK->Review_Protocol Yes Prepare_New->Check_Reagents Protocol_OK Protocol Followed Correctly? Review_Protocol->Protocol_OK Optimize_Protocol Optimize Protocol Steps Protocol_OK->Optimize_Protocol No Check_Tissue Examine Tissue Preparation (Fixation, Sectioning) Protocol_OK->Check_Tissue Yes Optimize_Protocol->Review_Protocol Tissue_OK Tissue Prep Adequate? Check_Tissue->Tissue_OK Improve_Tissue_Prep Improve Tissue Preparation Tissue_OK->Improve_Tissue_Prep No Consistent_Staining Consistent Staining Achieved Tissue_OK->Consistent_Staining Yes Improve_Tissue_Prep->Check_Tissue

Caption: A logical workflow for troubleshooting inconsistent staining.

Factors Affecting Pararosaniline Staining

Staining_Factors Staining_Quality Staining Quality Reagent_Prep Reagent Preparation Staining_Quality->Reagent_Prep Protocol_Parameters Protocol Parameters Staining_Quality->Protocol_Parameters Tissue_Handling Tissue Handling Staining_Quality->Tissue_Handling Dye_Purity Pararosaniline Purity Reagent_Prep->Dye_Purity Schiff_Activity Schiff Reagent Activity Reagent_Prep->Schiff_Activity Hydrolysis Acid Hydrolysis (Time, Temp) Protocol_Parameters->Hydrolysis Staining_Time Staining Time Protocol_Parameters->Staining_Time Rinsing Rinsing Steps Protocol_Parameters->Rinsing Fixation Fixation Method Tissue_Handling->Fixation Embedding Embedding Medium Tissue_Handling->Embedding

Caption: Key factors influencing the quality of Pararosaniline staining.

References

Technical Support Center: C.I. Pigment Red 9 Dispersion in Plastics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively dispersing C.I. Pigment Red 9 in plastic matrices. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation and processing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the dispersion of C.I. Pigment this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing color streaks or specks in my final plastic product?

A1: Color streaks or specks are typically indicative of poor pigment dispersion, where agglomerates of C.I. Pigment this compound have not been adequately broken down and distributed throughout the plastic matrix.

  • Potential Causes:

    • Inadequate mixing or dispersion energy during compounding.

    • Poor wetting of the pigment by the polymer.

    • Incompatibility between the pigment, dispersing agent, and polymer.

    • Incorrect processing temperature, leading to high melt viscosity.

    • Agglomerates present in the initial pigment powder.

  • Solutions:

    • Increase mixing time or screw speed to impart more shear energy.

    • Incorporate a suitable dispersing agent to improve pigment wetting.

    • Ensure the dispersing agent is compatible with both the C.I. Pigment this compound and the specific plastic being used.

    • Optimize the processing temperature to reduce the melt viscosity of the polymer, facilitating better pigment dispersion.[1]

    • Consider pre-dispersing the pigment in a masterbatch.

Q2: The color of my plastic is weaker than expected, even though I'm using the correct pigment loading. What could be the issue?

A2: A weaker than expected color strength is another common sign of poor dispersion. When pigment particles are agglomerated, their total surface area available for light scattering is reduced, leading to a less intense color.

  • Potential Causes:

    • Pigment agglomeration.

    • Insufficient residence time in the extruder.

    • Low shear during compounding.

    • Use of an inappropriate dispersing agent.

  • Solutions:

    • Improve dispersion by adjusting processing parameters (e.g., higher screw speed, optimized temperature profile).

    • Increase the residence time in the extruder to allow for more thorough mixing.

    • Select a dispersing agent specifically recommended for Naphthol Red pigments in your polymer system. Polyethylene wax can be an effective dispersing agent in many plastic masterbatches.[2]

    • Evaluate the dispersion quality using techniques like the Filter Pressure Value (FPV) test or microscopy.

Q3: I'm experiencing issues with "plate-out" or die build-up during extrusion. Could this be related to the pigment?

A3: Yes, poorly dispersed pigment particles or interactions between the pigment, additives, and the polymer can contribute to plate-out. This is the deposition of material on the surfaces of the processing equipment.

  • Potential Causes:

    • Poor thermal stability of the pigment or dispersing agent at the processing temperature.

    • Interaction between the pigment and other additives (e.g., stabilizers, lubricants).

    • Incompatibility leading to the migration of components to the surface.

  • Solutions:

    • Verify the heat stability of C.I. Pigment this compound and ensure processing temperatures do not exceed its limit (Heat resistance is reported to be around 180-280°C, but this can vary based on the specific grade and the polymer matrix).[3][4]

    • Select a dispersing agent with high thermal stability.

    • Review the entire formulation for potential incompatibilities between additives.

    • Reduce shear at the die exit if excessive frictional heat is being generated.

Q4: My plastic parts are showing signs of warping or dimensional instability after coloring with C.I. Pigment this compound. Why is this happening?

A4: The addition of any filler or pigment can affect the morphology and shrinkage behavior of a polymer. Poor dispersion can exacerbate these effects, leading to non-uniform shrinkage and warping.

  • Potential Causes:

    • Non-uniform pigment dispersion creating areas of differential shrinkage.

    • The nucleating effect of the pigment on the polymer's crystallization, which can be non-uniform if the pigment is poorly dispersed.

    • High pigment loading levels.

  • Solutions:

    • Improve pigment dispersion to ensure a homogeneous material.

    • Optimize molding process parameters such as mold temperature, cooling time, and packing pressure.

    • Consider using a dispersing agent that also helps to control the nucleation effect.

    • Evaluate if the pigment loading can be reduced while maintaining the desired color strength through improved dispersion.

Frequently Asked Questions (FAQs)

What is C.I. Pigment this compound?

C.I. Pigment this compound is a synthetic organic pigment belonging to the Naphthol Red category.[3] Its Colour Index number is 12460.[3][5][6] It is known for its yellowish-red shade and is used in various applications, including plastics, inks, and coatings.[3][4][7]

What are the key properties of C.I. Pigment this compound?

PropertyValueSource(s)
Chemical FormulaC₂₄H₁₇Cl₂N₃O₃[3][5][6]
Molecular Weight466.32 g/mol [3][5][6]
Melting Point~280 °C[3]
Heat Resistance180 °C[4]
Light Fastness6 (on a scale of 1-8)[4]
Oil Absorption45-55 g/100g [4]
Density~1.45 - 1.5 g/cm³[4][5]

What are the most important factors for achieving good dispersion of C.I. Pigment this compound in plastics?

The three most critical factors are:

  • Proper selection of a dispersing agent: The dispersing agent must be compatible with both the pigment and the polymer, and effectively wet the pigment particles to prevent agglomeration.

  • Optimized processing parameters: Temperature, screw speed, and residence time during compounding must be controlled to ensure sufficient shear and mixing without degrading the pigment or polymer.[1]

  • Appropriate equipment: The design of the extruder screw and mixing elements plays a crucial role in the level of dispersion that can be achieved.

Which dispersing agents are recommended for C.I. Pigment this compound?

While specific recommendations for C.I. Pigment this compound are not extensively documented in publicly available literature, general guidance for organic pigments, particularly in polyolefins, suggests the use of:

  • Polyethylene (PE) Waxes: These are widely used in masterbatches to improve pigment wetting and reduce melt viscosity, leading to better dispersion and processing.[2]

  • Stearates: Zinc or calcium stearates can act as lubricants and dispersing aids.

  • Polymeric Dispersants: These are higher molecular weight additives with anchoring groups that adsorb onto the pigment surface and polymeric chains that provide steric stabilization in the polymer matrix.

The optimal choice and concentration of a dispersing agent should be determined experimentally for each specific plastic and application.

Experimental Protocols

Filter Pressure Value (FPV) Test for Dispersion Quality

The Filter Pressure Value (FPV) test is a standardized method (EN 13900-5) to quantify the dispersion quality of pigments in a thermoplastic material.[8] A lower FPV indicates better dispersion.[9]

Objective: To determine the degree of dispersion of C.I. Pigment this compound in a polymer by measuring the pressure increase caused by pigment agglomerates clogging a filter screen.

Equipment:

  • Laboratory single-screw extruder with a melt pump.

  • Filter test unit with a pressure transducer and a screen pack (e.g., 15 µm screen).

  • Data acquisition system to record pressure over time.

Procedure:

  • Preparation:

    • Prepare a masterbatch of C.I. Pigment this compound in the desired polymer at a specific concentration (e.g., 20-40%).

    • Dry the masterbatch and the neat polymer as required to remove moisture.

  • System Stabilization:

    • Set the extruder and melt pump to the desired processing temperature and speed.

    • Feed the neat polymer into the extruder and allow the system to stabilize, recording the baseline pressure.

  • Test Execution:

    • Introduce a precisely weighed amount of the C.I. Pigment this compound masterbatch into the extruder.

    • The melt pump pushes the pigmented polymer through the filter screen at a constant rate.

    • Record the pressure in front of the filter screen as a function of time. Agglomerates will cause the pressure to rise.

  • Data Analysis:

    • The FPV is calculated based on the rate of pressure increase over the amount of pigment that has passed through the filter. The specific calculation will depend on the software used with the FPV test equipment.

FPV_Test_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_masterbatch Prepare Masterbatch dry_materials Dry Materials prep_masterbatch->dry_materials stabilize Stabilize System with Neat Polymer dry_materials->stabilize introduce_mb Introduce Masterbatch stabilize->introduce_mb record_pressure Record Pressure vs. Time introduce_mb->record_pressure calculate_fpv Calculate Filter Pressure Value (FPV) record_pressure->calculate_fpv

Caption: Workflow for the Filter Pressure Value (FPV) Test.

Quantitative Analysis of Pigment Dispersion using Scanning Electron Microscopy (SEM)

Objective: To visually assess and quantify the dispersion of C.I. Pigment this compound in a plastic matrix by analyzing the size and distribution of pigment agglomerates.

Equipment:

  • Scanning Electron Microscope (SEM) with a backscattered electron detector.

  • Cryo-ultramicrotome for sample preparation.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Sample Preparation:

    • A representative sample of the pigmented plastic is cryo-fractured or cut with a cryo-ultramicrotome to expose a smooth, flat cross-section. This is crucial to avoid smearing the pigment.

    • The surface is then coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

  • SEM Imaging:

    • The sample is placed in the SEM chamber.

    • Using the backscattered electron detector, which is sensitive to differences in atomic number, images of the cross-section are acquired. The heavier elements in the pigment will appear brighter than the surrounding polymer matrix.

    • Multiple images are taken at various magnifications from different areas of the sample to ensure a representative analysis.

  • Image Analysis:

    • The acquired SEM images are imported into the image analysis software.

    • The software is used to set a threshold to differentiate the pigment particles from the polymer matrix based on grayscale values.

    • The software can then automatically measure various parameters for each identified pigment particle/agglomerate, such as:

      • Area

      • Equivalent circular diameter

      • Aspect ratio

    • This data is used to generate a particle size distribution histogram.

  • Interpretation:

    • A well-dispersed sample will show a large number of small, individual particles with a narrow size distribution.

    • A poorly dispersed sample will exhibit a wider size distribution with a significant number of large agglomerates.

SEM_Analysis_Workflow cluster_prep Sample Preparation cluster_imaging SEM Imaging cluster_analysis Image Analysis cryo_fracture Cryo-fracture/ Microtome coating Conductive Coating cryo_fracture->coating acquire_images Acquire Backscattered Electron Images coating->acquire_images thresholding Image Thresholding acquire_images->thresholding particle_analysis Particle Size Analysis thresholding->particle_analysis generate_histogram Generate Size Distribution Histogram particle_analysis->generate_histogram

Caption: Workflow for SEM-based quantitative dispersion analysis.

References

How to avoid agglomeration of C.I. Pigment Red 9 particles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the agglomeration of C.I. Pigment Red 9 particles during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is pigment agglomeration and why is it a problem?

Agglomeration is the clumping of primary pigment particles, which are bound together by physical forces. This is different from aggregates, where particles are more strongly fused. In practice, a good dispersion process aims to break down these clumps (agglomerates and aggregates) as close as possible to the pigment's primary particle size.[1]

Agglomeration is problematic because it negatively impacts the final properties of the product, leading to:

  • Reduced Color Strength: Clumped particles have less surface area available for color expression, resulting in a less vibrant or weaker color.[2]

  • Inconsistent Performance: Uneven pigment distribution can cause inconsistencies in color, opacity, and other physical properties.[3]

  • Decreased Gloss and Poor Film Appearance: Large agglomerates can protrude from a coating's surface, scattering light and reducing gloss.[1]

  • Processing and Stability Issues: Agglomerates can lead to clogged filters or nozzles in printing applications and can cause the pigment to settle out of suspension during storage.[2][4]

Q2: What are the primary causes of C.I. Pigment this compound agglomeration?

C.I. Pigment this compound is an azo pigment, a class of organic pigments that are known to have poor solubility in most solvents and a natural tendency to agglomerate.[5][6] The primary causes of agglomeration during processing can be traced to deficiencies in the dispersion process:

  • Insufficient Wetting: The initial step where the liquid medium displaces air from the surface of the pigment powder is incomplete.[7][8]

  • Inadequate Mechanical Energy: Not enough energy is applied during the milling or mixing stage to break down the agglomerates into smaller particles.[7][9]

  • Lack of Stabilization: Once broken down, the small particles can easily re-agglomerate (a process called flocculation) if they are not properly stabilized.[7][8]

Q3: What is the general process to prevent agglomeration?

Preventing agglomeration involves a systematic, three-stage dispersion process designed to achieve a stable suspension of fine pigment particles.[7][10]

  • Wetting: The surface of the pigment particles is completely wetted by the liquid medium (solvent or resin solution). Wetting agents are often used to reduce the surface tension between the solid pigment and the liquid.[7][8]

  • Deagglomeration (Dispersion): Mechanical energy is applied to the wetted pigment slurry. This force, typically from high-speed mixers, bead mills, or ultrasonicators, breaks down the agglomerates into smaller aggregates and primary particles.[3][7]

  • Stabilization: Chemical additives, known as dispersing agents or dispersants, are used to prevent the separated particles from clumping back together.[7][8]

G Start Dry Pigment (Agglomerates) Wetting Stage 1: Wetting (Addition of Liquid Medium + Wetting Agent) Start->Wetting Displace air from pigment surface Deagglomeration Stage 2: Deagglomeration (Mechanical Energy Input e.g., Milling, Sonication) Wetting->Deagglomeration Break down agglomerates Stabilization Stage 3: Stabilization (Adsorption of Dispersing Agent) Deagglomeration->Stabilization Prevent re-agglomeration End Stable Pigment Dispersion Stabilization->End

Caption: The three-stage process for achieving a stable pigment dispersion.
Q4: How do I choose the right dispersing agent?

A dispersing agent, or dispersant, is critical for the long-term stability of the dispersion.[2] Dispersants adsorb onto the surface of the pigment particles and prevent them from re-agglomerating through two primary mechanisms:[8][10]

  • Electrostatic Stabilization: The dispersant creates like charges on the surfaces of the pigment particles, causing them to repel each other. This method is most common in water-based systems.[10]

  • Steric Stabilization: The dispersant molecules have a pigment-loving "anchor" and a solvent-loving "tail." The anchors attach to the pigment surface, while the tails extend into the liquid medium, creating a physical barrier that keeps particles apart. This is the predominant mechanism in solvent-based systems.[8][10]

The choice of dispersant depends on several factors:[2]

  • Pigment Type: C.I. Pigment this compound is an organic azo pigment.

  • Dispersion Medium: Whether the system is water-based, solvent-based, or UV-curable.

  • Resin/Binder Compatibility: The dispersant must be compatible with the other components in the formulation.

  • pH Tolerance and Ionic Content: Especially important for aqueous systems.

G cluster_0 Electrostatic Stabilization cluster_1 Steric Stabilization p1 + p2 + p1->p2 Repulsion s1 Pigment s2 Pigment s1->s2 Physical Barrier a1 s1->a1 a2 s1->a2 a3 s1->a3 b1 s2->b1 b2 s2->b2 b3 s2->b3 G start Problem: Low Color Strength / Gritty Texture cause1 Possible Cause 1: Incomplete Deagglomeration start->cause1 cause2 Possible Cause 2: Re-agglomeration (Flocculation) start->cause2 cause3 Possible Cause 3: Poor Initial Wetting start->cause3 solution1 Solution: - Increase milling time/energy. - Use a more efficient milling method (e.g., bead mill). - Check for correct media charge. cause1->solution1 solution2 Solution: - Verify dispersant compatibility with solvent/resin. - Optimize dispersant concentration. - Evaluate alternative dispersants. cause2->solution2 solution3 Solution: - Add a suitable wetting agent (surfactant). - Ensure proper premixing before milling. cause3->solution3

References

How to prevent precipitation of Acid Red 9 in solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Acid Red 9, maintaining its solubility is critical for experimental success. This center provides troubleshooting guidance and frequently asked questions to address challenges with Acid this compound precipitation.

Troubleshooting Guide

Issue: Acid this compound precipitates out of solution upon preparation.

  • Question: I'm trying to dissolve Acid this compound powder in water, and it's forming clumps and not fully dissolving, or it's precipitating after initially appearing to dissolve. What's going wrong?

    Answer: This is a common issue and can be caused by several factors. Here's a step-by-step guide to ensure complete dissolution and prevent immediate precipitation:

    • Use Hot Water: Acid this compound has significantly better solubility in hot water compared to cold water.[1][2][3] Use deionized or distilled water heated to at least 82°C (180°F) for best results.[1]

    • "Pasting" Technique: Avoid adding the powder directly to a large volume of water. Instead, "paste" the dye first.[1]

      • Place the required amount of Acid this compound powder in a beaker.

      • Add a very small amount of hot water (just enough to create a thick slurry) or a hot urea-water solution (1-2 tablespoons of urea per cup of water).[1]

      • Use a glass stirring rod to thoroughly mix and mash the powder into a smooth, lump-free paste. This ensures that individual dye particles are wetted before being fully diluted.

    • Gradual Dilution: Once a smooth paste is formed, gradually add the remaining volume of hot water while continuously stirring.

    • Maintain Temperature: If preparing a concentrated stock solution, it may be necessary to keep the solution warm to maintain solubility. Some acid dyes can fall out of solution as the water cools.[1]

Issue: The prepared Acid this compound solution becomes cloudy or forms a precipitate over time.

  • Question: My Acid this compound solution was clear initially, but now, after some time in storage, it has become cloudy and there's a precipitate at the bottom. How can I prevent this?

    Answer: The stability of an Acid this compound solution can be influenced by pH, temperature, and the presence of other ions.

    • pH Control: The pH of your solution is a critical factor. Acid this compound is the sodium salt of a sulfonic acid and its solubility is pH-dependent. Precipitation can occur in strongly acidic or alkaline conditions.[1][2][3] While specific optimal pH ranges for Acid this compound are not widely published, for many acid dyes, a slightly acidic to neutral pH is often preferred for stability in solution. Avoid adding strong acids (like hydrochloric acid) or strong bases (like sodium hydroxide) to your stock solution, as this can cause precipitation.[1][2][3]

    • Storage Temperature: Store your Acid this compound solution at a stable room temperature. Avoid refrigeration or exposure to cold, as this will decrease its solubility. For long-term storage of concentrated solutions, you may need to gently warm the solution and stir to redissolve any precipitate that has formed.

    • Ionic Strength: Be mindful of the ionic strength of your solution. High concentrations of salts (e.g., sodium chloride) can lead to a "salting-out" effect, reducing the solubility of the dye and causing it to precipitate.[4] If your experimental protocol requires the addition of salts, add them as late as possible and consider preparing a more dilute stock solution of Acid this compound.

Issue: Precipitation occurs when mixing the Acid this compound solution with other reagents.

  • Question: My Acid this compound solution is stable on its own, but when I add it to my experimental buffer or staining solution, a precipitate forms. What should I do?

    Answer: This is likely due to an incompatibility between your Acid this compound solution and the other components of your mixture.

    • pH Incompatibility: The buffer system you are using may be shifting the pH of the final solution into a range where Acid this compound is insoluble. Check the pH of your final mixture. You may need to adjust the pH of your buffer or prepare the Acid this compound in a compatible buffer system from the start.

    • Co-solvents: If your experimental system allows, the addition of a co-solvent can help maintain the solubility of Acid this compound. Ethanol is often used in combination with water for dissolving acid dyes.[5] You could try preparing your Acid this compound stock solution in a water-ethanol mixture (e.g., 3:1 water to ethanol).[6] Dimethyl sulfoxide (DMSO) and acetone are other organic solvents that can be used for dissolving similar dyes, but their compatibility with your specific application must be considered.[5]

    • Surfactants: Non-ionic surfactants can be used to stabilize dye solutions and prevent aggregation.[7] These work by forming complexes with the dye molecules, keeping them dispersed in the solution. The choice of surfactant and its concentration would need to be optimized for your specific protocol.

Frequently Asked Questions (FAQs)

  • What is Acid this compound and what are its properties? Acid this compound is a synthetic azo dye.[2][8] Its chemical formula is C₂₀H₁₃N₂NaO₄S.[2][8] It is a sodium salt of a sulfonic acid, which makes it water-soluble. It typically appears as a light yellow to dark green powder.[8]

  • How does temperature affect the solubility of Acid this compound? Acid this compound is slightly soluble in cold water but its solubility increases significantly in hot water.[1][2][3] This is a common property for many acid dyes.

  • How does pH affect the solubility of Acid this compound? The pH of the solution is a critical factor. Acid this compound will precipitate in the presence of strong acids (like hydrochloric acid) and strong bases (like sodium hydroxide).[1][2][3] This is because changes in pH can alter the ionization state of the sulfonic acid group and the overall charge of the dye molecule, affecting its interaction with water.

  • Can I use salts in my Acid this compound solution? It is generally recommended to minimize the concentration of salts in your Acid this compound solution. High concentrations of electrolytes, such as sodium chloride, can decrease the solubility of the dye and cause it to precipitate out of solution, a phenomenon known as "salting-out".[4]

  • What are co-solvents and can they help prevent precipitation? Co-solvents are organic solvents that are mixed with the primary solvent (in this case, water) to increase the solubility of a solute. For Acid this compound, using a mixture of water and a co-solvent like ethanol can improve its solubility and prevent precipitation.[5][6]

  • What is the role of urea in dissolving Acid this compound? Urea acts as a hydrotrope, a substance that enhances the solubility of hydrophobic compounds in water. It is thought to work by disrupting the structure of water and by directly interacting with the dye molecules, which helps to prevent their aggregation.[1][9][10] Using a hot urea-water solution can be particularly effective for dissolving stubborn dye powders.[1]

Data Summary

FactorEffect on Acid this compound SolubilityRecommendations
Temperature Solubility increases with increasing temperature.Dissolve in hot water (≥ 82°C / 180°F). Store solutions at room temperature.
pH Precipitation occurs in strongly acidic or strongly alkaline conditions.Maintain a slightly acidic to neutral pH. Avoid adding strong acids or bases.
Ionic Strength (Salts) High salt concentrations can cause precipitation ("salting-out").Minimize the use of salts in stock solutions. Add required salts as late as possible in the protocol.
Co-solvents (e.g., Ethanol) Can increase solubility and prevent precipitation.Consider using a water-ethanol mixture for preparing stock solutions if compatible with the application.
Additives (e.g., Urea) Increases solubility and helps prevent dye aggregation.Use a hot urea-water solution to aid in the initial dissolution of the powder.

Experimental Protocols

Protocol for Preparing a 1% (w/v) Acid this compound Stock Solution

This protocol provides a reliable method for preparing a stable 1% (w/v) stock solution of Acid this compound.

Materials:

  • Acid this compound powder

  • Deionized or distilled water

  • Urea (optional)

  • 50 mL conical tube or beaker

  • Stirring hotplate and magnetic stir bar or glass stirring rod

  • Graduated cylinder

Procedure:

  • Heat the Solvent: Heat deionized or distilled water to approximately 85°C. If using urea, prepare a urea-water solution by dissolving 1-2 tablespoons of urea per cup of hot water.

  • Weigh the Dye: Weigh out 0.5 g of Acid this compound powder for a final volume of 50 mL.

  • "Paste" the Dye:

    • Place the weighed Acid this compound powder into a beaker.

    • Add a minimal amount (e.g., 1-2 mL) of the hot water or hot urea-water solution to the powder.

    • Use a glass stirring rod to thoroughly mix and grind the powder against the side of the beaker to form a smooth, uniform paste, ensuring there are no dry clumps.

  • Gradual Solubilization:

    • Place the beaker on a stirring hotplate set to low heat and add a magnetic stir bar.

    • Slowly add the remaining hot water or hot urea-water solution in small increments while continuously stirring.

    • Continue stirring until all the dye is completely dissolved and the solution is clear.

  • Final Volume and Storage:

    • Once fully dissolved, transfer the solution to a 50 mL graduated cylinder and bring the final volume to 50 mL with room temperature deionized water.

    • Transfer the solution to a labeled storage bottle.

    • Allow the solution to cool to room temperature. Store at room temperature, protected from light.

Visualizations

Below is a diagram illustrating a generic three-step staining workflow, which can be adapted for procedures using Acid this compound, such as in a modified Masson's Trichrome stain for visualizing collagen.

Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining Steps cluster_final Final Steps Deparaffinize Deparaffinize and Rehydrate Mordant Mordant in Bouin's Solution Deparaffinize->Mordant Wash1 Wash in Water Mordant->Wash1 Nuclear_Stain Step 1: Nuclear Stain (e.g., Weigert's Hematoxylin) Wash1->Nuclear_Stain Wash2 Wash Nuclear_Stain->Wash2 Cytoplasmic_Stain Step 2: Cytoplasmic Stain (e.g., Biebrich Scarlet-Acid Fuchsin) Differentiate Differentiate Cytoplasmic_Stain->Differentiate Collagen_Stain Step 3: Collagen Stain (e.g., Aniline Blue or Light Green) Acetic_Wash Acetic Acid Wash Collagen_Stain->Acetic_Wash Wash2->Cytoplasmic_Stain Wash3 Wash Differentiate->Wash3 Wash3->Collagen_Stain Dehydrate Dehydrate Acetic_Wash->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount Clear->Mount

A generic workflow for a three-step histological stain.

References

Validation & Comparative

A Comparative Analysis of Disperse Red 9 and Other Anthraquinone Dyes for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and characteristics of Disperse Red 9 in comparison to other commercially significant anthraquinone and azo disperse dyes, namely Disperse Red 1 and Disperse Blue 79.

This guide provides a comprehensive comparison of the physicochemical properties, performance characteristics, and potential biological implications of Disperse this compound against two other widely used disperse dyes. The selection of Disperse Red 1, an azo dye, and Disperse Blue 79, another anthraquinone dye, allows for a broader understanding of Disperse this compound's position within its chemical class and against other structural types of disperse dyes.

All quantitative data has been summarized in clearly structured tables for straightforward comparison. Detailed experimental protocols for key performance indicators are provided to support the data and facilitate reproducibility. Furthermore, this guide includes mandatory visualizations of relevant biological signaling pathways potentially influenced by anthraquinone derivatives, created using the Graphviz DOT language.

Physicochemical Properties

A fundamental understanding of the chemical structure and physical properties of these dyes is crucial for their application in both material science and biological research.

PropertyDisperse this compoundDisperse Red 1Disperse Blue 79
Chemical Structure 1-(methylamino)anthraquinone4-[ethyl(2-hydroxyethyl)amino]-4'-nitroazobenzene2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate
Image of Structure [1][2][3][4][5][6][7]
CAS Number 82-38-2[1][8][9][10]2872-52-8[4][11]12239-34-8[5]
Molecular Formula C₁₅H₁₁NO₂[1][2][8]C₁₆H₁₈N₄O₃[3][4]C₂₄H₂₇BrN₆O₁₀[5]
Molecular Weight 237.25 g/mol [2][8]314.34 g/mol [3][4]639.41 g/mol [5]
Appearance Red powder[1][9]Dark red powder[11]Blue-gray powder[5]
Melting Point 170-172 °C[1][9]160-162 °C[12]Not available
Solubility Soluble in ethanol, acetone; slightly soluble in benzene and carbon tetrachloride; insoluble in water.[8]Soluble in ethanol, acetone, and benzene; insoluble in water.[4][11]Soluble in acetone.[5]

Performance Characteristics: Fastness Properties

The fastness of a dye refers to its resistance to fading or color change under various conditions. This is a critical parameter for textile and material science applications. The following table summarizes the available fastness ratings for the three dyes. Ratings are typically on a scale of 1 to 5 (for wash and perspiration fastness) or 1 to 8 (for lightfastness), with higher numbers indicating better fastness.

Fastness PropertyDisperse this compoundDisperse Red 1Disperse Blue 79
Lightfastness 3[8]Good[9]6-7[13]
Wash Fastness (Fading) 4[8]Good[9]5[13]
Wash Fastness (Staining) 3[8]Good[9]4-5[13]
Perspiration Fastness (Fading) 4[8]Good[9]5[13]
Perspiration Fastness (Staining) 3[8]Good[9]4-5[13]
Sublimation Fastness --Better[5]

Experimental Protocols

To ensure the reliability and reproducibility of the fastness data, standardized testing methods are employed. Below are detailed protocols for lightfastness and wash fastness testing.

Lightfastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

1. Principle: A specimen of the dyed textile is exposed to artificial light under specified conditions, alongside a set of blue wool references with known lightfastness. The change in color of the specimen is assessed by comparing it with the changes in the reference materials.

2. Apparatus:

  • Xenon arc lamp apparatus, conforming to ISO 105-B02 specifications.

  • Opaque cardboards for masking.

  • Grey Scale for assessing change in colour (ISO 105-A02).

  • Blue wool references (ISO 105-B01).

3. Procedure:

  • Mount the test specimen and a set of blue wool references on the sample holder of the xenon arc lamp apparatus.

  • Partially cover both the specimen and the references with an opaque mask.

  • Expose the mounted samples to the xenon arc lamp under one of the specified sets of conditions (e.g., normal, severe). The conditions define the effective humidity, black standard temperature, and chamber air temperature.

  • Periodically inspect the samples for fading. The exposure is continued until a contrast equal to grade 4 on the Grey Scale is produced on the blue wool reference corresponding to the expected lightfastness of the sample, or for a specified duration.

  • Assess the change in color of the exposed portion of the test specimen against the unexposed portion using the Grey Scale. The lightfastness rating is the number of the blue wool reference that shows a similar change in color.

Wash Fastness Testing (AATCC Test Method 61-2013)

This accelerated laundering test is designed to evaluate the colorfastness of textiles to home and commercial laundering.

1. Principle: A specimen of the dyed textile, in contact with a multi-fiber test fabric, is subjected to laundering in a stainless steel container with a specified detergent solution and stainless steel balls to simulate the abrasive action of multiple launderings. The change in color of the specimen and the staining of the multi-fiber test fabric are assessed.

2. Apparatus and Materials:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Stainless steel containers (550 mL).

  • Stainless steel balls (6 mm in diameter).

  • Multi-fiber test fabric No. 10.

  • AATCC Standard Reference Detergent WOB (without optical brightener).

  • Grey Scale for Color Change and Grey Scale for Staining.

3. Procedure (Test No. 2A):

  • Prepare a composite specimen by sewing a 50 x 100 mm piece of the dyed fabric to a 50 x 100 mm piece of multi-fiber test fabric.

  • Prepare a wash solution containing 1.5 g of AATCC Standard Reference Detergent WOB per liter of deionized water.

  • Add the composite specimen, 150 mL of the wash solution, and 50 stainless steel balls to a stainless steel container.

  • Seal the container and place it in the Launder-Ometer.

  • Operate the machine for 45 minutes at 49°C (120°F).

  • After the cycle, remove the specimen, rinse it thoroughly with deionized water, and squeeze out the excess water.

  • Dry the specimen in a circulating air oven at a temperature not exceeding 71°C (160°F).

  • Evaluate the change in color of the test specimen using the Grey Scale for Color Change and the degree of staining on each fiber of the multi-fiber test fabric using the Grey Scale for Staining.

Biological Activity and Signaling Pathways

Anthraquinone derivatives have garnered significant interest in drug development due to their diverse biological activities, including anticancer properties. While specific studies on Disperse this compound's interaction with cellular signaling are limited, the broader class of anthraquinones is known to modulate several key pathways involved in cell proliferation, apoptosis, and stress responses.

ROS/JNK Signaling Pathway

Many anthraquinone compounds are capable of generating reactive oxygen species (ROS), which can, in turn, activate the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical regulator of apoptosis (programmed cell death).

ROS_JNK_Pathway Anthraquinone Anthraquinone Dye ROS Reactive Oxygen Species (ROS) Anthraquinone->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Bax Bax JNK->Bax activates Bcl2 Bcl-2 JNK->Bcl2 inhibits AP1 AP-1 cJun->AP1 Apoptosis Apoptosis AP1->Apoptosis gene transcription Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Caspases->Apoptosis

Caption: ROS-mediated JNK signaling pathway leading to apoptosis.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some anthraquinone derivatives have been shown to inhibit this pathway, leading to a reduction in tumor cell proliferation and survival.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Anthraquinone Anthraquinone Dye Anthraquinone->PI3K inhibits Anthraquinone->AKT inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by anthraquinone derivatives.

Conclusion

Disperse this compound is a foundational anthraquinone dye with moderate fastness properties, making it suitable for a range of applications where high performance is not the primary consideration. In comparison, Disperse Blue 79, another anthraquinone dye, exhibits significantly better light and wash fastness, positioning it for more demanding applications. Disperse Red 1, an azo dye, offers good overall fastness and represents a different chemical class that can be considered as an alternative.

For researchers and drug development professionals, the interest in anthraquinone dyes like Disperse this compound lies in their potential to modulate key cellular signaling pathways. While further research is needed to elucidate the specific biological effects of Disperse this compound, its structural similarity to other biologically active anthraquinones suggests it could be a valuable tool for studying cellular processes and for the development of novel therapeutic agents. The provided experimental protocols offer a standardized framework for evaluating the performance of these and other dyes, ensuring data consistency and comparability across studies.

References

A Comparative Performance Guide: Disperse Red 9 and Solvent Red 111

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise selection of chemical compounds is paramount. This guide provides a comprehensive comparison of Disperse Red 9 and Solvent Red 111, clarifying their relationship and detailing their performance characteristics based on available data.

A critical point of clarification is that Disperse this compound and Solvent Red 111 are chemically identical , both referring to the compound 1-(methylamino)anthraquinone with the CAS Number 82-38-2.[1][2][3][4] The different names arise from their classification and application based on their formulation and the medium in which they are used.[3][5] A disperse dye is designed for dyeing hydrophobic fibers like polyester from an aqueous dispersion, while a solvent dye is intended for coloring organic solvents, plastics, waxes, and other non-polar materials.[5][6]

Performance Characteristics

The performance of 1-(methylamino)anthraquinone is dictated by its inherent chemical and physical properties. The following tables summarize the key performance data for this compound, which applies to both Disperse this compound and Solvent Red 111.

Physical and Chemical Properties
PropertyValue
Chemical Name 1-(methylamino)anthraquinone
CAS Number 82-38-2[2]
Molecular Formula C15H11NO2[2][4]
Molecular Weight 237.25 g/mol [2][4]
Appearance Red powder[7][8]
Melting Point 169-172 °C[6][9]
Solubility Profile
SolventSolubility
Water Insoluble[10]
Acetone Soluble[7][10]
Ethanol Soluble[7][10]
Benzene Slightly Soluble[7][10]
Carbon Tetrachloride Slightly Soluble[7][10]
Linseed Oil Soluble[10]
Performance in Applications
Performance MetricRating/ValueApplication Medium
Lightfastness 6-7 (on a scale of 1-8)[9]Polystyrene (PS)
Heat Resistance Up to 280-300 °C[11]Plastics
Migration Resistance Good[6]Plastics

Experimental Protocols

The following are generalized experimental protocols for evaluating the key performance characteristics of dyes like Disperse this compound / Solvent Red 111.

Determination of Solubility

Objective: To determine the solubility of the dye in various solvents.

Methodology:

  • A known excess amount of the dye is added to a specific volume of the solvent at a constant temperature (e.g., 25 °C).

  • The mixture is agitated for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove the undissolved dye.

  • A known volume of the filtrate is taken, and the solvent is evaporated.

  • The mass of the remaining dissolved dye is measured.

  • Solubility is expressed as grams of dye per 100 mL of solvent.

Evaluation of Lightfastness

Objective: To assess the resistance of the colored material to fading upon exposure to light.

Methodology:

  • A sample of the material (e.g., plastic or textile) colored with the dye is prepared.

  • The sample is exposed to a standardized artificial light source (e.g., a xenon arc lamp) that simulates natural sunlight in a controlled environment.

  • A portion of the sample is shielded from the light to serve as an unexposed control.

  • The color change of the exposed portion is periodically compared to the unexposed portion and a standard grey scale for assessing color change.

  • The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.[9]

Assessment of Thermal Stability

Objective: To determine the temperature at which the dye begins to decompose or change color.

Methodology:

  • A sample of the dye is heated at a controlled rate in a thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC).

  • The TGA measures the mass loss of the sample as a function of temperature, indicating decomposition.

  • The DSC measures the heat flow to or from the sample as a function of temperature, indicating phase transitions or decomposition.

  • Alternatively, for practical application testing, a colored plastic sample is heated in an oven at various temperatures for a specific duration, and any color change is visually assessed.

Logical and Experimental Workflow Diagrams

The following diagrams illustrate the relationship between Disperse this compound and Solvent Red 111 and a typical experimental workflow for dye performance evaluation.

cluster_chemical Chemical Identity cluster_classification Application-Based Classification A 1-(methylamino)anthraquinone CAS: 82-38-2 B Disperse this compound (for aqueous dispersion applications) A->B Formulated for C Solvent Red 111 (for solvent-based applications) A->C Formulated for A Dye Sample (Disperse this compound / Solvent Red 111) B Prepare Colored Substrate (e.g., plastic, textile) A->B E Solubility Testing (Various Solvents) A->E C Lightfastness Testing (Xenon Arc Exposure) B->C D Thermal Stability Testing (TGA/DSC or Oven) B->D F Analyze Results (e.g., Grey Scale, Mass Loss) C->F D->F E->F

References

A Comparative Genotoxicity Assessment: D&C Red 9 vs. D&C Red 36

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the genotoxic potential of two cosmetic colorants, D&C Red No. 9 and D&C Red No. 36. The assessment is based on a review of available data from key genotoxicity assays, including the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay. This document is intended for researchers, scientists, and professionals in the drug development and cosmetic industries.

Executive Summary

The available data indicates a distinct difference in the genotoxic profiles of D&C Red No. 9 and D&C Red No. 36. D&C Red No. 9 has been consistently found to be non-genotoxic across a standard battery of tests. In contrast, D&C Red No. 36 has demonstrated mutagenic activity in the Ames test, specifically in the presence of metabolic activation. However, a comprehensive genotoxic profile for D&C Red No. 36 is incomplete due to the lack of publicly available data on its potential to induce chromosomal aberrations or micronuclei in mammalian cells.

Data Presentation: Genotoxicity Profile

Genotoxicity EndpointD&C Red No. 9D&C Red No. 36
Bacterial Reverse Mutation Assay (Ames Test) Negative in most studies.[1] Weakly positive responses were observed at concentrations causing precipitation.[1]Positive in Salmonella typhimurium strain TA98 with metabolic activation (S9 mix).[2][3][4]
In Vitro Chromosomal Aberration Assay Negative in cultured mammalian cells (Chinese hamster ovary cells).[1]No data available.
In Vitro Micronucleus Assay Negative for micronucleus formation in the bone marrow of rats treated orally.No data available.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays referenced in this guide are outlined below. These protocols are based on established guidelines to ensure data reliability and reproducibility.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[5]

  • Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth) are used. These strains carry different mutations in the genes of the histidine operon.

  • Metabolic Activation: The test is conducted both in the absence and presence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. This is crucial as some chemicals only become mutagenic after being metabolized.

  • Exposure: The tester strains are exposed to various concentrations of the test substance, along with a small amount of histidine, which allows the bacteria to undergo a few rounds of replication.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), or human peripheral blood lymphocytes, are cultured to a state of logarithmic growth.

  • Treatment: The cells are exposed to at least three concentrations of the test substance, with and without a metabolic activation system (S9), for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.

  • Harvesting and Staining: After treatment, the cells are harvested, subjected to hypotonic treatment, and fixed. The cells are then stained with a DNA-specific stain, such as Giemsa or a fluorescent dye.

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated binucleated cells is determined and compared to negative and positive controls.

In Vitro Chromosomal Aberration Assay

The in vitro chromosomal aberration assay is designed to identify substances that cause structural changes to chromosomes in cultured mammalian cells.

  • Cell Culture: Proliferating mammalian cells, such as CHO, CHL, or human lymphocytes, are used.

  • Treatment: Cell cultures are exposed to the test substance at various concentrations, both with and without metabolic activation (S9).

  • Metaphase Arrest: At a predetermined time after treatment, a metaphase-arresting agent (e.g., colcemid or colchicine) is added to the cultures to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, and then fixed. The fixed cells are dropped onto microscope slides and stained, typically with Giemsa.

  • Microscopic Analysis: The slides are analyzed under a microscope to identify and score different types of chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. Typically, 100-300 metaphases per concentration are analyzed. The frequency of aberrant cells is then calculated.

Visualization of the Genotoxicity Assessment Workflow

The following diagram illustrates the general workflow for assessing the genotoxicity of a chemical compound.

Genotoxicity_Assessment_Workflow cluster_0 In Vitro Assays cluster_1 Metabolic Activation cluster_2 Data Analysis & Interpretation cluster_3 Outcome Ames Ames Test (Bacterial Reverse Mutation) S9_plus +S9 Ames->S9_plus S9_minus -S9 Ames->S9_minus CMA Chromosomal Aberration Assay (Mammalian Cells) CMA->S9_plus CMA->S9_minus MNA Micronucleus Assay (Mammalian Cells) MNA->S9_plus MNA->S9_minus Evaluation Evaluate Results S9_plus->Evaluation S9_minus->Evaluation Genotoxic Genotoxic Evaluation->Genotoxic Positive Result NonGenotoxic Non-Genotoxic Evaluation->NonGenotoxic Negative Result Equivocal Equivocal/ Further Testing Evaluation->Equivocal Inconclusive Test_Compound Test Compound Test_Compound->Ames Test_Compound->CMA Test_Compound->MNA

A generalized workflow for in vitro genotoxicity assessment.

Conclusion

Based on the available scientific literature, D&C Red No. 9 does not appear to pose a genotoxic risk. In contrast, D&C Red No. 36 has been shown to be mutagenic in the Ames test, indicating a potential for DNA damage. The absence of data for D&C Red No. 36 in chromosomal aberration and micronucleus assays represents a significant data gap that prevents a complete comparative assessment. Further studies on D&C Red No. 36 are warranted to fully characterize its genotoxic potential, particularly its ability to induce larger-scale genetic damage in mammalian cells. This information is critical for a comprehensive safety evaluation and risk assessment of this colorant in cosmetic and other applications.

References

A Comparative Analysis of Lake Red C Pigments for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate colorants is a critical aspect of experimental design and product formulation. This guide provides a detailed comparative analysis of different "Lake Red C" pigments, focusing on their performance characteristics and the experimental methodologies used for their evaluation.

Lake Red C, chemically known as C.I. Pigment Red 53, is a monoazo organic pigment widely utilized across various industries, including inks, coatings, plastics, and even cosmetics, for its vibrant yellowish-red hue.[1][2] The performance of Lake Red C pigments can vary significantly depending on the metallic salt used in the laking process, with the most common variants being the barium (C.I. Pigment Red 53:1), calcium (C.I. Pigment Red 53:2), and sodium salts.[1] This guide will focus on the comparative properties of these variants, providing quantitative data where available and outlining the protocols for their assessment.

Comparative Performance Data

The selection of a specific Lake Red C pigment is often dictated by the end-use application's requirements for properties such as heat stability, lightfastness, and chemical resistance. The following tables summarize the typical performance characteristics of the barium and calcium salts of Lake Red C based on publicly available technical data sheets. It is important to note that these values can vary between manufacturers and specific product grades.

PropertyC.I. Pigment Red 53:1 (Barium Salt)C.I. Pigment Red 53:2 (Calcium Salt)Test Method Reference
Heat Stability 160-200°C[3][4]Generally lower than Barium saltISO 787-21[5][6]
Lightfastness (Blue Wool Scale) 3-5[3][7]3-4ASTM D4303[8]
Water Resistance 3-5[3][9]4Internal Test Methods
Oil Resistance 3-5[3][9]4Internal Test Methods
Acid Resistance 3-4[3][9]3GB 5211.6-85[10]
Alkali Resistance 3-4[3][9]3Internal Test Methods

Note: The fastness properties are typically rated on a scale of 1 to 5 (or 1 to 8 for lightfastness on the Blue Wool Scale), where a higher number indicates better performance.

Experimental Protocols

Accurate and reproducible evaluation of pigment properties is essential for informed selection. The following are outlines of standard methodologies for key performance indicators.

Heat Stability Testing (Based on ISO 787-21)

This method compares the heat stability of a pigment in a stoving medium to a standard sample.

  • Preparation of Dispersion: The pigment is dispersed in a suitable stoving medium (e.g., an alkyd-melamine resin) at a specified pigment-to-binder ratio.

  • Film Application: The dispersion is applied to a test panel to a uniform wet film thickness.

  • Stoving: The coated panel is cut into strips, with one strip being cured at the lowest possible temperature to serve as a reference. The remaining strips are then heated in an oven at progressively higher temperatures for a fixed duration.

  • Evaluation: The color change of the heated strips is compared visually or instrumentally (using a colorimeter) against the reference strip. The heat stability is reported as the maximum temperature at which no significant color change occurs.[6]

Lightfastness Testing (Based on ASTM D4303)

This standard provides several methods to simulate the effects of indoor illumination on pigments.

  • Sample Preparation: The pigment is dispersed in a specific vehicle (e.g., oil, acrylic) and applied to a substrate. A portion of the sample is masked to serve as an unexposed reference.

  • Exposure: The samples are exposed to a controlled light source, such as a xenon arc lamp, which simulates daylight filtered through window glass.[8]

  • Evaluation: The color change between the exposed and unexposed portions of the sample is measured periodically using a colorimeter to calculate the color difference (ΔE*). The lightfastness is then rated according to the ASTM lightfastness categories (I-V) or the Blue Wool Scale (1-8).[1][11]

Chemical Resistance Testing (General Methodology)

This test evaluates the pigment's stability when exposed to acidic or alkaline solutions.

  • Pigment Suspension: A known amount of the pigment is suspended in a test solution of a specific concentration (e.g., 2% hydrochloric acid or 10% sodium hydroxide).[10][12]

  • Agitation and Incubation: The suspension is agitated for a defined period to ensure thorough contact between the pigment and the chemical solution.

  • Observation: The mixture is then observed for any changes in the color of the pigment or the solution.

  • Rating: The resistance is rated based on a grayscale for assessing staining and color change, where a higher rating indicates better resistance.[10]

Visualizing the Manufacturing Process and Evaluation Workflow

To further aid in the understanding of Lake Red C pigments, the following diagrams, created using the DOT language, illustrate the general manufacturing process and a typical experimental workflow for pigment evaluation.

Manufacturing_Process cluster_diazotization Diazotization cluster_coupling Coupling cluster_laking Laking (Precipitation) Amine 2-Amino-5-chloro-4- methylbenzenesulfonic acid Diazo Diazonium Salt Solution Amine->Diazo Reacts with Nitrite Sodium Nitrite + Hydrochloric Acid Nitrite->Diazo to form AzoDye Azo Dye (Sodium Salt) Diazo->AzoDye Couples with Naphthol Naphthalen-2-ol Naphthol->AzoDye LakePigment Lake Red C Pigment (e.g., Barium Salt - PR 53:1) AzoDye->LakePigment Precipitated with MetalSalt Metal Salt (e.g., Barium Chloride) MetalSalt->LakePigment

Caption: General manufacturing process of Lake Red C pigments.

Experimental_Workflow cluster_testing Performance Testing start Select Lake Red C Pigment Samples dispersion Prepare Pigment Dispersions in Test Medium start->dispersion heat_test Heat Stability (ISO 787-21) dispersion->heat_test light_test Lightfastness (ASTM D4303) dispersion->light_test chem_test Chemical Resistance dispersion->chem_test analysis Data Analysis and Comparison heat_test->analysis light_test->analysis chem_test->analysis report Generate Comparative Performance Report analysis->report

Caption: Experimental workflow for the comparative evaluation of pigments.

Conclusion

The choice between different Lake Red C pigments, primarily the barium and calcium salt variants, depends on the specific performance requirements of the intended application. The barium salt (C.I. Pigment Red 53:1) generally offers better heat stability, making it suitable for processes involving elevated temperatures. However, factors such as cost, regulatory acceptance, and desired hue also play a crucial role in the selection process. By utilizing standardized testing protocols, researchers and developers can make informed decisions to ensure the quality and stability of their final products.

References

A Comparative Guide to Basic Red 9 and Crystal Violet for Bacterial Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of microbiology, differential staining is a fundamental technique for the visualization and classification of bacteria. Among the arsenal of dyes used, Basic Red 9 (more commonly known as Basic Fuchsin or Pararosaniline) and Crystal Violet stand out for their integral roles in hallmark staining procedures. This guide provides a detailed comparison of these two cationic triarylmethane dyes, focusing on their performance, applications, and the experimental protocols that underpin their use in bacterial identification.

At a Glance: Key Differences and Primary Applications

While both Basic this compound and Crystal Violet are basic dyes capable of simple staining, their primary utility in microbiology lies in their application within specific differential staining methods. Crystal Violet is the cornerstone of Gram staining, differentiating bacteria based on their cell wall composition. Basic this compound, on the other hand, is the critical primary stain in the Ziehl-Neelsen method for identifying acid-fast bacteria and also serves as a common counterstain in the Gram procedure.

Chemical and Physical Properties

A side-by-side comparison of the chemical and physical properties of Basic this compound and Crystal Violet reveals similarities in their dye class but differences in their molecular structure, which influence their specific staining characteristics.

PropertyBasic this compound (Pararosaniline hydrochloride)Crystal Violet (Gentian Violet)
Chemical Formula C₁₉H₁₈ClN₃C₂₅H₃₀ClN₃
Molecular Weight 323.82 g/mol 407.99 g/mol
Appearance Colorless to red crystalline solid or green powderDark green to dark purple powder
Solubility Slightly soluble in cold water, soluble in hot water and ethanolSoluble in water and ethanol
C.I. Name Basic this compoundBasic Violet 3
Primary Application Primary stain in acid-fast staining (Ziehl-Neelsen), counterstain in Gram stainingPrimary stain in Gram staining

Performance in Bacterial Staining: A Tale of Two Techniques

A direct quantitative comparison of Basic this compound and Crystal Violet as interchangeable primary stains for all bacteria is not standard practice, as their efficacy is highly dependent on the specific staining protocol and the type of bacteria being investigated. Their performance is best understood in the context of the differential staining methods they are central to.

Crystal Violet and Gram Staining

Crystal Violet's primary role is in the Gram stain, a procedure that segregates bacteria into two large groups: Gram-positive and Gram-negative.[1]

  • Mechanism of Action : In the Gram stain, Crystal Violet is the initial stain applied to a bacterial smear.[2] The subsequent addition of a mordant, Gram's iodine, forms a large Crystal Violet-Iodine (CV-I) complex.[3] In Gram-positive bacteria, which possess a thick peptidoglycan layer in their cell wall, this complex becomes trapped.[1] During the decolorization step with alcohol or acetone, the thick peptidoglycan is dehydrated, shrinking the pores and preventing the CV-I complex from escaping. This results in Gram-positive bacteria retaining the purple color of the Crystal Violet.[3]

  • Performance : Crystal Violet provides a vibrant, deep purple stain, offering excellent contrast for the visualization of Gram-positive bacteria.[2] Its performance is highly reliable when used in conjunction with the standardized Gram staining protocol.

Basic this compound in Ziehl-Neelsen and Gram Staining

Basic this compound, as carbolfuchsin, is the star of the Ziehl-Neelsen and other acid-fast staining methods.[4][5] It also plays a crucial secondary role in the Gram stain.

  • Mechanism of Action in Acid-Fast Staining : Acid-fast bacteria, such as Mycobacterium, have a cell wall rich in mycolic acid, a waxy substance that resists staining by ordinary methods.[4][5] In the Ziehl-Neelsen technique, carbolfuchsin (a solution of Basic Fuchsin and phenol) is applied to the smear and heated.[4] The heat drives the stain through the waxy cell wall. Once stained, acid-fast bacteria are resistant to decolorization by acid-alcohol, retaining the bright red/pink color of the Basic Fuchsin.[4] Non-acid-fast bacteria are decolorized and are then counterstained, typically with methylene blue.[4]

  • Role as a Counterstain in Gram Staining : After the decolorization step in the Gram stain, Gram-negative bacteria, with their thin peptidoglycan layer, lose the initial Crystal Violet stain and become colorless.[3] Basic Fuchsin (or safranin) is then applied as a counterstain, imparting a pink or red color to the Gram-negative cells, allowing them to be visualized.[3] Basic fuchsin is noted to stain Gram-negative organisms more intensely than safranin.[6]

  • Performance as a Simple Stain : Both Crystal Violet and Basic this compound can be used for simple staining to observe bacterial morphology. The recommended exposure times for simple staining are generally shorter for carbolfuchsin (15-30 seconds) compared to Crystal Violet (20-60 seconds), suggesting a rapid and strong interaction with bacterial cells.[7]

Experimental Protocols

Detailed methodologies for the primary applications of Basic this compound and Crystal Violet are provided below.

Gram Staining Protocol

This protocol is a standard method for differentiating Gram-positive and Gram-negative bacteria.

Reagents:

  • Crystal Violet Solution (0.5% w/v)

  • Gram's Iodine Solution

  • Decolorizer (e.g., 95% ethanol or a 1:1 mixture of acetone and ethanol)

  • Basic Fuchsin or Safranin Solution (0.1% w/v)

  • Distilled Water

Procedure:

  • Smear Preparation: Prepare a thin smear of the bacterial culture on a clean glass slide, air dry, and heat-fix.

  • Primary Staining: Flood the smear with Crystal Violet solution and let it stand for 30-60 seconds.[3]

  • Rinsing: Gently rinse the slide with tap water.

  • Mordant Application: Flood the smear with Gram's Iodine solution and let it stand for 1 minute.[3]

  • Rinsing: Gently rinse the slide with tap water.

  • Decolorization: Decolorize with 95% ethanol or acetone-alcohol. Apply the decolorizer drop by drop until the purple color no longer runs from the smear (typically 10-20 seconds).[3] This is a critical step.

  • Rinsing: Immediately and gently rinse the slide with tap water.

  • Counterstaining: Flood the smear with Basic Fuchsin or Safranin solution and let it stand for 30-60 seconds.[3]

  • Rinsing: Gently rinse the slide with tap water.

  • Drying and Examination: Blot the slide dry with bibulous paper and examine under oil immersion.

Expected Results:

  • Gram-positive bacteria: Appear purple/violet.[8]

  • Gram-negative bacteria: Appear pink/red.[8]

Gram_Stain_Workflow cluster_start cluster_primary_stain Primary Staining cluster_mordant Mordant cluster_decolorize Decolorization cluster_counterstain Counterstaining cluster_end start Bacterial Smear crystal_violet Apply Crystal Violet (30-60s) start->crystal_violet rinse1 Rinse with Water crystal_violet->rinse1 iodine Apply Gram's Iodine (1 min) rinse1->iodine rinse2 Rinse with Water iodine->rinse2 decolorizer Apply Decolorizer (e.g., Ethanol) rinse2->decolorizer rinse3 Rinse with Water decolorizer->rinse3 basic_fuchsin Apply Basic Fuchsin (30-60s) rinse3->basic_fuchsin rinse4 Rinse with Water basic_fuchsin->rinse4 end Microscopic Examination rinse4->end Ziehl_Neelsen_Workflow cluster_start cluster_primary_stain Primary Staining with Heat cluster_decolorize Decolorization cluster_counterstain Counterstaining cluster_end start Bacterial Smear carbolfuchsin Apply Carbolfuchsin start->carbolfuchsin heat Heat to Steaming (5 min) carbolfuchsin->heat rinse1 Cool and Rinse heat->rinse1 decolorizer Apply Acid-Alcohol rinse1->decolorizer rinse2 Rinse with Water decolorizer->rinse2 methylene_blue Apply Methylene Blue rinse2->methylene_blue rinse3 Rinse with Water methylene_blue->rinse3 end Microscopic Examination rinse3->end

References

A Performance Showdown: C.I. Pigment Red 9 Versus Diarylide Red Pigments

Author: BenchChem Technical Support Team. Date: November 2025

In the vast and vibrant world of organic pigments, careful selection is paramount for achieving desired performance characteristics in various applications, from printing inks and coatings to plastics. This guide provides a detailed comparison of the monoazo pigment C.I. Pigment Red 9 against a selection of diarylide red pigments. While both classes of pigments offer brilliant red hues, their underlying chemical structures give rise to significant differences in performance, particularly in terms of lightfastness, heat stability, and solvent resistance. This document, tailored for researchers, scientists, and professionals in product development, presents a data-driven comparison to inform material selection.

It is important to clarify from the outset that C.I. Pigment this compound is a monoazo pigment , not a diarylide pigment. This fundamental structural difference is a key determinant of its performance profile relative to the diarylide class. Diarylide pigments are characterized by having two azo groups in their molecular structure.

At a Glance: Chemical Structures

A key differentiator between C.I. Pigment this compound and diarylide pigments is their molecular structure. C.I. Pigment this compound is a monoazo pigment, containing a single azo group (-N=N-). Diarylide pigments, on the other hand, are disazo pigments, containing two azo groups. This structural difference significantly influences the pigments' properties.

Pigment_Classes Organic Red Pigments Monoazo Monoazo Pigments (e.g., C.I. Pigment this compound) Pigment_Classes->Monoazo Single Azo Group Diarylide Diarylide Pigments (Disazo) Pigment_Classes->Diarylide Two Azo Groups

Figure 1: Classification of C.I. Pigment this compound and Diarylide Pigments.

Performance Data Summary

The following tables summarize the key performance indicators for C.I. Pigment this compound and a selection of diarylide red pigments. The data has been compiled from various technical sources.

Table 1: General and Optical Properties

PigmentC.I. NameC.I. NumberChemical ClassHue
Pigment this compoundPigment this compound12460MonoazoYellowish Red
Pigment Red 21Pigment Red 2112300MonoazoYellowish Red
Pigment Red 144Pigment Red 14420735DisazoBluish Red
Pigment Red 166Pigment Red 16620730DisazoYellowish Red

Table 2: Lightfastness and Heat Stability

PigmentLightfastness (Blue Wool Scale, 1-8)Heat Stability (°C)
Pigment this compound5-6[1]160 - 180[1][2]
Pigment Red 216-7[3][4]150 - 160[3][5]
Pigment Red 1447-8[6]260 - 300[7][8]
Pigment Red 1667-8[9]200 - 300[2][9]
Note: Lightfastness is rated on the Blue Wool Scale, where 1 is very poor and 8 is excellent. Heat stability indicates the maximum temperature the pigment can withstand for a short duration without significant color change.

Table 3: Solvent and Chemical Resistance

PigmentWaterEthanolAcidAlkaliBleeding/Migration
Pigment this compound4[2]4[2]5[1][2]5[1][2]4[1]
Pigment Red 214[10]4[10]4-5[3][4][10]4-5[3][4][10]4[3]
Pigment Red 1444-5[8]-5[7][8]5[7][8]5[7]
Pigment Red 1665[9]55[9]5[9]5
Note: Resistance is rated on a scale of 1 to 5, where 1 is poor and 5 is excellent, based on the ISO 105-A03 grey scale for assessing staining.

Experimental Protocols

The performance data presented in this guide is typically determined using standardized experimental methodologies. Below are outlines of the key testing protocols.

Lightfastness Testing

Lightfastness is assessed to understand a pigment's resistance to fading upon exposure to light.

cluster_0 Lightfastness Testing Workflow (ASTM D4303) Sample_Prep Sample Preparation (Pigment dispersed in a binder) Exposure Exposure to a calibrated light source (Xenon Arc) Sample_Prep->Exposure Evaluation Visual or instrumental comparison of fading Exposure->Evaluation Blue_Wool Simultaneous exposure of Blue Wool Scale standards (1-8) Blue_Wool->Evaluation Rating Assign Lightfastness Rating (1-8) Evaluation->Rating

Figure 2: Workflow for Lightfastness Testing.

Protocol based on ASTM D4303:

  • Specimen Preparation: The pigment is dispersed into a specific binder (e.g., acrylic, oil) and applied to a substrate.

  • Exposure: The prepared specimens, along with a set of Blue Wool standards, are exposed to a controlled light source, typically a xenon arc lamp, which simulates natural sunlight.

  • Evaluation: The degree of color change in the pigment specimen is compared to the fading of the Blue Wool standards.

  • Rating: The lightfastness rating corresponds to the Blue Wool standard that exhibits a similar degree of fading.

Heat Stability Testing

This test determines the temperature at which a pigment begins to show signs of degradation.

Protocol based on ISO 787-21:

  • Sample Preparation: The pigment is incorporated into a stoving medium (e.g., a resin system) at a specified concentration.

  • Heating: The pigmented medium is applied to a substrate and heated in an oven at progressively higher temperatures for a defined period.

  • Comparison: The color of the heated samples is compared to an unheated control sample and a sample of a standard pigment with known heat stability.

  • Determination: The heat stability is reported as the highest temperature at which no significant color change is observed.

Solvent Resistance (Bleeding) Testing

Solvent resistance, or bleeding, refers to the tendency of a pigment to migrate from a colored layer into an adjacent material, often a solvent or another coating.

cluster_1 Solvent Resistance (Bleed Test) - ASTM D279 Method A Pigment_Solvent Pigment is mixed with a specific solvent (e.g., toluene) Agitation Mixture is agitated and allowed to stand Pigment_Solvent->Agitation Filtration The mixture is filtered Agitation->Filtration Observation The filtrate is observed for any coloration Filtration->Observation Rating Bleeding is rated based on the intensity of the color Observation->Rating

Figure 3: Workflow for Solvent Resistance Testing.

Protocol based on ASTM D279 (Method A):

  • Procedure: A specified amount of the dry pigment is placed in a test tube with a specific solvent.

  • Agitation and Standing: The tube is shaken and then allowed to stand for a set period.

  • Observation: The supernatant liquid is then observed for any signs of coloration, indicating that the pigment has bled into the solvent.

  • Rating: The degree of bleeding is assessed visually and rated on a scale. For a more quantitative assessment, the staining of a white substrate in contact with the colored material can be evaluated against the ISO 105-A03 grey scale, where a rating of 5 indicates no staining and 1 indicates severe staining.[1][11][12][13][14]

Concluding Remarks

The selection between C.I. Pigment this compound and diarylide red pigments is heavily dependent on the specific requirements of the end application.

  • C.I. Pigment this compound , as a monoazo pigment, generally offers moderate lightfastness and heat stability. Its solvent resistance can be a limiting factor in applications where bleeding and migration are critical concerns.

  • Diarylide red pigments , such as Pigment Red 144 and Pigment Red 166, typically exhibit superior lightfastness and significantly higher heat stability. Their excellent resistance to solvents and migration makes them suitable for more demanding applications, including plastics and high-quality industrial coatings.

This guide provides a foundational comparison based on available data. It is always recommended that researchers and developers conduct their own specific testing within their unique formulations and application conditions to ensure optimal performance.

References

Validation of C.I. Pigment Red 9 for High-Temperature Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the high-temperature performance of C.I. Pigment Red 9 against two high-performance alternatives: C.I. Pigment Red 254 (a diketopyrrolopyrrole pigment) and C.I. Pigment Red 177 (an anthraquinone pigment). The information presented herein is intended to assist researchers and professionals in selecting the appropriate red pigment for demanding high-temperature applications.

Executive Summary

C.I. Pigment this compound, a monoazo pigment, exhibits moderate heat stability, with reported temperature resistance varying between 160°C and 280°C depending on the specific application and testing conditions.[1] For applications requiring higher thermal stability, alternative pigments such as C.I. Pigment Red 254 and C.I. Pigment Red 177 offer superior performance, with heat resistance up to 300°C.[2][3][4][5][6] This guide details the available quantitative data on the thermal performance of these pigments and outlines the standard experimental protocols for their validation.

Comparative Performance Data

The following table summarizes the key performance indicators for C.I. Pigment this compound and its high-temperature alternatives. The data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in testing methodologies.

Pigment C.I. Name Chemical Class Heat Stability (°C) Lightfastness (1-8 Scale) Primary Applications
Pigment this compound12460Monoazo160 - 280[1]6-7Printing inks, coatings, plastics
Pigment Red 25456110Diketopyrrolopyrrole (DPP)≤ 300 (in HDPE)[3][6]8Automotive coatings, high-performance plastics, engineering plastics[6]
Pigment Red 17765300Anthraquinone≤ 300[2][5]8Automotive coatings, plastics (PE, PP, PVC), spin dyeing[4]

Experimental Protocols

The validation of pigments for high-temperature applications typically involves a combination of thermal analysis techniques and heat aging tests in the target application medium.

Thermal Analysis

a) Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability of the pigment by measuring its weight loss as a function of temperature.

  • Methodology: A small, precisely weighed sample of the pigment is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate. The instrument records the change in mass as the temperature increases. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.

b) Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, which can affect the pigment's performance at high temperatures.

  • Methodology: A sample of the pigment and an inert reference are heated or cooled at a controlled rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. Endothermic or exothermic peaks in the DSC curve correspond to thermal events.

Heat Stability in Polymer Matrix
  • Objective: To evaluate the color change of the pigment when incorporated into a specific polymer and subjected to high temperatures, simulating processing conditions.

  • Standard Test Method: Based on standards such as ASTM D3045 ("Standard Practice for Heat Aging of Plastics Without Load") and ISO 787-21 ("General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium").[7][8][9][10][11]

  • Methodology:

    • The pigment is dispersed into a polymer matrix (e.g., High-Density Polyethylene - HDPE) at a specified concentration.

    • The pigmented polymer is then processed into a standard shape (e.g., plaques or films) through methods like injection molding or extrusion.

    • The samples are exposed to a series of elevated temperatures for a fixed duration (e.g., 5 minutes).

    • After cooling, the color of the heat-exposed samples is compared to that of an unexposed control sample using a spectrophotometer to quantify the color difference (ΔE*). The heat stability is typically defined as the highest temperature at which the color change remains within an acceptable tolerance.

Experimental Workflow for High-Temperature Pigment Validation

G cluster_0 Pigment Selection & Preparation cluster_1 Thermal Analysis cluster_2 Application Testing: Heat Stability in Polymer cluster_3 Performance Evaluation P9 C.I. Pigment this compound TGA Thermogravimetric Analysis (TGA) P9->TGA DSC Differential Scanning Calorimetry (DSC) P9->DSC Dispersion Dispersion in Polymer (e.g., HDPE) P9->Dispersion P254 C.I. Pigment Red 254 P254->TGA P254->DSC P254->Dispersion P177 C.I. Pigment Red 177 P177->TGA P177->DSC P177->Dispersion DataAnalysis Comparative Data Analysis TGA->DataAnalysis DSC->DataAnalysis Processing Injection Molding / Extrusion Dispersion->Processing HeatAging Heat Aging (e.g., ASTM D3045) Processing->HeatAging ColorMeasurement Colorimetric Analysis (ΔE*) HeatAging->ColorMeasurement ColorMeasurement->DataAnalysis Conclusion Performance Conclusion DataAnalysis->Conclusion

Caption: Workflow for validating high-temperature pigments.

Discussion

The selection of a red pigment for high-temperature applications requires careful consideration of its thermal stability in the intended system. While C.I. Pigment this compound may be suitable for applications with processing temperatures below 200°C, its performance can be inconsistent at higher temperatures.

In contrast, C.I. Pigment Red 254 and C.I. Pigment Red 177 demonstrate superior heat resistance, making them reliable choices for demanding applications such as engineering plastics and automotive coatings where processing temperatures can reach up to 300°C. The diketopyrrolopyrrole and anthraquinone structures of these pigments, respectively, contribute to their enhanced thermal stability.

For critical applications, it is strongly recommended that researchers and developers conduct their own validation studies using the experimental protocols outlined in this guide to ensure the chosen pigment meets the specific performance requirements of their formulation and process.

References

A Comparative Guide to Counterstains in Histology: Eosin Y vs. Acid Red 9

Author: BenchChem Technical Support Team. Date: November 2025

In the field of histology, the vivid contrast provided by counterstains is fundamental to the visualization and interpretation of tissue morphology. Hematoxylin and Eosin (H&E) staining is the cornerstone of histological examination, where Eosin serves as the cytoplasmic counterstain to the nuclear hematoxylin. This guide provides a detailed comparison of the well-established counterstain, Eosin Y, with a potential alternative, Acid Red 9.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their properties and applications, supported by available data. However, it is important to note a significant disparity in the volume of scientific literature and established protocols for these two dyes in histological applications. Eosin Y is a ubiquitously used and extensively documented histological stain, while the use of Acid this compound in this specific context is not well-documented in the available scientific literature.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of Eosin Y and Acid this compound. The data for Eosin Y is readily available from numerous sources, reflecting its widespread use. In contrast, specific data for Acid this compound's performance as a histological counterstain is limited.

PropertyEosin YAcid this compound
Synonyms Eosin Y ws, Eosine Yellowish, Acid Red 87, C.I. 45380Acid Red PE, Silk Scarlet, C.I. 15635
Chemical Class Xanthene dyeAzo dye
Molecular Formula C₂₀H₆Br₄Na₂O₅[1][2]C₂₀H₁₃N₂NaO₄S[3][4][5]
Molecular Weight 691.85 g/mol [1]400.38 g/mol [3][4][5]
Color & Appearance Red crystalline powder[1]Yellow-light red powder[4][5]
Absorption Max (λmax) 515-518 nm in water[6]Not specified for histological solvents
Solubility Soluble in water and ethanol[6]Slightly soluble in cold water, soluble in hot water[4][5]
Staining Principle Anionic dye that stains basic (acidophilic) cellular components such as cytoplasm, collagen, and muscle fibers pink or red.[7]Anionic dye, expected to stain basic cellular components.
Common Applications Standard counterstain in H&E staining, Papanicolaou stain (Pap test), and Romanowsky stains.[7]Primarily used in the textile and food industries as a dye. Also mentioned for general "biological staining".[3]

Performance Comparison

Eosin Y is the gold standard for counterstaining in H&E protocols. Its performance is characterized by:

  • High Specificity: It provides excellent differentiation of cytoplasmic and extracellular components, staining them in varying shades of pink and red. Red blood cells are stained intensely red.[7]

  • Optimal Contrast: The vibrant pink/red hues of Eosin Y create a stark and clear contrast with the blue-purple of hematoxylin-stained nuclei, facilitating detailed morphological assessment.

  • Stability and Reproducibility: Eosin Y is a stable dye, and its staining protocols are well-established, leading to highly reproducible results across different laboratories.

Acid this compound , while listed for "biological staining"[3], lacks specific, peer-reviewed data on its performance as a histological counterstain. Its primary applications are in the textile, food, and cosmetic industries.[3] Without dedicated studies, a direct comparison of its staining intensity, specificity for different tissue components, and overall performance against Eosin Y in a histological context cannot be definitively made.

Experimental Protocols

A standard Hematoxylin and Eosin (H&E) staining protocol using Eosin Y is provided below. Due to the lack of specific protocols for Acid this compound in histological literature, a comparable protocol for it cannot be detailed.

Hematoxylin and Eosin (H&E) Staining Protocol (using Eosin Y)

This protocol is a general guideline for staining paraffin-embedded tissue sections.

Reagents:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Harris's Hematoxylin solution

  • 1% Acid Alcohol (1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute (or running tap water)

  • 1% Eosin Y solution (in 95% ethanol with 0.5% glacial acetic acid)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (I) for 5 minutes.

    • Immerse slides in Xylene (II) for 5 minutes.

    • Immerse slides in 100% Ethanol (I) for 2 minutes.

    • Immerse slides in 100% Ethanol (II) for 2 minutes.

    • Immerse slides in 95% Ethanol for 2 minutes.

    • Immerse slides in 70% Ethanol for 2 minutes.

    • Rinse gently in running tap water for 2 minutes.

  • Nuclear Staining:

    • Immerse slides in Harris's Hematoxylin for 5-15 minutes (time may vary depending on tissue type and hematoxylin formulation).

    • Rinse in running tap water for 1-2 minutes.

    • Differentiate in 1% Acid Alcohol for a few seconds (1-3 dips).

    • Rinse immediately in running tap water.

  • Bluing:

    • Immerse in Scott's Tap Water Substitute for 1-2 minutes (or rinse in running tap water for 5-10 minutes) until nuclei turn blue.

    • Rinse in running tap water.

  • Counterstaining:

    • Immerse in 1% Eosin Y solution for 1-3 minutes.

  • Dehydration and Clearing:

    • Immerse slides in 95% Ethanol (I) for 1 minute.

    • Immerse slides in 95% Ethanol (II) for 1 minute.

    • Immerse slides in 100% Ethanol (I) for 2 minutes.

    • Immerse slides in 100% Ethanol (II) for 2 minutes.

    • Immerse slides in Xylene (I) for 5 minutes.

    • Immerse slides in Xylene (II) for 5 minutes.

  • Mounting:

    • Apply a drop of mounting medium to the slide and coverslip.

Visualizing the Staining Process

The following diagrams illustrate the general workflow of H&E staining and the principle of electrostatic interaction between the dyes and cellular components.

H_E_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Hematoxylin Hematoxylin (Nuclear Stain) Rehydration->Hematoxylin Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation Bluing Bluing (Scott's Water) Differentiation->Bluing Eosin Eosin Y (Counterstain) Bluing->Eosin Dehydration Dehydration Eosin->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: A simplified workflow of the Hematoxylin and Eosin (H&E) staining process.

Staining_Interaction cluster_cell Cellular Components cluster_dyes Histological Dyes Nucleus Nucleus (DNA, RNA) Net Negative Charge Cytoplasm Cytoplasm (Proteins) Net Positive Charge Hematoxylin Hematoxylin (Basic Dye - Positive Charge) Hematoxylin->Nucleus Electrostatic Attraction Eosin Eosin Y (Acidic Dye - Negative Charge) Eosin->Cytoplasm Electrostatic Attraction

Caption: Electrostatic interactions between dyes and cellular components in H&E staining.

Conclusion

Eosin Y remains the undisputed standard for counterstaining in routine histology due to its well-characterized performance, reproducibility, and the vast body of literature supporting its use. It consistently provides the necessary contrast for accurate morphological evaluation.

While Acid this compound is an azo dye with a red hue, there is a significant lack of published evidence to support its use as a specific and effective counterstain in histology. Its primary documented applications lie outside the realm of diagnostic or research histopathology. For researchers and professionals in drug development and life sciences, adherence to standardized and validated protocols is paramount for data integrity. Therefore, Eosin Y is the recommended counterstain for H&E and other routine histological applications. Further research would be required to validate Acid this compound as a suitable alternative.

References

A Comparative Spectroscopic Guide to Acid Azo Dyes: Methyl Orange, Congo Red, and Methyl Red

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative spectroscopic analysis of three common acid azo dyes: Methyl Orange, Congo Red, and Methyl Red. It is intended for researchers, scientists, and professionals in drug development who utilize these dyes in various analytical and experimental applications. The guide details the principles of spectroscopic analysis, presents comparative data, and provides standardized experimental protocols.

Acid azo dyes are a major class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–) and an acidic functional group, such as a sulfonic acid group.[1] Their widespread use in textiles, printing, and as pH indicators stems from the simplicity of their synthesis and the versatility of their color properties.[1][2] Spectroscopic techniques are fundamental in characterizing these dyes, determining their purity, and studying their interactions with other molecules.

Principles of Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For azo dyes, the vibrant colors are due to the extended π-electron system of the aromatic rings connected by the azo group, which acts as a chromophore.[3] The wavelength of maximum absorbance (λmax) provides insight into the electronic structure of the dye molecule. Factors such as pH, solvent polarity, and molecular aggregation can influence the absorption spectrum.[2][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For acid azo dyes, characteristic vibrational bands can confirm the presence of the azo linkage (–N=N–), sulfonic acid groups (–SO3H), amine groups (–NH2), and the aromatic rings.[5]

Comparative Spectroscopic Data

The spectroscopic properties of Methyl Orange, Congo Red, and Methyl Red are distinct due to their structural differences. The following table summarizes their key spectroscopic data obtained in aqueous or ethanolic solutions.

Spectroscopic ParameterMethyl OrangeCongo RedMethyl Red
UV-Vis λmax (Acidic) ~505 nm (Red)~497 nm (Blue)~520 nm (Red)
UV-Vis λmax (Alkaline) ~464 nm (Yellow)~647 nm (Red)~427 nm (Yellow)
FT-IR: –N=N– Stretch ~1420 cm⁻¹~1585 cm⁻¹~1410 cm⁻¹
FT-IR: C–N Stretch ~1120 cm⁻¹~1178 cm⁻¹~1150 cm⁻¹
FT-IR: S=O Stretch (Sulfonate) ~1035 cm⁻¹, ~1120 cm⁻¹~1045 cm⁻¹N/A
FT-IR: C=O Stretch (Carboxyl) N/AN/A~1680 cm⁻¹

Note: The exact λmax and vibrational frequencies can vary slightly depending on the solvent, pH, and concentration.[4][5]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the comparative spectroscopic analysis of acid azo dyes.

G A Weigh Dye Powder B Prepare Stock Solution (e.g., 1 mg/mL in Ethanol/Water) A->B C Create Dilutions (e.g., 5-20 µg/mL) B->C D Calibrate Spectrophotometer (Blank Solvent) C->D F Prepare Sample (KBr Pellet or ATR) C->F E Measure Absorbance Spectrum (200-800 nm) D->E H Identify λmax (UV-Vis) E->H G Acquire IR Spectrum (4000-400 cm⁻¹) F->G I Identify Characteristic Peaks (FT-IR) G->I J Compare Spectra of Different Dyes H->J I->J K Tabulate Results J->K

Generalized workflow for spectroscopic analysis of acid azo dyes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the UV-Vis and FT-IR analysis of acid azo dyes.

UV-Vis Spectroscopic Analysis
  • Preparation of Stock Solution: Accurately weigh 10 mg of the acid azo dye powder. Dissolve the powder in 10 mL of a suitable solvent (e.g., deionized water or ethanol) in a volumetric flask to obtain a 1 mg/mL stock solution.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations within the linear range of the spectrophotometer (typically 1-10 µg/mL). For pH-dependent studies, use appropriate buffer solutions as the solvent.[4]

  • Instrumentation and Measurement:

    • Use a double-beam UV-Vis spectrophotometer.

    • Calibrate the instrument by running a baseline correction with the solvent used for the dye solutions in a quartz cuvette.[6]

    • Record the absorption spectra of the dye solutions from 200 nm to 800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

FT-IR Spectroscopic Analysis
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry both the dye sample and potassium bromide (KBr) powder to remove any moisture.

    • Mix approximately 1 mg of the dye with 100-200 mg of KBr powder in an agate mortar.

    • Grind the mixture to a fine, homogenous powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation and Measurement:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Record the IR spectrum of the sample, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups of the dye.[5]

Conclusion

The spectroscopic analysis of acid azo dyes like Methyl Orange, Congo Red, and Methyl Red reveals distinct spectral fingerprints determined by their unique molecular structures. UV-Vis spectroscopy is effective for quantifying the dyes and observing color changes related to their electronic structure, while FT-IR spectroscopy provides confirmation of their chemical identity by identifying key functional groups. The data and protocols presented in this guide offer a foundation for the consistent and accurate characterization of these important compounds in a research setting.

References

Safety Operating Guide

Proper Disposal of Red 9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of Red 9, also known as Disperse this compound. Adherence to these procedures is vital for personnel safety and environmental protection.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for Disperse this compound is presented below. This information is crucial for a comprehensive understanding of the substance's characteristics to ensure safe handling and disposal.

PropertyValue
CAS Number82-38-2[1][2]
Molecular FormulaC15H11NO2[1][2]
Molecular Weight237.25334 g/mol
AppearanceRed powder[1][2]
Melting Point170 - 172 °C[3]
Boiling Point379.79 °C (estimate)[3]

Standard Disposal Procedures for this compound

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] This ensures that the waste is managed in accordance with all applicable national and local regulations.

For Unused or Surplus this compound:

  • Contact a Licensed Disposal Company: Arrange for the collection and disposal of the chemical waste.[3][4]

  • Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

For Spills and Contaminated Materials:

  • Avoid Dust Formation: When cleaning up spills, take care to avoid creating dust.[1][3]

  • Containment: Sweep or shovel the spilled material into a suitable, closed container for disposal.[1][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and, if necessary, respiratory protection, when handling spills.[1]

  • Dispose of Contaminated Items: Any materials, including personal protective equipment, that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly. Contaminated packaging should be disposed of as the unused product.[3][4]

Experimental Protocols

Currently, there are no standardized experimental protocols for the disposal of this compound beyond the recommended professional disposal methods. Laboratory-specific disposal protocols should be developed in consultation with the institution's environmental health and safety (EHS) department and the licensed waste disposal contractor.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 This compound Waste Stream start Identify this compound Waste (Unused, Spilled, or Contaminated Material) is_spill Is it a spill? start->is_spill cleanup Contain and Clean Up Spill - Avoid dust formation - Use appropriate PPE - Place in a sealed container is_spill->cleanup Yes package Package and Label Waste - Use suitable, closed containers - Label clearly as 'Hazardous Waste - this compound' is_spill->package No cleanup->package contact Contact Licensed Waste Disposal Company package->contact disposal Professional Disposal (e.g., Incineration) contact->disposal end Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Red 9 in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the paramount concern when working with any chemical substance is safety. This guide provides essential, immediate safety and logistical information for handling various forms of "Red 9," a designation that can refer to several distinct chemical entities. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Understanding the Hazards of "this compound"

The term "this compound" can encompass different substances, each with a unique hazard profile. The primary variants encountered in a laboratory setting include Disperse this compound, Basic this compound, and D&C this compound. It is crucial to identify the specific compound being used by referencing the product's Safety Data Sheet (SDS).

Chemical NameCAS NumberMolecular FormulaPrimary Hazards
Disperse this compound 82-38-2C15H11NO2Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Basic this compound 569-61-9C19H17N3 · HClMay cause cancer.[3][4]
D&C this compound 5160-02-1C34H24BaCl2N4O8S2May cause cancer.[5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling any form of this compound. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation or absorption of the chemical.[2][4][7]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect against splashes and dust particles that can cause serious eye irritation.[2][4][7]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure to spills or splashes.[2][4][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator for particulates may be necessary.To prevent inhalation of dust or aerosols, which can cause respiratory irritation or may have long-term health effects.[2][3][4]

Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weighing and Transfer Weighing and Transfer Don PPE->Weighing and Transfer Experimentation Experimentation Weighing and Transfer->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocols

Standard Operating Procedure for Weighing and Handling Solid this compound:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, container).

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing: Perform all weighing operations within a chemical fume hood to minimize inhalation exposure. Use a tared weigh boat.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel or solvent. Avoid generating dust.

  • Cleaning: Clean any residual solid from the spatula and weigh boat using a solvent-moistened wipe, and dispose of the wipe in the designated chemical waste container.

Emergency and Disposal Plans

Spill Response

Minor Spill (contained and less than 1 gram of solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.

  • Carefully scoop the mixture into a labeled, sealable waste container.

  • Clean the spill area with a detergent solution and then water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (large area or outside of a fume hood):

  • Evacuate the immediate area.

  • Alert others and contact the laboratory supervisor and institutional safety officer.

  • If flammable, turn off all ignition sources.

  • Prevent entry into the affected area.

  • Allow trained emergency personnel to handle the cleanup.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("Disperse this compound," "Basic this compound," or "D&C this compound"), and the associated hazards (e.g., "Irritant," "Carcinogen").

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[2][3]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment. Always consult the specific Safety Data Sheet for the particular this compound compound being used for the most detailed and accurate safety information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.